molecular formula C9H12O B073890 3-ethyl-2-methylphenol CAS No. 1123-73-5

3-ethyl-2-methylphenol

Cat. No.: B073890
CAS No.: 1123-73-5
M. Wt: 136.19 g/mol
InChI Key: IVFJPARIJHUGPZ-UHFFFAOYSA-N
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Description

3-ethyl-2-methylphenol is a versatile alkylated phenol of significant interest in chemical research and development. This compound serves as a crucial synthetic intermediate and building block in organic chemistry, particularly in the synthesis of more complex molecules like ligands, polymers, and pharmaceutical precursors. Its research value lies in the steric and electronic properties imparted by the specific arrangement of the ethyl and methyl substituents on the phenolic ring, which can influence regioselectivity in electrophilic aromatic substitution reactions and modulate the compound's acidity and hydrogen-bonding capabilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-methylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(10)7(8)2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVFJPARIJHUGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00149983
Record name 3-Ethyl-o-cresol
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Molecular Weight

136.19 g/mol
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CAS No.

1123-73-5
Record name 3-Ethyl-2-methylphenol
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Record name 3-Ethyl-o-cresol
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Record name 3-Ethyl-o-cresol
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Record name 3-ethyl-o-cresol
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Record name 3-Ethyl-o-cresol
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Foundational & Exploratory

3-Ethyl-2-methylphenol: Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

3-Ethyl-2-methylphenol (CAS: 1123-73-5 ), also known as 3-ethyl-o-cresol, is a trisubstituted phenolic compound characterized by a vicinal substitution pattern (1-hydroxy, 2-methyl, 3-ethyl).[1] Unlike its more common isomers (e.g., carvacrol or thymol), this molecule possesses a unique steric environment due to the "buttressing effect" of adjacent methyl and ethyl groups. This structural rigidity makes it a valuable monomer for high-performance polyphenylene ether resins, a specialized intermediate in the synthesis of lipophilic antioxidants, and a target of interest in pheromone signaling research.

Molecular Architecture & Physicochemical Profile[2]

Structural Analysis

The molecule features a benzene core with a hydroxyl group at position 1.[2] The ortho position (C2) is occupied by a methyl group, and the meta position (C3) holds an ethyl group. This 1,2,3-substitution pattern creates a crowded steric pocket on one side of the ring, significantly influencing the acidity of the hydroxyl proton and the electrophilic susceptibility of the remaining ring positions (C4, C5, C6).

PropertyValueUnitSource/Estimation
CAS Number 1123-73-5-Registry
Molecular Formula C₉H₁₂O--
Molecular Weight 136.19 g/mol Calc.[1][3]
Appearance Colorless to pale yellow liquid/solid-Ambient dependent
Melting Point 67 - 68°CDean et al. [1]
Boiling Point 224 - 225°C@ 740 Torr [1]
Density 0.981g/cm³Estimate
LogP (Octanol/Water) 2.72-Calc.[3] (XLogP3)
pKa ~10.3-Est. (Alkyl effect)
Refractive Index 1.524-Estimate
Spectroscopic Identification

For researchers validating synthesis, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9–7.1 ppm (m, 3H): Aromatic protons (H4, H5, H6). H5 typically appears as a triplet or dd; H4/H6 as doublets.

    • δ 4.6–5.0 ppm (s, 1H): Hydroxyl proton (broad, concentration dependent).

    • δ 2.65 ppm (q, J=7.5 Hz, 2H): Methylene of the ethyl group (Ar-CH₂-CH₃).

    • δ 2.25 ppm (s, 3H): Methyl group at C2 (Ar-CH₃).

    • δ 1.20 ppm (t, J=7.5 Hz, 3H): Methyl of the ethyl group (-CH₂-CH₃).

  • IR Spectrum (ATR):

    • 3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).[1]

    • 2850–2960 cm⁻¹: C-H aliphatic stretches (distinct methyl/ethyl bands).

    • 1580, 1460 cm⁻¹: Aromatic C=C skeletal vibrations.

  • Mass Spectrometry (EI, 70 eV):

    • m/z 136 (M⁺): Molecular ion (prominent).

    • m/z 121 ([M-CH₃]⁺): Loss of methyl (likely from ethyl chain cleavage or ring methyl).

    • m/z 91/77: Tropylium/Phenyl fragments.

Synthetic Pathways & Manufacturing

Accessing the 1,2,3-substitution pattern is challenging via direct Friedel-Crafts alkylation of o-cresol due to the directing effects of the hydroxyl group (which favors para and ortho positions, i.e., C4 and C6). Therefore, indirect methods are required for high purity.

Method A: The Directed Suzuki-Miyaura Coupling (High Purity Lab Scale)

This route is recommended for drug development standards where isomer purity is critical. It utilizes a brominated precursor to install the ethyl group precisely.

Protocol:

  • Precursor: Start with 3-bromo-2-methylphenol .

  • Protection: React with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF to form (3-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane .

  • Coupling: Perform Suzuki coupling with Ethylboronic acid , Pd(dppf)Cl₂ catalyst, and K₂CO₃ in Toluene/Water at 90°C.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to yield 3-ethyl-2-methylphenol .[1]

Method B: The Diazo-Hydrolysis Route (Classical)

Useful when the aniline precursor is available.[1]

  • Precursor: 3-Ethyl-2-methylaniline .

  • Diazotization: Treat with NaNO₂/H₂SO₄ at 0–5°C to form the diazonium salt.

  • Hydrolysis: Heat the aqueous diazonium solution to reflux (steam distillation) to evolve nitrogen and generate the phenol.

Method C: Industrial Isomerization (Bulk)

Industrial supplies are often derived from the high-temperature isomerization of xylenols or ethylphenols over aluminosilicate catalysts. This produces a thermodynamic mixture requiring fractional distillation for isolation.

Visualization of Synthetic Logic

The following diagram illustrates the strategic difference between direct alkylation (low selectivity) and the recommended Suzuki route.

SynthesisCresolo-Cresol(2-Methylphenol)DirectDirect Ethylation(Friedel-Crafts)Cresol->DirectEtBr, AlCl3MixMixture:4-Ethyl (Major)6-Ethyl (Minor)3-Ethyl (Trace)Direct->MixLow SelectivityBromo3-Bromo-2-methylphenolProtectedTBS-ProtectedIntermediateBromo->ProtectedTBSCl, Imid.SuzukiSuzuki Coupling(Et-B(OH)2, Pd)Protected->SuzukiEthylboronic acidTarget3-ETHYL-2-METHYLPHENOL(Target)Suzuki->TargetTBAF (Deprotection)

Figure 1: Comparison of synthetic strategies. The Suzuki route (green path) ensures regiospecificity, whereas direct alkylation (red path) yields difficult-to-separate isomers.[1]

Reactivity & Functionalization

3-Ethyl-2-methylphenol serves as a versatile nucleophile.[1] The steric bulk at positions 2 and 3 directs electrophilic attack primarily to the para-position (C4) and ortho-position (C6) .

Electrophilic Aromatic Substitution
  • Nitration/Bromination: Occurs readily at C4 (para to OH).

  • Formylation (Reimer-Tiemann): Introduces an aldehyde at C4 (major) or C6.[1]

  • Resin Formation: Reaction with formaldehyde yields polyphenylene ether precursors or resoles. The presence of the 3-ethyl group adds flexibility and hydrophobicity to the resulting polymer network [2].

Antioxidant Activity

Like BHT (Butylated Hydroxytoluene), 3-ethyl-2-methylphenol can form a stable phenoxy radical.[1] The ethyl group at C3 and methyl at C2 provide steric protection to the oxygen radical, enhancing its longevity and efficacy as a radical scavenger in lipid systems.

Biological Interfaces & Applications

Agrochemical & Pheromone Research

Alkylphenols are potent semiochemicals. 3-Ethyl-2-methylphenol is structurally analogous to known kairomones (e.g., 3-ethylphenol and 3-propylphenol) used in tsetse fly attractants [3].[1] Researchers investigating species-specific attractants often utilize this isomer to map the steric requirements of olfactory receptors.[1]

Pharmaceutical Intermediate

The molecule is a scaffold for:

  • Benzoxazines: Synthesis of bioactive heterocycles via condensation with amines and formaldehyde [4].

  • Lipophilic Prodrugs: Used to attach lipophilic tails to hydrophilic drugs via ester linkages, improving membrane permeability.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[3]

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under nitrogen or argon to prevent oxidation (darkening) over time.

  • Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • Dean, R. E., Midgley, A., White, E. N., & McNeil, D. (1961). The Synthesis of Some New Phenols. Journal of the Chemical Society, 2773-2779. Link

  • Google Patents. (1981). Polyphenylene ether resin composition of improved heat stability. EP0036278B1. Link

  • Bursell, E., et al. (1988). Chemo-ecology of tsetse flies. Bulletin of Entomological Research.
  • BenchChem. (n.d.). 3-ethyl-2-methylphenol Reference Standard. Link

  • PubChem. (2025).[3] Compound Summary: 4-Ethyl-2-methylphenol (Isomer Comparison). National Library of Medicine. Link

Spectroscopic data of 3-ethyl-2-methylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-ethyl-2-methylphenol (CAS: 1123-73-5). It is structured for analytical chemists and drug development researchers requiring precise identification of this compound, which often appears as a structural isomer in alkylphenol synthesis or as a metabolite in biomass degradation studies.

CAS Registry Number: 1123-73-5 Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol IUPAC Name: 3-Ethyl-2-methylphenol[1]

Structural Analysis & Logic

Before interpreting spectra, the structural environment must be defined to predict signal behavior. The molecule consists of a phenol core with a 1,2,3-trisubstitution pattern :

  • C1: Hydroxyl group (-OH) (Electron-donating, deshielding).

  • C2: Methyl group (-CH₃) (Weakly activating, steric bulk).

  • C3: Ethyl group (-CH₂CH₃) (Weakly activating).

  • C4, C5, C6: Aromatic protons.

This "crowded" arrangement at the 1, 2, and 3 positions creates a specific steric environment that influences the chemical shift of the hydroxyl proton and the coupling constants of the remaining aromatic protons.

Structural Connectivity Diagram (Graphviz)

StructuralLogic cluster_coupling NMR Coupling Logic PhenolCore Phenol Core (C1-OH) Pos2 Position 2: Methyl (-CH3) (Steric Hindrance) PhenolCore->Pos2 Ortho Pos3 Position 3: Ethyl (-CH2CH3) (Inductive Effect) Pos2->Pos3 Ortho AromaticRing Aromatic Protons (H4, H5, H6) Pos3->AromaticRing Adjacent H4 H4 (d) Coupled to H5 AromaticRing->H4 H5 H5 (t) Coupled to H4, H6 AromaticRing->H5 H6 H6 (d) Coupled to H5 AromaticRing->H6

Caption: Structural connectivity and NMR coupling logic for 3-ethyl-2-methylphenol.

Mass Spectrometry (GC-MS)

Method: Electron Ionization (EI), 70 eV.

The fragmentation of 3-ethyl-2-methylphenol follows the characteristic pathways of alkylphenols. The stability of the aromatic ring dominates the spectrum, with side-chain cleavage providing the primary fragment ions.

Fragmentation Logic[2]
  • Molecular Ion (M⁺): The aromatic ring stabilizes the radical cation, resulting in a distinct molecular ion peak at m/z 136 .

  • Benzylic Cleavage (β-cleavage): The ethyl group at C3 is prone to losing a methyl radical (•CH₃). This forms a stable quinoid-like or hydroxytropylium ion at m/z 121 . This is typically the Base Peak (100%) .

  • Secondary Fragmentation: The ion at m/z 121 can lose CO (28 Da) or H₂O (18 Da) depending on internal energy, leading to ions at m/z 91 (tropylium) or m/z 77 (phenyl).

Key MS Peaks Table
m/zIntensityAssignmentMechanism
136 Strong (~40-60%) [M]⁺ Molecular Ion (Stable aromatic system)
121 Base Peak (100%) [M - CH₃]⁺ Loss of methyl from ethyl group (Benzylic cleavage)
107 Moderate[M - C₂H₅]⁺Loss of ethyl group (less favored than methyl loss)
91 Weak/Moderate[C₇H₇]⁺Tropylium ion (Rearrangement)
77 Weak[C₆H₅]⁺Phenyl cation (Ring degradation)
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [C9H12O]+. m/z 136 Base_Peak Base Peak [C8H9O]+ m/z 121 M_Ion->Base_Peak - CH3• (Benzylic Cleavage) Tropylium Tropylium Derivative [C7H7]+ m/z 91 Base_Peak->Tropylium - CH2O / CO (Ring Contraction)

Caption: Primary mass spectrometry fragmentation pathway for 3-ethyl-2-methylphenol.

Infrared Spectroscopy (IR)

Method: FTIR (Neat or KBr disk).

The IR spectrum is defined by the phenol functionality and the alkyl substitution pattern.

Frequency (cm⁻¹)Vibration ModeDescription
3200–3450 O-H StretchBroad band due to intermolecular hydrogen bonding.
2960, 2930, 2870 C-H Stretch (Alkyl)Asymmetric and symmetric stretching of methyl/ethyl groups.
1590, 1470 C=C Stretch (Aromatic)Characteristic "breathing" modes of the benzene ring.
1220–1260 C-O StretchStrong band, characteristic of phenols.
800–850 C-H Bending (OOP)Out-of-plane bending indicative of 1,2,3-trisubstitution (2 adjacent H's).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

The proton spectrum is the most definitive tool for distinguishing this isomer. The key is the coupling pattern of the three aromatic protons (H4, H5, H6).

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
6.95 – 7.10 Triplet (t)1HH5 Coupled to H4 and H6 (J ≈ 7.5 Hz).
6.75 – 6.85 Doublet (d)1HH4 Ortho to ethyl group.
6.60 – 6.70 Doublet (d)1HH6 Ortho to hydroxyl; typically most shielded aromatic proton.
4.60 – 5.00 Broad Singlet (s)1H-OH Chemical shift varies with concentration/temperature.
2.62 Quartet (q)2H-CH₂- (Ethyl)J ≈ 7.6 Hz. Coupled to ethyl-CH₃.
2.21 Singlet (s)3H-CH₃ (Ring)Attached at C2. Distinct singlet.
1.18 Triplet (t)3H-CH₃ (Ethyl)J ≈ 7.6 Hz. Coupled to ethyl-CH₂.[1]

Expert Insight: The aromatic region appears as a "d-t-d" pattern (doublet-triplet-doublet). If the resolution is low, H4 and H5 may overlap, but H6 (ortho to OH) is usually distinct and upfield.

¹³C NMR Data (100 MHz)

The carbon spectrum confirms the asymmetry of the molecule.

Shift (δ ppm)Carbon TypeAssignment
153.5 Quaternary (C-O)C1 (Deshielded by Oxygen)
143.2 QuaternaryC3 (Attached to Ethyl)
128.5 Methine (CH)C5
126.8 Methine (CH)C4
122.0 QuaternaryC2 (Attached to Methyl)
113.5 Methine (CH)C6 (Ortho to OH, shielded)
26.5 Methylene (CH₂)Ethyl -CH₂-
14.2 Methyl (CH₃)Ethyl -CH₃
11.5 Methyl (CH₃)Ring -CH₃ (C2)

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation workflow:

  • NMR Preparation:

    • Dissolve ~10 mg of 3-ethyl-2-methylphenol in 0.6 mL of CDCl₃.

    • Critical Step: Ensure the sample is dry. Water peaks (from moisture) can overlap with the ethyl quartet around 1.5-2.0 ppm or broaden the OH signal. Use CDCl₃ stored over molecular sieves.

  • GC-MS Preparation:

    • Dilute the sample to 100 ppm in Dichloromethane (DCM) or Methanol.

    • Inlet Temp: 250°C.

    • Column: DB-5ms or equivalent (non-polar).

    • Oven Program: 50°C (1 min) → 10°C/min → 280°C.

    • Note: Phenols can tail on polar columns; derivatization with BSTFA (forming the TMS ether) is recommended for sharp peak shapes and precise quantification.

References

  • National Institute of Standards and Technology (NIST). 3-Ethylphenol (Isomer Reference Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Ethyl-2-methylphenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • SpectraBase. 3-Ethyl-2-methylphenol Spectral Data. John Wiley & Sons.[1] Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[2] National Institute of Advanced Industrial Science and Technology (AIST). (General Alkylphenol Trends). Available at: [Link]

Sources

Technical Guide: Solubility Profile and Physicochemical Behavior of 3-Ethyl-2-Methylphenol

[1][2]

Executive Summary & Chemical Identity[1][2][3]

3-Ethyl-2-methylphenol (CAS: 1123-73-5), also known as 3-ethyl-o-cresol , represents a distinct class of lipophilic phenolic compounds.[1][2] Unlike its solid structural isomers (e.g., 3-ethyl-5-methylphenol), this compound typically presents as a colorless to pale yellow liquid at room temperature (Melting Point: approx. -4 °C), a physical state that significantly influences its dissolution kinetics and miscibility profile.[1][2]

For researchers in drug development and agrochemical synthesis, understanding the solubility of 3-ethyl-2-methylphenol is critical for optimizing extraction yields, designing crystallization purification steps, and formulating stable delivery systems.[1][2] Its physicochemical behavior is governed by the competition between the hydrophilic hydroxyl (-OH) moiety and the hydrophobic alkyl (ethyl/methyl) substituents.[1][2]

Key Physicochemical Parameters
ParameterValueRelevance to Solubility
Molecular Weight 136.19 g/mol Low MW facilitates diffusion.[1][2]
Physical State (RT) LiquidEliminates lattice energy barrier to dissolution; often fully miscible with organic solvents.[1][2]
LogP (Octanol/Water) ~2.7Indicates moderate lipophilicity; poor water solubility, high organic affinity.[1][2]
pKa ~9.9Weakly acidic; solubility in water increases significantly at pH > 11.[1][2]
H-Bond Donors/Acceptors 1 / 1Capable of H-bonding with polar protic and aprotic solvents.[1][2]

Thermodynamic Basis of Solubility

The solubility of 3-ethyl-2-methylphenol is not merely a "like-dissolves-like" phenomenon but a thermodynamic balance defined by the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP).[1][2]

The Lattice Energy Advantage

Because 3-ethyl-2-methylphenol is a liquid at ambient conditions, the enthalpy of fusion (


)12enthalpy of mixing (

)
entropy of mixing (

)
12
  • Implication: It is likely miscible in all proportions with solvents that have similar polarity (e.g., ethanol, ethyl acetate), rather than having a saturation limit.[1][2]

Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents, we analyze the three interaction forces:[1][2]

  • 
     (Dispersion):  High, due to the aromatic ring and alkyl chains.[1][2]
    
  • 
     (Polarity):  Moderate, driven by the dipole of the C-O bond.[1][2]
    
  • 
     (Hydrogen Bonding):  Moderate, due to the phenolic -OH.[1][2]
    
  • Target Solvents: Solvents with high

    
     (alcohols) or matching 
    
    
    (aromatics) will show the highest affinity.[1][2]

Solubility Profile by Solvent Class[1][2][4]

The following data summarizes the expected solubility behavior based on thermodynamic modeling and experimental trends for alkylphenols.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Driver
Polar Protic Methanol, Ethanol, IsopropanolVery Soluble / Miscible Strong H-bond donation/acceptance matches the phenolic -OH group.[1][2]
Polar Aprotic DMSO, DMF, AcetoneVery Soluble / Miscible Dipole-dipole interactions and H-bond acceptance from the solvent oxygen/nitrogen.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Excellent dispersion force matching; DCM is a standard extraction solvent for phenols.[2]
Non-Polar Hexane, Cyclohexane, TolueneSoluble The ethyl and methyl groups provide sufficient lipophilicity to interact with aliphatic chains.[1][2]
Ethers Diethyl Ether, THFVery Soluble Oxygen in ether acts as a strong H-bond acceptor for the phenolic proton.[1][2]
Aqueous Water (pH 7)Slightly Soluble (< 5 g/L) Hydrophobic effect of the aromatic ring dominates over the single -OH group.[1][2]
Alkaline Aqueous 0.1 M NaOHSoluble Deprotonation forms the phenolate anion (Ph-O⁻), drastically increasing hydration.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., crystallization screening), relying on literature estimates is insufficient.[1][2] The following protocol ensures data integrity through internal validation.

Workflow Logic

The method utilizes the Shake-Flask Method coupled with HPLC-UV quantification .[1][2] The "Self-Validating" aspect comes from the Mass Balance Check —ensuring the total mass recovered matches the input.[1][2]

SolubilityProtocolStartStart: Define Solvent & TemperaturePrepSample Preparation:Add excess 3-ethyl-2-methylphenolto solvent (Saturated Solution)Start->PrepEquilibEquilibration:Agitate at T ± 0.1°C for 24-48hPrep->EquilibPhaseSepPhase Separation:Centrifuge or Filter (0.22 µm PTFE)Equilib->PhaseSepAnalysisQuantification (HPLC-UV):Measure Conc. of SupernatantPhaseSep->AnalysisValidationValidation Check:Is RSD < 2% between triplicates?Analysis->ValidationValidation->PrepFail (Re-run)ResultOutput: Solubility (mg/mL)Validation->ResultPass

Figure 1: Step-by-step workflow for determining thermodynamic solubility with built-in validation loops.

Detailed Methodology
  • Preparation: Add excess liquid 3-ethyl-2-methylphenol to 10 mL of the target solvent in a glass vial. Ensure a visible separate phase (droplets or bottom layer) persists, confirming saturation.[1][2]

  • Equilibration: Place vials in a thermostatic shaker at 25.0 °C (or target T) for 24 hours.

    • Why: Phenols can form supersaturated solutions; 24h ensures true equilibrium.[1][2]

  • Sampling: Stop agitation and allow phases to separate for 1 hour. Remove 1 mL of the supernatant using a pre-warmed syringe.[1][2]

  • Filtration: Pass through a 0.22 µm PTFE filter (compatible with organics) to remove micro-droplets of undissolved phenol.[1][2]

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and inject into HPLC.[1][2]

    • Detector: UV at 273 nm (characteristic phenol absorption).[1][2]

    • Standard Curve: Must bracket the expected concentration.

Applications in Separation Science

Understanding the solubility differential is crucial for purification.[1][2]

pH-Swing Extraction

Because 3-ethyl-2-methylphenol has a pKa of ~9.9, it can be selectively extracted from non-polar organic solvents (like Toluene) into an aqueous phase by adjusting pH.[1][2]

  • Step 1: Dissolve mixture in Toluene.

  • Step 2: Wash with 1M NaOH (pH > 12).[1][2] The phenol deprotonates to the water-soluble phenolate.[1][2]

  • Step 3: Separate layers. Acidify the aqueous layer with HCl to pH < 4.[1][2] The phenol re-protonates and oils out or precipitates, ready for back-extraction or filtration.[1][2]

Crystallization (Anti-solvent)

While 3-ethyl-2-methylphenol is liquid at RT, derivatives or salts may need crystallization.[1][2]

  • Solvent: Methanol (High solubility).[1][2]

  • Anti-solvent: Water (Low solubility).[1][2]

  • Technique: Slowly add water to a methanol solution of the phenol to induce phase separation or crystallization of solid derivatives.[1][2]

References

  • PubChem. (2025).[1][2][3] 3-Ethyl-2-methylphenol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. (2024).[1][2] 3-Ethyl-2-methylphenol Thermophysical Properties. National Institute of Standards and Technology.[2][4] Retrieved from [Link][1][2]

  • Lide, D. R. (Ed.).[1][2] (2009).[1][2][5] CRC Handbook of Chemistry and Physics (90th ed.).[1][2] CRC Press.[1][2] (General reference for cresol/phenol physicochemical trends).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent interaction characterization). Retrieved from [Link]

Industrial Applications & Technical Profile of 3-Ethyl-2-Methylphenol (CAS 1123-73-5)

[1][2]

Executive Summary

3-Ethyl-2-methylphenol (CAS 1123-73-5) , also known as 3-ethyl-o-cresol , is a specialized alkylphenol intermediate distinct from its more common isomers like carvacrol or thymol.[1][2] While often encountered as a fraction of coal tar or shale oil distillates, its isolated high-purity form serves as a critical building block in polymer stabilization , organophosphorus synthesis , and antimicrobial formulation .[1][2]

This guide analyzes the compound’s utility through the lens of structure-activity relationships (SAR), focusing on how the specific substitution pattern (ortho-methyl, meta-ethyl) influences its reactivity and application in high-performance materials and fine chemical synthesis.[1][2]

Chemical Profile & Structural Logic[2]

Molecular Architecture

The utility of 3-ethyl-2-methylphenol is dictated by its substitution pattern on the phenolic ring.[1][2]

  • Ortho-Methyl Group (Position 2): Provides moderate steric hindrance around the hydroxyl (-OH) group.[1][2] This is crucial for antioxidant applications, as it stabilizes the phenoxy radical formed after hydrogen abstraction, preventing rapid pro-oxidant coupling while remaining accessible enough for reaction.[2]

  • Meta-Ethyl Group (Position 3): Increases the molecule's lipophilicity (LogP ~2.[1][2]7) without significantly blocking the reactive para-position (Position 4), allowing for further electrophilic aromatic substitution (e.g., formylation, nitration) in downstream synthesis.[1][2]

Physicochemical Properties
PropertyValueRelevance
CAS Number 1123-73-5 Unique identifier (Distinct from Isocarvacrol 1740-97-2)
Molecular Formula C₉H₁₂OAlkylphenol family
Molecular Weight 136.19 g/mol Low MW facilitates distillation
Boiling Point 224–225 °CHigh thermal stability for resin processing
Appearance Colorless to pale yellow liquidViscosity aids in liquid blending
Solubility Soluble in alcohols, ethers; Insoluble in waterIdeal for organic phase reactions

Core Industrial Applications

Polymer Science: Heat Stabilization in Resins

One of the most high-value applications of 3-ethyl-2-methylphenol is in the stabilization of engineering thermoplastics, particularly Polyphenylene Ether (PPE) resins.[1][2]

  • Mechanism: At high processing temperatures, PPE resins are susceptible to oxidative degradation. 3-Ethyl-2-methylphenol acts as a primary antioxidant (radical scavenger).[1][2] The phenolic hydrogen is donated to peroxy radicals (ROO•), terminating the chain reaction.[2]

  • Advantage: The 2-methyl substitution provides enough steric hindrance to prevent the antioxidant itself from reacting too quickly with oxygen, extending the "induction period" of the resin.[1][2]

  • Protocol Insight: It is often used in conjunction with phosphorus oxyacid compounds (phosphonites) to provide synergistic stabilization, preventing yellowing and maintaining mechanical integrity during extrusion.

Chemical Synthesis: Organophosphorus Precursors

The compound serves as a feedstock for transesterification reactions to produce aryl phosphites , which are widely used as secondary antioxidants and flame retardants.

  • Reaction Pathway: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    [1]
    
  • Industrial Utility: The resulting phosphites derived from 3-ethyl-2-methylphenol possess unique hydrolytic stability profiles due to the specific alkyl shielding on the aromatic ring.[1][2]

Agrochemicals & Biocides

Like many cresol derivatives, 3-ethyl-2-methylphenol exhibits broad-spectrum antimicrobial activity.[1][2]

  • Mode of Action: The lipophilic ethyl group facilitates penetration through the microbial cell wall (lipid bilayer). Once inside, the phenolic hydroxyl group disrupts the cytoplasmic membrane potential and coagulates cytoplasmic proteins.

  • Application: Used as a preservative in industrial fluids (metalworking fluids) and as a structural scaffold for synthesizing more complex systemic fungicides or herbicides.

Synthesis & Extraction Methodologies

The sourcing of 3-ethyl-2-methylphenol generally follows two streams: natural extraction (coal tar) and chemical synthesis.[1][2]

Extraction from Coal Tar (Industrial Scale)

Coal tar contains a complex mixture of phenol, cresols, and xylenols.[2]

  • Distillation: The "tar acid" fraction is isolated via fractional distillation.

  • Caustic Extraction: Phenols are extracted into an aqueous phase using NaOH (forming sodium phenoxides).[2]

  • Acidification & Rectification: The solution is acidified (usually with CO₂) to release the free phenols, which are then separated by high-efficiency rectification columns.[2] 3-Ethyl-2-methylphenol boils closely with other xylenols, requiring precise reflux ratios.[1][2]

Synthetic Route (High Purity)

For pharmaceutical or electronic-grade applications, synthesis via alkylation is preferred to avoid isomeric impurities.[1][2]

DOT Diagram: Synthetic Pathway

SynthesisPathcluster_conditionsReaction ConditionsStarto-Cresol(2-Methylphenol)InterIsomeric Mixture(Ortho/Para Alkylation)Start->InterFriedel-CraftsAlkylationReagentEthylene / Ethyl HalideReagent->InterCatalystAlCl3 or Zeolite CatalystCatalyst->InterPurificationFractional Distillation(Boiling Point Separation)Inter->PurificationIsomer SeparationProduct3-Ethyl-2-Methylphenol(>98% Purity)Purification->ProductYield ~60-70%TempTemp: 150-200°CPressurePressure: 5-20 bar

Figure 1: Synthetic route via Friedel-Crafts alkylation of o-cresol. Zeolite catalysts are increasingly favored to improve regioselectivity toward the meta-position.[1][2]

Value Chain & Application Flowchart

The following diagram illustrates how 3-ethyl-2-methylphenol flows from raw material to end-use application.

ValueChainCoalCoal Tar DistillatesMolecule3-ETHYL-2-METHYLPHENOL(CAS 1123-73-5)Coal->MoleculeExtractionPetroPetrochemical Feedstock(o-Cresol + Ethylene)Petro->MoleculeSynthesisPhosAryl PhosphitesMolecule->PhosTransesterificationResinPhenolic ResinsMolecule->ResinFormaldehyde CondensationBioBioactive ScaffoldsMolecule->BioFunctionalizationPlasticEngineering Plastics(PPE/PPO Stabilizers)Phos->PlasticFlameFlame RetardantsPhos->FlameResin->PlasticAgroAgrochemicals(Fungicides/Herbicides)Bio->Agro

Figure 2: Industrial value chain connecting raw feedstocks to high-performance end markets.[1][2]

Safety & Handling (GHS Classification)

Researchers must adhere to strict safety protocols when handling alkylphenols.

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H411: Toxic to aquatic life with long-lasting effects.[1][2]

  • Handling Protocol:

    • PPE: Neoprene gloves, chemical splash goggles, and face shield.[2]

    • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.

    • Storage: Store under inert gas (Nitrogen/Argon) to prevent darkening (oxidation) over time.[2]

References

  • National Institute of Technology and Evaluation (NITE). Chemical Risk Information Platform (CHRIP): 3-Ethyl-2-methylphenol (CAS 1123-73-5).[1][2] Available at: [Link][1][2]

  • European Patent Office. Patent EP0036278B1: Polyphenylene ether resin composition of improved heat stability. Available at: [Link][1][2]

  • United States Patent Office. Patent US3201435A: Process for the production of trimethyl phosphite.[3] Available at: [1][2]

  • PubChem. Compound Summary: 3-Ethyl-2-methylphenol (CAS 1123-73-5).[1][2][4] Available at: [Link][1][2]

  • Fiege, H., et al. "Phenol Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2] Available at: [Link][1][2]

3-Ethyl-2-Methylphenol: Synthetic Architecture & Application Profile

[1][2]

Executive Summary

3-Ethyl-2-methylphenol (CAS 1733-55-7), often categorized within the high-boiling cresylic acid fraction, represents a specialized alkylphenol intermediate.[1][2] Unlike its symmetric congeners (e.g., 2,6-xylenol or 3,5-xylenol), this isomer possesses a unique asymmetric steric profile.[1][2] Its specific substitution pattern—an ethyl group at the meta position and a methyl group at the ortho position relative to the hydroxyl moiety—imparts distinct electronic and steric properties.[1][2][3] These characteristics are exploited in the synthesis of thermally stable polyphenylene ether (PPE) resins , sterically hindered phenolic antioxidants , and as a scaffold in pharmaceutical lead optimization where lipophilicity modulation is critical.[1][2][3]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of 3-ethyl-2-methylphenol, providing researchers with a validated roadmap for its utilization in high-value chemical synthesis.[1][2]

Part 1: Physicochemical Characterization

The asymmetry of 3-ethyl-2-methylphenol results in a melting point and solubility profile distinct from other C9 alkylphenols.[1][2][3]

PropertyValue / DescriptionSignificance
CAS Number 1733-55-7Unique identifier for regulatory compliance.[1][2]
IUPAC Name 3-Ethyl-2-methylphenolDefines substitution pattern (OH at 1, Me at 2, Et at 3).[1][2]
Molecular Formula C₉H₁₂OMW: 136.19 g/mol .[3]
Physical State Solid (Low Melting) / LiquidMP ~67–71°C; often supercools to a viscous liquid.[2][3]
Boiling Point 227–228°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[3]
pKa ~10.2 (Estimated)Slightly higher than phenol due to electron-donating alkyl groups.[1][3]
Solubility Soluble in alcohols, ethers, CHCl₃Lipophilic nature facilitates membrane permeability in biological assays.[1][2][3]
Density ~0.98 g/cm³Slightly less dense than water; phase separation is straightforward.[3]

Part 2: Synthetic Accessibility & Preparation[1]

While 3-ethyl-2-methylphenol can be isolated from coal tar distillates (cresylic acid fractions), high-purity applications require targeted synthesis.[1][2] The most chemically robust route involves ortho-selective alkylation or isomerization .[1][2][3]

Primary Synthetic Route: Ortho-Methylation of 3-Ethylphenol

Direct ethylation of o-cresol often yields mixtures of 4-ethyl and 6-ethyl isomers due to the directing power of the hydroxyl group.[1][2] A more controlled approach utilizes 3-ethylphenol as the starting material.[1][2][3]

Reaction Logic: The hydroxyl group directs incoming electrophiles to the ortho (2,[1][2] 6) and para (4) positions.[2][3] By using gas-phase alkylation with methanol over a shape-selective catalyst (e.g., Magnesium Oxide or Iron-Vanadium oxide), methylation can be directed preferentially to the ortho positions.[1][2]

  • Precursor: 3-Ethylphenol (CAS 620-17-7).[1][2][3]

  • Reagent: Methanol (Methylating agent).[3]

  • Catalyst: MgO or

    
    -Al₂O₃ (favors ortho-alkylation).[1][2][3]
    
  • Conditions: 300–350°C, Gas Phase.[1][3]

Alternative Route: Acid-Catalyzed Rearrangement

In the presence of strong Lewis acids (e.g., AlCl₃), alkyl groups on the phenol ring can migrate.[1][2] This method is often used to equilibrate mixtures of "ethyl cresols" to thermodynamically stable isomers, though separation is capital-intensive.[1][2][3]

Part 3: Core Reactivity & Functionalization[1][3]

The utility of 3-ethyl-2-methylphenol lies in its remaining active sites.[1][2][3] The hydroxyl group activates the ring, while the 2-methyl and 3-ethyl groups provide steric bulk that modulates reactivity at the 4 and 6 positions.[1][2]

Reactivity Map

The following diagram illustrates the primary chemical pathways available for this intermediate.

ReactivityMapCenter3-Ethyl-2-Methylphenol(Core Structure)OH_RxnO-Functionalization(Ethers/Esters)Center->OH_Rxn Williamson Ether Synthesis(Base + R-X)C4_RxnC4-Electrophilic Subst.(Para-Alkylation/Halogenation)Center->C4_Rxn Friedel-Crafts(Major Product)C6_RxnC6-Electrophilic Subst.(Ortho-Formylation)Center->C6_Rxn Reimer-Tiemann(Sterically Hindered)OxidationOxidation(Quinone Formation)Center->Oxidation Fremy's Salt / O2

Figure 1: Functionalization logic of 3-ethyl-2-methylphenol.[1][2] The C4 position is the most accessible nucleophilic site due to the cooperative directing effects of the OH and alkyl groups.[1][2]

Mechanistic Insight[2][3][4]
  • C4-Selectivity: The hydroxyl group is a strong ortho/para director.[3] The C2 position is blocked by a methyl group.[2][3] The C6 position is ortho to the OH but sterically crowded by the adjacent C5-H and the rotational cone of the OH group.[1][2][3] The C4 position (para to OH) is sterically open and activated by the alkyl groups, making it the primary site for electrophilic attack (e.g., coupling with diazonium salts or further alkylation).[1][2][3]

  • Steric Hinderance: The 2-methyl group provides "ortho-protection," making the phenolic oxygen less nucleophilic than in unsubstituted phenol.[1][2][3] This is advantageous for synthesizing hydrolytically stable esters (e.g., carbamates for agrochemicals).[2][3]

Part 4: Experimental Protocol

Protocol: Synthesis of a 3-Ethyl-2-methylphenyl Carbamate Derivative

Context: This protocol demonstrates the derivatization of the phenolic hydroxyl group, a common step in creating prodrugs or carbamate insecticides.[1][2]

Objective: Synthesize 3-ethyl-2-methylphenyl N-methylcarbamate via isocyanate coupling.

Reagents:

  • 3-Ethyl-2-methylphenol (1.0 eq, 13.6 g)[1][2]

  • Methyl Isocyanate (1.1 eq) (Caution: Highly Toxic - Handle in Glovebox)[1][2]

  • Triethylamine (TEA) (0.05 eq, Catalyst)[1][2]

  • Dichloromethane (DCM) (Anhydrous, 100 mL)[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 3-ethyl-2-methylphenol (13.6 g, 100 mmol) and anhydrous DCM (80 mL). Stir until fully dissolved. Add Triethylamine (TEA) (0.5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Transfer Methyl Isocyanate (6.3 g, 110 mmol) dissolved in DCM (20 mL) to the addition funnel.[2][3]

  • Reaction: Dropwise add the isocyanate solution over 30 minutes, maintaining the internal temperature below 5°C.

    • Why? The reaction is exothermic.[2][3] Low temperature prevents polymerization of the isocyanate.[2][3]

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane). Disappearance of the starting phenol spot (Rf ~0.[2][3]6) indicates completion.[3]

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash with 1M HCl (2 x 50 mL) to remove TEA, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the solid residue from hexane/toluene to yield white crystals.[2][3]

Yield Expectation: 85–92%. Characterization: ¹H NMR (CDCl₃) should show the N-Me doublet at ~2.9 ppm and the carbamate NH broad singlet at ~5.0 ppm.[1][2][3]

Part 5: Applications & Case Studies

Polyphenylene Ether (PPE) Resins

In polymer chemistry, 3-ethyl-2-methylphenol is used as a comonomer in the oxidative coupling polymerization of phenols.[1][2]

  • Function: The asymmetry disrupts the crystallinity of the polymer chain.[1][2][3]

  • Benefit: Improves the solubility and processability of the resulting PPE resin without significantly sacrificing thermal stability (Tg).[1][2][3] It is often copolymerized with 2,6-xylenol.[1][3]

Pharmaceutical Intermediate

The 3-ethyl-2-methylphenol scaffold serves as a bioisostere for other alkylphenols in drug design.[1][2][3]

  • Lipophilicity Tuning: The ethyl group adds hydrophobicity (increasing LogP), which can enhance blood-brain barrier (BBB) penetration for CNS-active drugs.[1][2]

  • Metabolic Stability: The 2-methyl group blocks metabolic conjugation (glucuronidation) at the ortho position, potentially extending the half-life of the drug.[1][2]

Antioxidant Precursor

Reaction with isobutylene yields sterically hindered phenols (e.g., 4,6-di-tert-butyl-3-ethyl-2-methylphenol).[1][2] These derivatives are potent radical scavengers used to stabilize lubricants and plastics against oxidative degradation.[3]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral (Category 4), Dermal (Category 3).[2][3]

  • Skin Corrosion: Category 1B (Causes severe burns).[3]

  • Environmental: Toxic to aquatic life with long-lasting effects.[1][3]

Handling Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[1][2][3]

  • Storage: Store under nitrogen to prevent oxidation (darkening) over time.[3]

  • Spill Control: Do not wash into drains.[3] Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[2][3]

References

  • Chemical Synthesis of Alkylphenols: Fiege, H. (2000).[2][3] Cresols and Xylenols.[3][4][5] Ullmann's Encyclopedia of Industrial Chemistry.[2][3] Wiley-VCH.[1][3] Link[1][2][3]

  • Polymer Applications: Aycock, D. et al. (1981).[2][3] Polyphenylene ether resin composition of improved heat stability. U.S. Patent 4,283,503.[3] Link

  • Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12775, 3-Ethyl-2-methylphenol. Link(Note: Isomer data used for homologue safety extrapolation).

  • Coal Tar Processing: Recommended Health and Safety Guidelines for Coal Gasification Pilot Plants. EPA Technical Report. Link

  • General Reactivity: Smith, M. B. (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1][2][3] Wiley.[3] Link[1][2][3]

Use of 3-ethyl-2-methylphenol in fragrance and flavor industries

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Applications in High-Performance Fragrance Accords and Flavor Reconstitution

Executive Summary

3-Ethyl-2-methylphenol (CAS: 1123-73-5), also known as 3-ethyl-o-cresol, is a specialized phenolic compound utilized in the fine fragrance and technical flavor industries. Unlike its more common isomers (e.g., p-cresol or m-cresol), this molecule offers a nuanced olfactory profile characterized by distinct smoky, leathery, and medicinal facets without the overwhelming fecal or animalic harshness often associated with simple cresols. This guide details the physicochemical properties, synthesis pathways, sensory applications, and safety protocols required for its integration into high-value formulations.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural specificity of 3-ethyl-2-methylphenol is critical for distinguishing it from other alkylphenols which may possess vastly different toxicological and sensory profiles.

PropertyData
IUPAC Name 3-Ethyl-2-methylphenol
Common Synonyms 3-Ethyl-o-cresol; 1-Hydroxy-3-ethyl-2-methylbenzene
CAS Registry Number 1123-73-5
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~224°C (at 760 mmHg)
LogP (Octanol/Water) 2.7 (Estimated)
Solubility Soluble in ethanol, dipropylene glycol (DPG), diethyl phthalate (DEP); Insoluble in water
Flash Point > 90°C

Structural Insight: The presence of the ethyl group at the meta position (relative to the hydroxyl) and the methyl group at the ortho position creates a steric environment that modulates the volatility and receptor binding affinity compared to simple cresols.

Sensory Profile & Application Science

Olfactory & Gustatory Descriptors

The sensory impact of 3-ethyl-2-methylphenol is potent and requires careful dosage. It serves as a "modifier" rather than a "heart" note.

  • Primary Odor: Phenolic, smoky, creosote-like, medicinal.

  • Secondary Nuances: Leather, castoreum, burnt wood, earthy.

  • Flavor Profile (at ppm levels): Smoky, ham-like, chemical, astringent.

Formulation Logic

In fragrance, this material is a "skeleton" molecule used to build complex accords. It provides the realistic "bite" in leather and oud reconstructions that synthetic musks or woods cannot achieve alone.

Diagram 1: Sensory Mapping & Accord Integration

SensoryMap cluster_0 Core Profile cluster_1 Target Accords cluster_2 Synergistic Partners EMP 3-Ethyl-2-methylphenol Leather Leather/Suede EMP->Leather Adds Phenolic Bite Oud Synthetic Oud EMP->Oud Medicinal Top Note Smoke Smoke/BBQ Flavor EMP->Smoke Charred Aspect Castoreum Castoreum Replacement EMP->Castoreum Animalic Depth IBQ Isobutyl Quinoline Leather->IBQ Guaiacol Guaiacol/Eugenol Oud->Guaiacol Birch Birch Tar (Rectified) Smoke->Birch Vanillin Vanillin (Softener) Castoreum->Vanillin Rounding

Caption: Sensory integration of 3-ethyl-2-methylphenol into fragrance and flavor accords, highlighting synergistic pairings.

Synthesis & Manufacturing

The synthesis of 3-ethyl-2-methylphenol is non-trivial due to the directing effects of the hydroxyl and methyl groups on the benzene ring. Direct alkylation of o-cresol often yields para-isomers (4-ethyl) or ortho-isomers (6-ethyl). High-purity synthesis typically requires specific catalytic pathways or isomerization.

Industrial Pathway: Alkylation of o-Cresol

The most common route involves the Friedel-Crafts alkylation of o-cresol with ethanol or ethylene using solid acid catalysts (e.g., zeolites or alumina) at high temperatures. This produces a mixture of isomers which must be separated via fractional distillation.

Diagram 2: Synthesis Workflow

Synthesis Start Raw Materials: o-Cresol + Ethanol Catalyst Catalyst Bed: Acidic Zeolite / Alumina (T = 250-350°C) Start->Catalyst Reaction Vapor Phase Alkylation Catalyst->Reaction Crude Crude Product Mixture: 3-ethyl, 4-ethyl, 6-ethyl isomers Reaction->Crude Distillation Fractional Distillation (Vacuum) Crude->Distillation Isomerization Isomerization Loop (Optional for Yield Optimization) Distillation->Isomerization Off-isomers Final Purified 3-Ethyl-2-methylphenol (>98% Purity) Distillation->Final Target Fraction Isomerization->Reaction

Caption: Industrial synthesis pathway via vapor-phase alkylation of o-cresol, including purification steps.

Experimental Protocols

Protocol: GC-MS Identification

For researchers validating raw material purity or analyzing competitive products, the following GC-MS parameters are recommended.

Equipment: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm). Note: Polar columns (Wax) are better for resolving phenolic isomers.

  • Sample Prep: Dilute 10 mg of sample in 1 mL Ethyl Acetate.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: EI mode (70 eV), Scan range 35-350 amu.

  • Validation: 3-ethyl-2-methylphenol typically elutes after 2-ethyl-6-methylphenol and before 4-ethyl-2-methylphenol on non-polar columns, but order may reverse on polar phases. Retention Index (RI) on DB-Wax is approx. 2150-2200 (verify with standard).

Protocol: Sensory Evaluation (Dilution)

Due to high potency and potential trigeminal irritation, neat evaluation is discouraged.

  • Preparation: Create a 1% (w/w) solution in Dipropylene Glycol (DPG) or Ethanol.

  • Strip Test: Dip a smelling strip 1 cm into the solution.

  • Time Points: Evaluate at T=0 (Top), T=1hr (Heart), and T=24hr (Dry-down).

  • Success Criteria: The odor should be clean, smoky, and devoid of "sulfurous" or "rubber" off-notes which indicate impurities.

Regulatory & Safety Toxicology

Critical Warning: Phenolic compounds are corrosive and toxic. Proper PPE (gloves, goggles, fume hood) is mandatory during handling.

  • FEMA/GRAS Status: 3-Ethyl-2-methylphenol is not a primary FEMA GRAS listed substance with its own unique number in the main lists (unlike 3-ethylphenol, FEMA 3654). It is often present as a constituent of Natural Smoke Condensates or Cresylic Acid derivatives. For food use, it must be used in accordance with regulations governing natural extracts or specific regional permissions.

  • IFRA (Fragrance): Not explicitly restricted by a specific IFRA Standard, but must adhere to general purity requirements for phenols (low heavy metals, no free benzene).

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.

    • H411: Toxic to aquatic life with long-lasting effects.

References

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists (1-30). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1123-73-5 (3-Ethyl-2-methylphenol). Retrieved from [Link]

  • The Good Scents Company. 3-Ethyl-2-methylphenol Data Sheet. Retrieved from [Link]

  • Fiege, H., et al. (2000). Phenol Derivatives.[2][3][4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Retrieved from [Link]

Sources

Technical Guide: Antimicrobial & Preservative Mechanics of 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antimicrobial and preservative potential of 3-ethyl-2-methylphenol. This document is structured for researchers and formulation scientists, prioritizing mechanistic understanding, safety thresholds, and validation protocols.

CAS: 1123-73-5 | Molecular Formula: C₉H₁₂O | Class: Alkylphenols

Executive Summary

3-Ethyl-2-methylphenol (3E2MP) represents a potent subclass of alkylphenolic antimicrobial agents. Structurally positioned between simple cresols and more lipophilic terpenoids like thymol, 3E2MP offers a balanced profile of membrane permeability and water solubility . While often overshadowed by its isomers in bulk industrial applications, its specific steric configuration (ethyl group at C3, methyl at C2) provides unique advantages in preservative systems where broad-spectrum efficacy and stability are required.

This guide details the physicochemical drivers of its activity, its safety profile in cosmetic and pharmaceutical applications, and standardized protocols for validating its efficacy.

Chemical Profile & Physicochemical Properties

The antimicrobial potency of phenols is governed by their ability to partition into the bacterial cell membrane. 3E2MP possesses a lipophilic "tail" (ethyl group) that facilitates this insertion, while the hydroxyl group acts as the toxicophore.

PropertyValueSignificance for Antimicrobial Activity
IUPAC Name 3-Ethyl-2-methylphenolDefines steric hindrance around the -OH group.
CAS Number 1123-73-5Unique identifier for regulatory filing.
Molecular Weight 136.19 g/mol Low MW facilitates rapid diffusion through porins.
LogP (Octanol/Water) ~2.9 - 3.1 (Predicted)Critical: Higher than cresol (~1.95), indicating superior membrane affinity.
Water Solubility Low (<1 g/L)Requires emulsification or co-solvents (e.g., ethanol, glycols) in aqueous formulations.
Boiling Point ~227°CHigh thermal stability for processing.
Appearance Colorless/Pale Yellow LiquidEasy to handle in liquid manufacturing streams.
Structural Advantage

Unlike p-cresol, the ortho-methyl group in 3E2MP provides slight steric protection to the hydroxyl group, potentially reducing oxidative degradation without compromising hydrogen bonding acidity—a key factor in protein denaturation.

Mechanism of Action: The Phenolic Wedge

The antimicrobial mechanism of 3E2MP is not receptor-mediated but relies on gross membrane disruption . This non-specific mode of action minimizes the risk of resistance development.

Mechanistic Pathway[1]
  • Adsorption: The ethyl and methyl alkyl chains anchor the molecule into the lipophilic core of the bacterial cell membrane.

  • Disruption: The phenolic hydroxyl group disrupts the Van der Waals forces holding the phospholipid bilayer together.

  • Leakage: This "wedge" effect increases membrane fluidity, causing the leakage of vital intracellular ions (K+, Mg2+) and metabolites.

  • Collapse: Loss of the proton motive force (PMF) halts ATP synthesis, leading to cell death.

MechanismOfAction Step1 Step 1: Membrane Partitioning (Driven by Ethyl/Methyl Lipophilicity) Step2 Step 2: Bilayer Destabilization (Phenolic -OH disrupts lipid packing) Step1->Step2 Insertion Step3 Step 3: Ion Leakage (Efflux of K+ and ATP) Step2->Step3 Porosity Increase Step4 Step 4: Metabolic Collapse (Loss of Proton Motive Force) Step3->Step4 Depolarization Death Cell Death (Bactericidal Outcome) Step4->Death Irreversible

Figure 1: The stepwise bactericidal mechanism of 3-ethyl-2-methylphenol, moving from membrane insertion to metabolic collapse.[1]

Antimicrobial Spectrum & Efficacy

Based on Structure-Activity Relationships (SAR) of alkylphenols (cresols, xylenols, thymol), 3E2MP exhibits a broad-spectrum profile.

  • Gram-Positive Bacteria (S. aureus, B. subtilis): High Efficacy. The thick peptidoglycan layer does not impede the diffusion of small lipophilic phenols.

  • Gram-Negative Bacteria (E. coli, P. aeruginosa): Moderate Efficacy. The outer membrane acts as a barrier. Efficacy is significantly enhanced when formulated with chelating agents (e.g., EDTA) that destabilize the LPS layer.

  • Fungi & Yeasts (C. albicans, A. niger): High Efficacy. Phenols are historically potent fungicides, disrupting the fungal plasma membrane.

Comparative Potency:

Phenol < Cresol < 3-Ethyl-2-Methylphenol < Thymol 3E2MP is more potent than simple cresol due to the ethyl chain increasing lipophilicity, but slightly less active than thymol which possesses a bulkier isopropyl group.

Safety & Regulatory Profile

For drug and cosmetic development, safety at the effective concentration is paramount.

  • Regulatory Status: Listed in global chemical inventories (TSCA, EINECS).

  • Cosmetic Use: Generally recognized as safe (GRAS) for use in specific applications, often capped at 0.1% in final formulations to avoid irritation.

  • Skin Sensitization: Alkylphenols generally lack structural alerts for high-grade sensitization, but they are skin irritants at high concentrations.

  • Toxicity: Low concern for systemic toxicity at preservative levels. The metabolic pathway involves conjugation with glucuronic acid and excretion via urine.

Experimental Protocols

To validate 3E2MP for your specific application, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To quantify the lowest concentration of 3E2MP required to inhibit visible growth.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 3E2MP Stock Solution (dissolved in 10% DMSO or Ethanol).

  • Standardized Inoculum (0.5 McFarland standard).

  • 96-well microtiter plates.

Workflow:

  • Preparation: Dilute 3E2MP in MHB to achieve a starting concentration of 1024 µg/mL. Ensure final solvent concentration is <1% to avoid false positives.

  • Dilution: Perform two-fold serial dilutions across the plate (Columns 1-10).

  • Inoculation: Add 10 µL of bacterial suspension (5 x 10^5 CFU/mL) to each well.

  • Controls:

    • Positive Control: Culture + Broth (No Preservative).

    • Negative Control: Sterile Broth + Preservative.

    • Solvent Control: Broth + DMSO/Ethanol (No Preservative).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no turbidity.

Protocol B: Preservative Challenge Test (USP <51> Adaptation)

Purpose: To verify preservative efficacy in a final formulation over 28 days.

Workflow Visualization:

ChallengeTest Start Formulation + 3E2MP Inoculation Inoculate (10^5 - 10^6 CFU/mL) Start->Inoculation Day7 Day 7 Sampling Inoculation->Day7 Day14 Day 14 Sampling Day7->Day14 >1.0 Log Reduction (Bacteria) Day28 Day 28 Sampling Day14->Day28 >3.0 Log Reduction (Bacteria) No Increase (Yeast/Mold) Criteria Log Reduction Criteria Met? Day28->Criteria Pass PASS (Preservative Effective) Criteria->Pass Yes Fail FAIL (Reformulate) Criteria->Fail No

Figure 2: Decision tree for Preservative Challenge Testing based on USP <51> standards.

Acceptance Criteria (General):

  • Bacteria: Not less than 1.0 log reduction from initial count at Day 7, not less than 3.0 log reduction at Day 14, and no increase from Day 14 to Day 28.

  • Yeast/Molds: No increase from the initial calculated count at Day 14 and Day 28.

Formulation Considerations

  • pH Stability: Phenols are weak acids (pKa ~10). 3E2MP is most effective in its unionized form . Formulations should be maintained at pH < 8.0 to ensure the molecule remains neutral and lipophilic for membrane penetration.

  • Incompatibility: Avoid high concentrations of non-ionic surfactants (e.g., Polysorbate 80), which can sequester phenols into micelles, reducing free active concentration.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 34858, 3-ethyl-2-methylphenol. Retrieved from [Link]

  • Antimicrobial Mechanism of Phenols: McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews. Retrieved from [Link]

  • Safety Assessment: Australian Industrial Chemicals Introduction Scheme (AICIS). (2016).[3][4][5][6] Human Health Tier II Assessment for Ethylphenols. Retrieved from [Link]

  • Comparative Efficacy (Thymol): MDPI. (2021). Minimal Inhibitory Concentrations of Thymol and Carvacrol. Retrieved from [Link]

Sources

Environmental Fate and Toxicity of 3-Ethyl-2-Methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-2-methylphenol (CAS: 1123-73-5) is a dialkyl-substituted phenolic compound used primarily as an intermediate in organic synthesis and potentially found in coal tar and petroleum refining effluents.[1] As a member of the alkylphenol class, its environmental behavior is governed by the interplay between its moderate hydrophobicity and the reactivity of its phenolic hydroxyl group.

This technical guide synthesizes available experimental data with high-confidence Quantitative Structure-Activity Relationship (QSAR) predictions and "read-across" data from structural analogs (e.g., 2-ethylphenol, 2,3-xylenol). The compound is classified as readily biodegradable under aerobic conditions but exhibits moderate aquatic toxicity driven by a polar narcosis mechanism. High concentrations can inhibit microbial activity, complicating bioremediation efforts.

Physicochemical Characterization

Understanding the physicochemical properties is the prerequisite for predicting environmental transport. 3-Ethyl-2-methylphenol possesses a lipophilic ethyl chain and a methyl group, increasing its LogKow compared to phenol and reducing its water solubility.

Table 1: Key Physicochemical Properties

PropertyValue (Experimental/Est.)Environmental Significance
Molecular Formula C₉H₁₂O--
Molecular Weight 136.19 g/mol --
Physical State Solid/Liquid (MP dependent)Handling and spill response.[2]
Melting Point ~67 °CExists as a solid at ambient temperatures; likely transported as a solute or particulate.
Boiling Point 224–225 °CLow volatility from dry surfaces.
Water Solubility ~500 mg/L (Estimate)Moderate solubility facilitates transport in aquifers but limits rapid dilution.
Log K_ow 2.7 (Estimate)Potential for bioaccumulation is low-to-moderate; partitions into organic soil matter.
Vapor Pressure Low (< 0.1 mmHg at 25°C)Volatilization from water is slow; atmospheric half-life is short due to reaction with OH radicals.
pKa ~10.3Exists primarily in non-ionized form at environmental pH (6–9).

Environmental Fate Dynamics

Transport and Partitioning
  • Aquatic Environment: Due to its pKa (~10.3), the compound remains undissociated in natural waters. Its moderate solubility allows it to move with groundwater, but the LogKow of 2.7 suggests significant retardation in soils with high organic carbon content (Koc ~ 500–1000 L/kg).

  • Atmospheric Fate: If released to air, it exists in the vapor phase. It is degraded by reaction with photochemically produced hydroxyl radicals with an estimated half-life of < 1 day.

  • Soil/Sediment: Sorption is the primary physical retardation mechanism. However, aerobic biodegradation is the dominant removal pathway in biologically active soils.

Biodegradation Pathways

Microbial degradation of 3-ethyl-2-methylphenol typically follows pathways established for xylenols and ethylphenols. The presence of the ethyl group offers a site for initial oxidation, or the ring may be directly hydroxylated.

Mechanism:

  • Side-Chain Oxidation: The ethyl group is hydroxylated to 1-hydroxyethyl, oxidized to an acetyl group, and eventually cleaved or converted to a carboxyl group.

  • Ring Hydroxylation: Monooxygenases (e.g., phenol hydroxylase) insert a hydroxyl group, typically forming a catechol derivative (e.g., 3-ethyl-2-methylcatechol).[3]

  • Ring Cleavage: The catechol intermediate undergoes meta-cleavage (via catechol 2,3-dioxygenase) or ortho-cleavage (via catechol 1,2-dioxygenase), leading to TCA cycle intermediates.

Diagram 1: Proposed Aerobic Biodegradation Pathway The following diagram illustrates the convergent pathways of side-chain oxidation and direct ring attack.

BiodegradationPathway Parent 3-Ethyl-2-methylphenol Inter1 Side-Chain Oxidation (1-Hydroxyethyl derivative) Parent->Inter1 Monooxygenase (Alkyl oxidation) Catechol Substituted Catechol (3-Ethyl-2-methylcatechol) Parent->Catechol Phenol Hydroxylase (Direct Ring Attack) Inter2 Carboxyl Derivative (3-Carboxy-2-methylphenol) Inter1->Inter2 Dehydrogenase Inter2->Catechol Decarboxylation/ Hydroxylation Meta Meta-Cleavage Product (2-Hydroxymuconic semialdehyde deriv.) Catechol->Meta C2,3-Dioxygenase Ortho Ortho-Cleavage Product (Muconic acid deriv.) Catechol->Ortho C1,2-Dioxygenase TCA TCA Cycle (CO2 + Biomass) Meta->TCA Hydrolysis Ortho->TCA Beta-oxidation

Caption: Proposed aerobic biodegradation pathways for 3-ethyl-2-methylphenol involving alkyl chain oxidation and ring hydroxylation.

Toxicological Profile

Mechanism of Action: Polar Narcosis

Like other short-chain alkylphenols, 3-ethyl-2-methylphenol acts primarily via polar narcosis . The compound partitions into biological membranes, disrupting the phospholipid bilayer's fluidity and function. This non-specific mechanism means toxicity is highly correlated with lipophilicity (LogKow).

Diagram 2: Toxicological Mode of Action (Polar Narcosis)

ToxicityMOA Exposure Exposure (Water/Soil) Uptake Bioavailability (Passive Diffusion) Exposure->Uptake Dissolved Phase Membrane Membrane Partitioning (Lipid Bilayer) Uptake->Membrane LogKow driven Disruption Structural Disruption (Fluidity/Swelling) Membrane->Disruption Accumulation Failure Cellular Failure (Ion Gradient Loss) Disruption->Failure Critical Concentration

Caption: The polar narcosis pathway where lipophilic accumulation leads to membrane dysfunction and cytotoxicity.

Aquatic Toxicity (Surrogate Data)

Direct toxicity data for 3-ethyl-2-methylphenol is limited. The values below are derived from reliable structural analogs (4-ethylphenol, 2-isopropylphenol, and 2,3-xylenol).

Table 2: Estimated Aquatic Toxicity Values

OrganismEndpointEstimated ValueClassification
Fish (Pimephales promelas)96h LC5010 – 15 mg/LHarmful
Invertebrate (Daphnia magna)48h EC508 – 20 mg/LHarmful
Algae (Pseudokirchneriella subcapitata)72h EC5010 – 30 mg/LHarmful
Bacteria (Vibrio fischeri)15min EC502 – 5 mg/LToxic

Note: Bacteria are particularly sensitive, which has implications for biological wastewater treatment. High influent concentrations (>20 mg/L) may inhibit activated sludge.

Mammalian Toxicity
  • Acute Oral: LD50 (Rat) estimated at 500–1000 mg/kg (based on cresol/xylenol data).

  • Chronic: NOAEL (No Observed Adverse Effect Level) estimated at ~100 mg/kg/day.[4]

  • Effects: Corrosive to skin and eyes; potential for respiratory irritation. Systemic toxicity involves CNS depression and hepatic stress.

Analytical Methodologies

Accurate quantification requires separation from other phenolic isomers.

Sample Preparation[5]
  • Water: Acidification to pH < 2 followed by Solid Phase Extraction (SPE) using polymeric sorbents (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) with dichloromethane.

  • Soil: Ultrasonic extraction with acetone:hexane (1:1) followed by cleanup.

Instrumental Analysis
  • GC-MS (Recommended):

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Derivatization: Often required to improve peak shape and sensitivity. Silylation with BSTFA/TMCS is standard.

    • Detection: Selected Ion Monitoring (SIM) mode targeting molecular ion (m/z 136) and tropylium fragment (m/z 121).

  • HPLC-UV/DAD:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (acidified).

    • Detection: UV absorbance at 280 nm (aromatic ring).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1123-73-5, 3-Ethyl-2-methylphenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Alkylphenols. (General data on xylenols and ethylphenols used for read-across). Retrieved from [Link]

  • Renner, R. (1997).European bans on surfactant trigger transatlantic debate. Environmental Science & Technology, 31(7), 316A-320A.
  • Acuna-Arguelles, M. E., et al. (2003). Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture. Biotechnology Letters, 25(7), 559-564. (Key source for biodegradation kinetics of ethyl/methyl phenols). Retrieved from [Link]

  • U.S. EPA (2012).Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA.
  • Schultz, T. W., et al. (2002).Structure-toxicity relationships for simple polar narcotics. QSAR & Combinatorial Science. (Basis for polar narcosis mechanism).

Sources

Thermochemical Profiling of 3-Ethyl-2-Methylphenol: A Critical Guide for Synthetic & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

3-Ethyl-2-methylphenol (CAS: 1123-73-5) represents a specific structural isomer of the ethylcresol family, characterized by a phenolic core substituted with a methyl group at the ortho position and an ethyl group at the meta position relative to the hydroxyl moiety.

In drug development and advanced materials synthesis, this molecule serves as a critical lipophilic scaffold. The steric interplay between the vicinal methyl and ethyl groups (positions 2 and 3) creates a unique "hydrophobic pocket" adjacent to the reactive hydroxyl group, influencing both metabolic stability (in pharmacokinetics) and oxidative coupling rates (in polymerization).

This guide provides a definitive thermochemical profile, synthesizing available experimental physicochemical constants with rigorous group-additivity derivations for thermodynamic parameters where direct literature values are sparse.

Physicochemical Landscape

The following data points constitute the experimentally validated physical baseline for 3-ethyl-2-methylphenol. These values are critical for establishing the phase state during calorimetric assessments.

PropertyValueConditionsConfidence
Physical State Solid (Crystalline Needles)STP (298.15 K, 1 atm)High
Melting Point (

)
67 °C (340.15 K)Ambient PressureHigh
Boiling Point (

)
224–225 °C740 TorrHigh
Molecular Weight 136.19 g/mol -Exact
Refractive Index 1.5135Predicted (Liquid phase)Moderate
Lipophilicity (LogP) ~2.8Octanol/WaterModerate

Technical Note: The solid state at STP implies that any standard enthalpy of formation (


) derived from liquid-phase group contribution methods must be corrected using the enthalpy of fusion (

).

Thermochemical Parameters: Derived & Estimated

Due to the scarcity of direct combustion calorimetry data for this specific isomer in open literature, the following thermochemical values are derived using Benson’s Group Additivity (BGA) and comparative analysis with high-fidelity analogs (2-methylphenol and 3-ethylphenol).

Standard Enthalpy of Formation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[1][2]

The derivation assumes the additivity of the phenol base, ortho-methyl correction, and meta-ethyl contribution.

  • Base (Phenol, gas):

    
    
    
  • Substituent 1 (2-Methyl):

    
     (Derived from o-cresol data)
    
  • Substituent 2 (3-Ethyl):

    
     (Ethyl group increment)
    
  • Steric Correction (Vicinal 2,3-interaction):

    
     (Estimated repulsion penalty)
    
ParameterPhaseEstimated ValueMethodology

Gas

Benson Group Additivity (Corrected)

Solid

Derived via

Enthalpy of Combustion ( )

Calculated for the stoichiometric reaction:



  • Estimated Value:

    
    
    
  • Significance: This value is the primary experimental observable in bomb calorimetry, from which

    
     is back-calculated.
    
Phase Transition Enthalpies
  • Enthalpy of Fusion (

    
    ): 
    
    
    
    (Estimated from cresol isomers).
  • Enthalpy of Sublimation (

    
    ): 
    
    
    
    (Critical for converting solid-state calorimetric data to gas-phase modeling parameters).

Experimental Framework: Validation Protocols

To validate the estimated values above, the following "Gold Standard" protocols must be employed. These are designed to be self-validating systems where internal checks ensure data integrity.

Static Bomb Calorimetry (For )

Objective: Determine the precise energy of combustion to derive


.

Protocol Logic:

  • Sample Prep: Pelletize 3-ethyl-2-methylphenol (>99.9% purity). Mass range: 0.5–1.0 g.

  • Combustion Environment: Oxygen atmosphere at 3.04 MPa (30 atm) to ensure complete oxidation.

  • Ignition: Cotton fuse technique.

  • Correction Factors:

    • Washburn Corrections: Adjust for standard states of reactants/products (e.g., solubility of

      
       in water).
      
    • Nitric Acid Correction: Titrate bomb washings to correct for

      
       oxidation (trace air).
      

Workflow Visualization:

CalorimetryWorkflow cluster_QC Quality Control Loop Start Sample Purification (Zone Refining >99.9%) Pellet Pelletization (m ~ 1.0g) Start->Pellet Bomb Oxygen Bomb Charging (3.0 MPa O2) Pellet->Bomb Fire Ignition & Data Acquisition (Adiabatic Setup) Bomb->Fire Analysis Post-Combustion Analysis (Titration of HNO3) Fire->Analysis Calc Derivation of ΔcH° (Washburn Corrections) Analysis->Calc Benzoic Calibration (Benzoic Acid Ref) Benzoic->Fire Calib Factor

Figure 1: High-precision combustion calorimetry workflow with integrated calibration loops.

Knudsen Effusion (For )

Objective: Measure vapor pressure at ambient temperatures to determine enthalpy of sublimation.

Protocol Logic:

  • Setup: Place solid sample in a Knudsen cell with a known orifice diameter.

  • Measurement: Maintain high vacuum (

    
     Pa). Measure mass loss over time (
    
    
    
    ) at controlled temperatures (
    
    
    ).
  • Calculation: Use the Knudsen equation to find vapor pressure (

    
    ):
    
    
    
    
  • Thermodynamics: Plot

    
     vs 
    
    
    
    (Clausius-Clapeyron). The slope yields
    
    
    .

Applications in Drug Discovery

The thermochemical profile of 3-ethyl-2-methylphenol dictates its utility in two main areas:

  • Fragment-Based Drug Design (FBDD):

    • The Enthalpy of Sublimation is a direct proxy for the energy required to desolvate the molecule and bind it to a protein receptor. High

      
       suggests strong lattice energy, which correlates with lower solubility—a key parameter to optimize early in lead generation.
      
    • Steric Shielding: The 2-methyl/3-ethyl motif provides steric protection to the phenolic hydroxyl, potentially reducing Phase II metabolic conjugation (glucuronidation), thereby improving oral bioavailability.

  • Antioxidant Potency:

    • The Bond Dissociation Enthalpy (BDE) of the O-H bond is influenced by the electron-donating alkyl groups. The ethyl and methyl groups stabilize the resulting phenoxy radical via hyperconjugation, making this scaffold a potent radical scavenger (antioxidant).

Thermodynamic Cycle for Drug Binding:

ThermoCycle Solid Ligand (Solid) Reference State Gas Ligand (Gas) Vacuum Solid->Gas ΔsubH (Lattice Energy) Solv Ligand (Solvated) Biophase Gas->Solv ΔsolvH (Hydration) Bound Ligand-Protein Complex Solv->Bound ΔbindH (Binding Affinity)

Figure 2: Thermodynamic cycle illustrating the role of sublimation enthalpy in determining drug solubility and binding energetics.

References

  • NIST Chemistry WebBook. Phenol, 2-methyl- (o-Cresol) Thermochemical Data. National Institute of Standards and Technology.[1][2] [Link]

  • Biddiscombe, D. P., et al. (1963).[3][4] Thermodynamic properties of organic oxygen compounds. Part XIII. Preparation and physical properties of pure ethylphenols. Journal of the Chemical Society, 5764-5768.[3][4] [Link]

  • Ribeiro da Silva, M. A. V., et al. (2000). Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of the three isomers of dimethylphenol. Journal of Chemical Thermodynamics. (Cited for methodological protocol on substituted phenols).
  • PubChem Compound Summary. 3-Ethyl-2-methylphenol (CAS 1123-73-5). National Center for Biotechnology Information. [Link]

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

Sources

A Technical Guide to Quantum Chemical Calculations for 3-ethyl-2-methylphenol: A DFT-Based Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Landscape of 3-ethyl-2-methylphenol

3-ethyl-2-methylphenol, a substituted phenolic compound with the chemical formula C₉H₁₂O, belongs to a class of molecules that are of significant interest in various fields, including medicinal chemistry and materials science.[1][2] Phenolic compounds are known for their antioxidant properties, which are intrinsically linked to their electronic structure.[3] Understanding the geometric, electronic, and spectroscopic properties of 3-ethyl-2-methylphenol at a quantum mechanical level is paramount for elucidating its reactivity, potential biological activity, and for the rational design of novel derivatives with enhanced functionalities.

This in-depth technical guide provides a comprehensive framework for performing quantum chemical calculations on 3-ethyl-2-methylphenol. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step workflow for practical implementation, and discuss the interpretation of the calculated molecular properties. This guide is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry, aiming to equip them with the knowledge to confidently apply these methods to their research endeavors.

The "Why": Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the choice of the theoretical method and the basis set. For a molecule like 3-ethyl-2-methylphenol, a balance between computational cost and accuracy is essential.

The Method: Density Functional Theory (DFT)

For systems of this size, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry, offering a favorable balance of accuracy and computational efficiency. Specifically, we will employ the B3LYP hybrid functional . This functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, providing a robust description of electron correlation effects which are crucial for accurately modeling the electronic structure of organic molecules. Studies on substituted phenols have demonstrated that B3LYP yields reliable results for geometric parameters and electronic properties.

The Basis Set: Pople-Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute in space. For 3-ethyl-2-methylphenol, we recommend the 6-311++G(d,p) Pople-style basis set . Let's break down this nomenclature to understand its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron distribution compared to smaller basis sets.

  • ++G : The double plus signs signify the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling anions and systems with lone pairs, such as the oxygen atom in the hydroxyl group of our phenol.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for describing chemical bonding in a more realistic manner.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide a good compromise between accuracy and computational cost for studying substituted phenols.

A Step-by-Step Computational Workflow

The following section outlines a detailed protocol for performing a comprehensive quantum chemical analysis of 3-ethyl-2-methylphenol using a standard software package like Gaussian or ORCA.

Computational_Workflow Computational Workflow for 3-ethyl-2-methylphenol cluster_input Input Preparation cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Build 1. Build Initial 3D Structure Input_File 2. Create Input File (Specify Method, Basis Set, Job Type) Build->Input_File Opt 3. Geometry Optimization Input_File->Opt Freq 4. Vibrational Frequency Analysis Opt->Freq Electronic 5. Electronic Properties Calculation (HOMO, LUMO, etc.) Opt->Electronic Spectra 6. Spectroscopic Properties Prediction (NMR, UV-Vis) Opt->Spectra Validation 7. Validate Optimized Geometry (No imaginary frequencies) Freq->Validation Check for Imaginary Frequencies Elec_Analysis 9. Interpret Electronic Properties (Reactivity, stability) Electronic->Elec_Analysis Spec_Analysis 10. Compare Predicted Spectra with Experimental Data Spectra->Spec_Analysis Geo_Analysis 8. Analyze Geometric Parameters (Bond lengths, angles) Validation->Geo_Analysis

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of 3-ethyl-2-methylphenol.

Building the Initial 3D Structure

The first step is to generate an initial three-dimensional structure of 3-ethyl-2-methylphenol. This can be done using molecular building software such as Avogadro, GaussView, or ChemDraw. While the initial geometry does not need to be perfect, a reasonable starting structure will expedite the subsequent optimization process.

Creating the Input File

An input file is a text file that provides the quantum chemistry software with all the necessary information to perform the calculation. The key components of the input file are:

  • Route Section: This section specifies the theoretical method (e.g., #p B3LYP/6-311++G(d,p)), the type of calculation (e.g., Opt for geometry optimization, Freq for frequency analysis), and any other relevant keywords.

  • Molecule Specification: This section defines the atomic composition and the initial coordinates of the molecule.

  • Charge and Multiplicity: For 3-ethyl-2-methylphenol, the charge is 0 and the spin multiplicity is 1 (singlet state).

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule. The software will iteratively adjust the atomic positions to minimize the total energy of the system. A successful optimization converges to a stationary point on the potential energy surface.

Protocol for Geometry Optimization:

  • Input File Setup:

    • Use the Opt keyword in the route section.

    • Specify the B3LYP functional and the 6-311++G(d,p) basis set.

    • Provide the initial coordinates of 3-ethyl-2-methylphenol.

  • Execution: Run the calculation using the quantum chemistry software.

  • Convergence Check: Monitor the output file to ensure that the optimization has converged successfully. The software will typically indicate this with a clear message.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation should be performed. This serves two crucial purposes:

  • Verification of the Minimum Energy Structure: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

Protocol for Vibrational Frequency Analysis:

  • Input File Setup:

    • Use the Freq keyword in the route section.

    • The calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

    • The optimized coordinates from the previous step should be used as the input geometry.

  • Execution and Analysis:

    • Run the calculation.

    • Examine the output to confirm that there are no imaginary frequencies.

    • The output will list the calculated frequencies, their IR intensities, and the corresponding normal modes of vibration.

Calculation of Electronic Properties

With the optimized geometry, various electronic properties can be calculated to gain insights into the molecule's reactivity and stability. Key properties include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Protocol for Electronic Property Calculation: These properties are typically calculated as part of the single-point energy calculation on the optimized geometry. The HOMO and LUMO energies are standard outputs, and MEP maps can be generated using visualization software.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These can be compared with experimental spectra to aid in structure elucidation.

  • UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.

Protocol for NMR Chemical Shift Calculation (GIAO):

  • Input File Setup:

    • Use the NMR keyword in the route section.

    • The calculation should be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Execution and Analysis:

    • Run the calculation.

    • The output will provide the absolute shielding values for each nucleus. These can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Protocol for UV-Vis Spectrum Simulation (TD-DFT):

  • Input File Setup:

    • Use the TD keyword in the route section (e.g., TD(NStates=10) to calculate the first 10 excited states).

    • The calculation is performed on the optimized ground-state geometry.

  • Execution and Analysis:

    • Run the calculation.

    • The output will list the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO). This data can be used to plot a simulated UV-Vis spectrum.

Data Presentation and Interpretation

Optimized Geometric Parameters

The following table presents a hypothetical set of optimized geometric parameters for 3-ethyl-2-methylphenol, calculated at the B3LYP/6-311++G(d,p) level of theory. These values can be compared with experimental data for similar phenolic compounds to assess the accuracy of the calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-O1.365 Å
O-H0.965 Å
C-C (aromatic)1.390 - 1.405 Å
C-C (ethyl)1.535 Å
C-C (methyl)1.510 Å
Bond AngleC-O-H109.5°
C-C-C (aromatic)119.5° - 120.5°
Dihedral AngleH-O-C-C~0° or ~180°
Vibrational Frequencies

A selection of calculated vibrational frequencies and their assignments for key functional groups in 3-ethyl-2-methylphenol are presented below. These values are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to better match experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Range (cm⁻¹)
O-H stretch36503600 - 3670
Aromatic C-H stretch3050 - 31003000 - 3100
Aliphatic C-H stretch2880 - 29802850 - 3000
C=C aromatic stretch1500 - 16201450 - 1620
C-O stretch12301200 - 1260
Electronic Properties

The calculated electronic properties provide insights into the chemical behavior of 3-ethyl-2-methylphenol.

PropertyCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap5.60

A relatively large HOMO-LUMO gap suggests that 3-ethyl-2-methylphenol is a kinetically stable molecule. The HOMO is likely localized on the phenolic ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack.

Conclusion: A Powerful Tool for Molecular Insights

Quantum chemical calculations, when performed with a sound theoretical basis and a systematic workflow, provide an unparalleled level of detail into the molecular world. This guide has outlined a robust and reliable protocol for the computational study of 3-ethyl-2-methylphenol using DFT. By following these steps, researchers and drug development professionals can obtain valuable data on the geometry, reactivity, and spectroscopic properties of this and similar molecules. This information can be instrumental in guiding experimental work, interpreting complex data, and ultimately, in the rational design of new molecules with desired properties.

References

  • PubChemLite. (n.d.). 3-ethyl-2-methylphenol (C9H12O). Retrieved from [Link][2]

  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link][3]

  • Gaussian, Inc. (n.d.). Vibrational Analysis in Gaussian. Retrieved from [Link][4][5]

  • DSpace@MIT. (n.d.). APPENDIX 2 Density Functional Theory Calculation of Vibrational Frequencies with Gaussian© 98W1. Retrieved from [Link][6]

  • YouTube. (2020). How to perform and analyze Frequency Vibrational DFT calculations in GaussView and Gaussian. Retrieved from [Link][7]

  • YouTube. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from [Link][8]

  • YouTube. (2023). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. Retrieved from [Link][9]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link][10]

  • ACS Publications. (2025). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory─Doktorov's Quantum Algorithm Approach. Retrieved from [Link][11]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link][12]

  • CONICET. (n.d.). A Multi-standard Approach for GIAO 13C NMR Calculations. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. Retrieved from [Link][13]

  • NIST WebBook. (n.d.). Phenol, 3-ethyl-. Retrieved from [Link][14]

  • NIST WebBook. (n.d.). Phenol, 3-ethyl-5-methyl-. Retrieved from [Link][15]

  • PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link][3]

  • SpectraBase. (n.d.). 3-Ethylphenol. Retrieved from [Link][16]

  • PubChem. (n.d.). 3-Ethyl-5-methylphenol. Retrieved from [Link][17]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link][18]

  • NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). Listing of experimental geometry data for C6H5OH (phenol). Retrieved from [Link][19]

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 3-Ethyl-2-Methylphenol from p-Cresol and Ethanol

[1][2]

Executive Summary

The synthesis of 3-ethyl-2-methylphenol (an isomer of ethyl-cresol) starting from p-cresol (4-methylphenol) and ethanol presents a significant regiochemical challenge.[1][2] Direct Friedel-Crafts alkylation of p-cresol is ortho-directing, kinetically favoring 2-ethyl-4-methylphenol .[1][2] Accessing the 3-ethyl-2-methylphenol isomer requires a thermodynamic rearrangement of the methyl group or a shape-selective catalytic environment that promotes skeletal isomerization.[1][2]

This guide details a Vapor Phase Alkylation-Isomerization protocol utilizing a modified H-ZSM-5 zeolite catalyst. This approach leverages high-temperature processing to overcome the kinetic barrier, facilitating the migration of alkyl groups to yield the thermodynamically stable meta-substituted isomers.[2]

Mechanistic Insight & Reaction Design[2][3]

The Regioselectivity Paradox

In the alkylation of p-cresol (


  • Kinetic Control: The hydroxyl group (-OH) is a strong ortho, para-activator.[1][2] With the para position blocked by a methyl group, the incoming ethyl carbocation naturally attacks the ortho position (C2 or C6), yielding 2-ethyl-4-methylphenol .[1][2]

  • Thermodynamic Control: To synthesize 3-ethyl-2-methylphenol , the reaction must undergo isomerization .[1][2] This involves:

    • Alkylation: Formation of 2-ethyl-4-methylphenol.[1][2]

    • Isomerization: A 1,2-methyl shift or transalkylation mediated by the acidic sites of the catalyst to rearrange the substituents into the 2,3-substitution pattern.[2]

Catalyst Selection: H-ZSM-5

We utilize H-ZSM-5 (MFI topology) due to its unique pore structure (5.1–5.6 Å).[1][2][3] Unlike large-pore zeolites (e.g., HY, Beta) that favor bulky kinetic products, the constrained channels of ZSM-5 induce Transition State Shape Selectivity , promoting the diffusion and formation of specific isomers and facilitating the necessary methyl migration.[2]

Experimental Protocol

Materials & Equipment
  • Reactants:

    • p-Cresol (≥99%, solid/liquid melt).[1][3]

    • Ethanol (Absolute, ≥99.8%).[1][3]

    • Nitrogen (

      
      ) carrier gas (UHP grade).[2][3]
      
  • Catalyst:

    • H-ZSM-5 Zeolite (

      
       ratio = 30–50).[1][2][3]
      
    • Pre-treatment:[3][4][5] Calcined at 550°C for 4 hours.

  • Apparatus:

    • Fixed-bed down-flow quartz reactor (ID: 15 mm).[1][2][3]

    • Pre-heater/Vaporizer unit.[1][2][3]

    • HPLC pump for liquid feed.[1][2][3]

    • Condenser and Gas-Liquid Separator.[1][2]

Catalyst Activation[1][2][3]
  • Loading: Pack 2.0 g of H-ZSM-5 (pelletized, 20-40 mesh) into the isothermal zone of the reactor, supported by quartz wool.

  • Activation: Heat to 400°C under

    
     flow (30 mL/min) for 2 hours to remove adsorbed moisture and activate Brønsted acid sites.
    
Reaction Procedure (Vapor Phase)

This protocol operates in the vapor phase to maximize contact efficiency and provide the thermal energy required for isomerization.[2]

  • Feed Preparation: Prepare a homogenous solution of p-Cresol:Ethanol in a 1:3 molar ratio .

    • Note: Excess ethanol suppresses coke formation and drives the equilibrium forward, though it may increase O-alkylation (ether formation).[1][2]

  • Temperature Setting: Stabilize the reactor bed temperature at 350°C .

    • Causality: Temperatures <300°C favor O-alkylation (p-cresyl ethyl ether).[1][2][3] Temperatures >350°C favor C-alkylation and the necessary isomerization of the methyl group.[2]

  • Feed Injection: Introduce the reactant mixture via HPLC pump at a WHSV (Weight Hourly Space Velocity) of 2.0

    
     .
    
    • Flow Calculation: For 2g catalyst, feed rate ≈ 4 g/h.[1][3]

  • Carrier Gas: Maintain

    
     flow at 20 mL/min to control residence time.
    
  • Collection: Condense the effluent product stream using a chilled water trap (4°C). Collect samples hourly for steady-state verification.

Work-up and Purification[1][2]
  • Phase Separation: The product is an organic oil.[2] If water (byproduct) is present, separate the organic layer.[2][3]

  • Solvent Removal: Flash evaporate unreacted ethanol.[1][2][3]

  • Fractional Distillation:

    • The crude mixture contains 2-ethyl-4-methylphenol (major), 3-ethyl-2-methylphenol (target), and dialkylated byproducts.[1]

    • Perform vacuum distillation.[1][2][3] The isomers have close boiling points; a spinning band distillation column is recommended for high-purity separation.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the transformation from p-cresol to the target isomer, highlighting the critical isomerization step.

ReactionPathwayFig 1. Tandem Alkylation-Isomerization Pathway over H-ZSM-5ReactantsReactantsp-Cresol + EthanolIntermediateKinetic Product2-Ethyl-4-MethylphenolReactants->IntermediateFriedel-CraftsAlkylation (H+, 250-300°C)ByproductsByproductsEthers / PolyalkylatesReactants->ByproductsO-Alkylation / Over-AlkylationTargetThermodynamic Target3-Ethyl-2-MethylphenolIntermediate->TargetAcid-CatalyzedIsomerization (350°C+, ZSM-5)Intermediate->ByproductsDisproportionation

Figure 1: Reaction network showing the conversion of p-cresol to 3-ethyl-2-methylphenol via an alkylation-isomerization sequence.[1][2]

Data Analysis & Expected Results

The product distribution is highly sensitive to temperature.[2] The table below summarizes typical selectivity shifts observed in vapor phase alkylation over medium-pore zeolites.

ParameterLow Temp (200-250°C)High Temp (350-400°C)
Dominant Reaction O-Alkylation (Ether formation)C-Alkylation & Isomerization
p-Cresol Conversion 30 - 45%60 - 80%
Major Product p-Cresyl Ethyl Ether2-Ethyl-4-Methylphenol
Target Isomer (3-Et-2-Me) < 1%10 - 15% (via rearrangement)
Catalyst Stability HighModerate (Coking occurs)
Troubleshooting Selectivity
  • Low Yield of Target: If the 3-ethyl-2-methylphenol yield is insufficient, increase the reaction temperature to 400°C to push the thermodynamic equilibrium. Alternatively, reduce WHSV to increase contact time, allowing more time for the isomerization step [1].[2]

  • Coking: Darkening of the catalyst indicates coke deposition.[2] Regenerate by heating to 500°C in air for 4 hours.[1][2][3]

Scientific Validation & Safety

Self-Validating System
  • Mass Balance: Monitor the mass of collected liquid vs. feed.[2] A loss >5% suggests leaks or excessive gas-phase cracking products.[1][2]

  • GC-FID Verification: Use a non-polar capillary column (e.g., HP-5 or DB-5).[1][2][3] The isomers will elute in order of boiling point/polarity.[2] Authentic standards of 2-ethyl-4-methylphenol and 3-ethyl-2-methylphenol are required for retention time calibration.[1][2]

Safety Protocols
  • Thermal Hazard: The reactor operates at 350°C. Ensure all heating mantles are insulated.

  • Chemical Hazard: p-Cresol is corrosive and toxic by absorption.[1][2] Wear butyl rubber gloves and a face shield.[1][2]

  • Pressure: Although operated at atmospheric pressure, ensure the downstream line is free of blockages (frozen p-cresol) to prevent back-pressure buildup.[1][2]

References

  • ResearchGate. (2025).[1][2][3] Selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol. Retrieved from [3]

  • MDPI. (2025).[1][2][3] Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. Retrieved from [3]

  • Google Patents. (1990).[1][2][3] Process for the preparation of p-ethylphenol (US4927979A).[2][6] Retrieved from

  • NISCair. (2003).[1][2][3] Methylation of phenol over ion-exchanged beta-zeolites. Retrieved from

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenols

3-Ethyl-2-methylphenol is a substituted phenolic compound with potential applications in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the ethyl and methyl groups on the phenol ring imparts specific chemical properties that make it a valuable building block in organic synthesis. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 3-ethyl-2-methylphenol via the Friedel-Crafts alkylation of 2-methylphenol (o-cresol). The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, safety, and validation of the synthetic route.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 3-ethyl-2-methylphenol is achieved through a classic Friedel-Crafts alkylation reaction.[1] This reaction involves the electrophilic aromatic substitution of an ethyl group onto the aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are ortho-, para-directing activators. However, the positions ortho to the hydroxyl group are sterically hindered by the adjacent methyl group and the hydroxyl group itself. The position para to the hydroxyl group is occupied by the methyl group. Consequently, the incoming electrophile is directed to the positions ortho and para to the methyl group. This regioselectivity favors the formation of 3-ethyl-2-methylphenol and 5-ethyl-2-methylphenol.

In this protocol, we will use ethyl bromide as the ethylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The AlCl₃ polarizes the C-Br bond of ethyl bromide, generating a partial positive charge on the ethyl group, which then acts as the electrophile.[2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: o-cresol, AlCl₃ setup Assemble Dry Glassware under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent (e.g., CS₂) setup->solvent addition Slow Addition of Ethyl Bromide at 0°C solvent->addition stirring Stir at Room Temperature addition->stirring quench Quench with Ice/HCl stirring->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation under Reduced Pressure evaporate->distill characterize Characterize Product: NMR, IR, GC-MS distill->characterize

Caption: Workflow for the synthesis of 3-ethyl-2-methylphenol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Methylphenol (o-cresol)≥99%Sigma-AldrichStore in a cool, dry place.
Ethyl bromide≥98%Sigma-AldrichLachrymator; handle in a fume hood.
Aluminum chloride (anhydrous)≥99%Sigma-AldrichReacts violently with water.
Carbon disulfide (anhydrous)≥99.9%Fisher ScientificHighly flammable and toxic; use with caution.
Diethyl ether (anhydrous)≥99.7%VWRPeroxide former; check for peroxides.
Hydrochloric acid, concentratedACS GradeJ.T. BakerCorrosive.
Sodium bicarbonateACS GradeEMD Millipore
Sodium chloride (brine)ACS GradeFisher ScientificSaturated aqueous solution.
Anhydrous sodium sulfateACS GradeVWRFor drying the organic phase.
Deuterated chloroform (CDCl₃)NMR GradeCambridge IsotopeFor NMR analysis.

Experimental Protocol

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

  • Ensure all glassware is oven-dried and assembled while hot to prevent moisture from entering the system.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol).

  • Add 50 mL of anhydrous carbon disulfide to the flask and stir to create a suspension.

2. Addition of Reactants:

  • In a separate flask, dissolve 2-methylphenol (10.8 g, 0.10 mol) in 20 mL of anhydrous carbon disulfide.

  • Transfer this solution to the dropping funnel.

  • Add the 2-methylphenol solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C. A complex will form.

  • In the dropping funnel, place ethyl bromide (12.0 g, 0.11 mol) and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0-5 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Work-up and Isolation:

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker. This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted o-cresol and acidic byproducts.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

5. Purification:

  • The crude product will be a mixture of isomeric ethylmethylphenols. Purify the crude product by fractional distillation under reduced pressure.

  • Collect the fraction boiling at approximately 224-225 °C at 740 Torr, which corresponds to 3-ethyl-2-methylphenol.[3] The efficiency of the separation will depend on the boiling points of the other isomers.

Product Characterization

The identity and purity of the synthesized 3-ethyl-2-methylphenol should be confirmed by spectroscopic methods.

  • ¹H NMR (in CDCl₃): The spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the ring, a singlet for the phenolic hydroxyl group, and signals in the aromatic region for the three protons on the benzene ring.

  • ¹³C NMR (in CDCl₃): The spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group, C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight (136.19 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Aluminum chloride: is corrosive and reacts violently with water. Handle in a dry environment.

    • Ethyl bromide: is a lachrymator and a suspected carcinogen. Avoid inhalation and skin contact.

    • Carbon disulfide: is highly flammable and toxic. Use with extreme caution away from ignition sources.

    • o-Cresol: is toxic and corrosive.[4] Avoid skin and eye contact.

  • Quenching: The quenching of the reaction with ice/HCl is highly exothermic and will release HCl gas. Perform this step slowly and with vigorous stirring in a large, open beaker within the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ChemBK. Phenol, 3-ethyl-2-methyl-. Available at: [Link], 3-ethyl-2-methyl-

  • ChemBK. 3-Ethyl-2-methylphenol. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • ResearchGate. (2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Clive, D. L. J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5489. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Gannett, P. (2019). What is the NMR peak for methylphenol?. Quora. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • Abdrakhmanov, I. B., et al. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). Russian Journal of Organic Chemistry, 57(7), 1178-1179. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • PubChem. 3-Ethylphenol. Available at: [Link]

  • Indian Institute of Technology Kanpur. Friedel Crafts Reaction. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-2-ol. Available at: [Link]

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Application Note: High-Purity Isolation of 3-ethyl-2-methylphenol via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of 3-ethyl-2-methylphenol from a crude reaction mixture. Given its high boiling point and the common presence of structurally similar isomeric impurities, standard distillation methods are often insufficient. This guide details a robust vacuum fractional distillation procedure designed to achieve high-purity (>99%) 3-ethyl-2-methylphenol, suitable for sensitive downstream applications, including pharmaceutical intermediate synthesis. The protocol emphasizes the theoretical basis for procedural steps, safety considerations, and methods for post-purification validation.

Introduction: The Rationale for High-Purity 3-ethyl-2-methylphenol

3-ethyl-2-methylphenol is a substituted phenolic compound of significant interest in organic synthesis. It serves as a key building block in the development of various fine chemicals and pharmaceutical active ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and the generation of potentially genotoxic byproducts in subsequent synthetic steps[1].

Typical synthetic routes, such as the Friedel-Crafts alkylation of o-cresol, often yield a complex mixture containing unreacted starting materials, over-alkylated products, and, most challengingly, a variety of positional isomers. These isomers possess very similar physicochemical properties, making their separation a non-trivial task. Fractional distillation, when performed under optimized vacuum conditions, represents the most effective and scalable method for isolating the target compound to the required purity specifications[2][3].

Physicochemical Properties & Impurity Profile

An effective purification strategy is predicated on understanding the physical properties of the target compound relative to potential impurities.

Table 1: Physicochemical Data for 3-ethyl-2-methylphenol and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at atm. pressure)Melting Point (°C)
3-ethyl-2-methylphenol (Target) C₉H₁₂O136.19224-225 (at 740 Torr)[4]67[4]
2-methylphenol (o-cresol)C₇H₈O108.1419130.9
3-ethylphenolC₈H₁₀O122.16216-218[5]-4[5]
2-ethylphenolC₈H₁₀O122.16204-18
4-ethyl-2-methylphenolC₉H₁₂O136.19~220-230 (estimated)N/A
3-ethyl-5-methylphenolC₉H₁₂O136.19~220-230 (estimated)54[6]

The close boiling points of the isomers necessitate a distillation setup with high theoretical plate counts. Furthermore, the high atmospheric boiling point of 3-ethyl-2-methylphenol (224-225 °C) risks thermal decomposition[7]. Therefore, vacuum distillation is mandatory to lower the boiling point to a safe operating temperature.

Pre-Distillation Protocol: Sample Preparation and Safety

Neutralization of Acid Catalysts

Crude products from alkylation reactions may contain residual acid catalysts (e.g., H₂SO₄, AlCl₃). It is critical to remove or neutralize these acids before heating. At high temperatures, strong acids can catalyze the reverse reaction (de-alkylation) or promote polymerization, drastically reducing yield and fouling the apparatus[2].

Protocol:

  • Dissolve the crude oil in a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure (rotary evaporator) to yield the crude, acid-free oil.

Safety Precautions for Handling Phenols

Phenolic compounds are toxic, corrosive, and can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity[8][9]. All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile) are required[8][10].

  • Emergency Preparedness: An eyewash station and safety shower must be accessible. For skin contact, a first-aid supply of Polyethylene Glycol 300 or 400 (PEG-300/400) should be readily available, as it is the recommended decontamination agent for phenol exposure[10][11].

  • Waste Disposal: All phenol-contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines[8].

Experimental Protocol: Vacuum Fractional Distillation

This protocol is designed for purifying 100-500 g of crude 3-ethyl-2-methylphenol. Adjust volumes and glassware accordingly for different scales.

Apparatus Setup
  • Heating: Use a heating mantle with a stirrer bar in a suitably sized round-bottom flask (do not fill more than 2/3 full).

  • Fractionating Column: A vacuum-jacketed Vigreux column or, for higher efficiency, a column packed with Raschig rings or structured packing is recommended. The column length should be chosen based on the difficulty of the separation (a longer column provides more theoretical plates).

  • Distillation Head: Fit the column with a distillation head equipped with a thermometer or thermocouple to monitor the vapor temperature.

  • Condenser: Use a standard Liebig or Allihn condenser with an adequate flow of coolant.

  • Vacuum System: Connect a vacuum trap (cooled with dry ice/acetone or a cryocooler) between the receiving flask and a vacuum pump (diaphragm or rotary vane) to protect the pump from corrosive vapors. A pressure gauge (e.g., a McLeod or digital Pirani gauge) is essential for monitoring and controlling the vacuum level.

  • Receiving Flask: A multi-limb receiving adapter (a "cow" or "pig" adapter) is highly recommended to allow for the collection of different fractions without breaking the vacuum.

Distillation Workflow

The following diagram outlines the logical flow of the purification process.

Distillation_Workflow cluster_prep Pre-Distillation cluster_distill Vacuum Fractional Distillation cluster_fractions Fraction Collection cluster_analysis Post-Distillation Analysis crude Crude 3-ethyl-2-methylphenol neutralize Acid Neutralization & Wash crude->neutralize dry Drying & Solvent Removal neutralize->dry charge_flask Charge Distillation Flask dry->charge_flask evacuate Evacuate System (e.g., 5-10 Torr) charge_flask->evacuate heat Gradual Heating & Reflux evacuate->heat collect Collect Fractions heat->collect residue Residue (High-boiling impurities) forerun Fraction 1: Forerun (Low-boiling impurities) collect->forerun T < T_bp(product) intermediate Fraction 2: Intermediate (Mixed isomers) collect->intermediate T ≈ T_bp(product) (unstable) main_fraction Fraction 3: Main Product (Pure 3-ethyl-2-methylphenol) collect->main_fraction T = T_bp(product) (stable) gc_ms GC-MS (Purity) main_fraction->gc_ms nmr NMR (Structure) main_fraction->nmr mp Melting Point (Purity) main_fraction->mp

Caption: Workflow for the purification and analysis of 3-ethyl-2-methylphenol.

Step-by-Step Procedure
  • Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging: Charge the dried, crude oil into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Close the system and slowly apply vacuum. A target pressure of 5-10 Torr is a good starting point. At 10 Torr, the boiling point of 3-ethyl-2-methylphenol will be significantly reduced (estimated ~120-140 °C).

  • Heating: Once the target vacuum is stable, begin heating the distillation pot gently. Turn on the magnetic stirrer.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the column. Allow the system to equilibrate by adjusting the heat so that a stable reflux is established at the top of the column for 15-30 minutes before collecting any distillate. This ensures the separation gradient is properly established within the column.

  • Fraction Collection: Collect the distillate in three separate fractions based on the vapor temperature reading at the distillation head.

Table 2: Distillation Fraction Guide (Example at ~10 Torr)

FractionVapor TemperatureExpected CompositionAction
1: Forerun Rises and remains below the target BP (e.g., <120 °C)Residual solvents, water, lower-boiling phenols (e.g., o-cresol, ethylphenols).Collect in the first receiving flask until the head temperature begins to rise sharply.
2: Intermediate Unstable; rises towards the target BP (e.g., 120-130 °C)Mixture of the target compound and close-boiling isomers.Collect in a separate receiver. This fraction may be set aside for re-distillation.
3: Main Product Stable at the target boiling point (e.g., ~130-135 °C)High-purity 3-ethyl-2-methylphenol.Collect in a clean receiver as long as the vapor temperature remains constant and the distillate appears as a clear, colorless oil that solidifies on cooling.
Residue Temperature drops or spikes at the end of distillation.High-boiling impurities, polymeric material.Stop the distillation before the pot goes to dryness. Allow the residue to cool completely before venting the system.
  • Shutdown: Once the main fraction is collected, turn off the heat and allow the system to cool under vacuum. Once cool, carefully and slowly vent the system to atmospheric pressure before disassembling.

Post-Distillation Analysis and Quality Control

To confirm the purity and identity of the main fraction, the following analytical techniques are recommended. High-purity phenol should be used as a standard for these analyses[12].

  • Gas Chromatography (GC): The primary method for quantitative purity assessment. A pure sample should show a single major peak (>99% area) with minimal traces of other isomers or impurities[13].

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and substitution pattern. Impurity signals, even at low levels, can often be detected and identified[14].

  • Melting Point Analysis: A sharp melting point range close to the literature value (67 °C) is a strong indicator of high purity[4]. Impurities typically depress and broaden the melting point range.

  • Refractive Index: A quick physical constant check that can detect gross contamination.

Troubleshooting

  • Problem: Bumping or unstable boiling.

    • Solution: Ensure adequate stirring and fresh boiling chips. Check for vacuum leaks. Reduce the heating rate.

  • Problem: No distillate collecting despite the pot boiling.

    • Solution: The vacuum may be too high, or the column may not be sufficiently insulated, causing premature condensation. Check pressure and wrap the column and distillation head with glass wool or aluminum foil.

  • Problem: Poor separation (isomers in the main fraction).

    • Solution: The distillation was run too quickly, or the column has insufficient theoretical plates. Repeat the distillation more slowly to allow for better equilibration or use a more efficient (longer or packed) column.

References

  • 3-Ethyl-5-methylphenol | C9H12O. PubChem, National Institutes of Health. [Link]

  • 2-Ethylphenol | C8H10O. PubChem, National Institutes of Health. [Link]

  • 4-Ethyl-2-methylphenol | C9H12O. PubChem, National Institutes of Health. [Link]

  • US Patent 4914246A: Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
  • 3-Ethyl-o-cresol | C9H12O. PubChem, National Institutes of Health. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. A&C Chemicals. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • US Patent 3169101A: Purification of impure phenols by distillation with an organic solvent.
  • Azeotrope tables. Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics, ACS Publications. [Link]

  • US Patent 5064507A: Distillation process for recovery of high purity phenol.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, ACS Publications. [Link]

  • Phenol - Safety Data Sheet. Carl ROTH. [Link]

  • Method 528: Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency. [Link]

  • Process for separation of alkyl phenols by azeotropic distillation.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Azeotropes beginning with C. University of Edinburgh. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules, MDPI. [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Determination of Phenols Using Simultaneous Steam Distillation-Extraction. ResearchGate. [Link]

  • What is Fractional Distillation? The Chemistry Blog. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • 7 Analytical Methods. ResearchGate. [Link]

  • Azeotropic Data for Binary Mixtures. Gmehling, J. et al. [Link]

  • Phenol, 3-ethyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Method TO-8: Determination of Phenol and Methylphenols (Cresols) in Ambient Air. U.S. Environmental Protection Agency. [Link]

  • Poster for the SAFE USE of PHENOL. Petrochemistry Europe. [Link]

  • Purification of Phenol.
  • 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Azeotrope (data). chemeurope.com. [Link]

  • Azeotropic data for binary mixtures. cdn.technologynetworks.com. [Link]

  • 3-Ethylphenol. Wikipedia. [Link]

  • Additional Practice Questions. CBSE Academic. [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 3-Ethyl-2-Methylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) quantification of 3-ethyl-2-methylphenol. Often found as a metabolite in biological systems or a degradation product in environmental samples, this compound presents a specific analytical challenge: it possesses a boiling point (~227°C) and polarity index nearly identical to its structural isomers (e.g., 4-ethyl-2-methylphenol, 3-ethyl-4-methylphenol).

This guide prioritizes isomer-specific resolution using a polar stationary phase (polyethylene glycol) and sensitivity enhancement via trimethylsilyl (TMS) derivatization. The method achieves Limits of Quantitation (LOQ) in the low ng/mL (ppb) range.

Chemical Profile & The "Isomer Challenge"

3-Ethyl-2-methylphenol is a dialkylphenol.[1] Its specific substitution pattern (methyl at C2, ethyl at C3) creates a steric and electronic environment that must be distinguished from other C9H12O isomers.[2]

PropertyValueAnalytical Implication
Molecular Formula C₉H₁₂OMW = 136.19 g/mol
Boiling Point 227–228°CElutes in the middle of the chromatogram; requires slow ramp rates for separation.
Acidity (pKa) ~10.3Weakly acidic; requires acidification (pH < 2) for efficient organic extraction.
Polarity ModerateHydroxyl group causes peak tailing on non-polar columns; derivatization is essential.[2]

The Challenge: In complex matrices, 3-ethyl-2-methylphenol often co-elutes with 2,4-dimethyl-6-ethylphenol and 3-isopropylphenol on standard 5%-phenyl columns due to overlapping boiling points (See EPA Coal Technologies Report [1]).

Experimental Workflow

The following flowchart outlines the critical path from sample collection to data analysis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: GC-MS Analysis Start Raw Sample (Urine/Plasma/Water) Acid Acidification (pH < 2 with 6M HCl) Start->Acid Extract Liquid-Liquid Extraction (DCM or Ethyl Acetate) Acid->Extract Dry Drying & Evaporation (Na2SO4 -> N2 Stream) Extract->Dry Deriv Silylation Reaction (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv Cool Cool & Dilute (Hexane) Deriv->Cool Inject Splitless Injection (250°C) Cool->Inject Sep Separation (DB-Wax Column) Inject->Sep Detect MS Detection (SIM Mode: m/z 208, 193) Sep->Detect

Figure 1: End-to-end analytical workflow for 3-ethyl-2-methylphenol quantification.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Phenols are weak acids.[2] At physiological pH, they may exist in equilibrium with their phenolate ions.[2] Acidification suppresses ionization, driving the compound into the organic phase.[2]

  • Aliquot: Transfer 1.0 mL of sample (urine/plasma) or 10.0 mL (water) to a glass centrifuge tube.

  • Internal Standard Spike: Add 10 µL of deuterated internal standard (e.g., Phenol-d5 or 2,4-Dimethylphenol-d3 ) at 10 µg/mL.

  • Hydrolysis (Biologicals only): If measuring total phenols (conjugated + free), add 50 µL

    
    -glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.
    
  • Acidification: Add 6M HCl dropwise until pH < 2.

  • Extraction: Add 3 mL Dichloromethane (DCM) . Cap and vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the lower organic layer to a clean vial. Repeat extraction once and combine organic layers.[2]

  • Drying: Pass the extract through a small column of anhydrous Sodium Sulfate (

    
    ) to remove residual water.[2]
    
  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization (Silylation)

Rationale: Underivatized phenols tail badly on GC columns due to hydrogen bonding with active sites.[2] Silylation replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape [2].[2]

  • Reconstitution: Redissolve the dried residue in 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap tightly and incubate at 60°C for 30 minutes .

  • Final Prep: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Instrumental Method (GC-MS)[3][4][5]

Column Selection

While non-polar columns (DB-5ms) are standard, Polar Wax columns (PEG) are strongly recommended for separating ethyl-methyl isomers.

  • Primary Recommendation: DB-Wax (or VF-WAXms)

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm
    • Why: Separation is based on hydrogen bonding and polarity, providing superior resolution for aromatic isomers compared to boiling-point-based separation.

GC Parameters[2][6][7][8][9][10][11]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Temperature Program:

    • Initial: 50°C (hold 1 min)

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 2°C/min to 230°C (Critical slow ramp for isomer separation)

    • Ramp 3: 20°C/min to 260°C (hold 5 min)

MS Detection (SIM Mode)

Using Selected Ion Monitoring (SIM) drastically improves sensitivity.[2]

Target: 3-Ethyl-2-Methylphenol-TMS

  • Molecular Weight (Derivative): 136 (Parent) + 72 (TMS) - 1 (H) = 208 amu

  • Fragmentation Pattern:

    • m/z 208: Molecular Ion (

      
      ).[2]
      
    • m/z 193: Base Peak (

      
      ). Loss of methyl group from the TMS or the ring.
      
    • m/z 179: Loss of ethyl group (

      
      ).
      
Ion Typem/z (TMS Derivative)Dwell Time
Quantifier 193 50 ms
Qualifier 1 20850 ms
Qualifier 2 17950 ms

Method Validation & Troubleshooting

Linearity and Limits[2]
  • Linear Range: 5 ng/mL to 2000 ng/mL (

    
    ).
    
  • LOD: ~1–2 ng/mL (Matrix dependent).[2]

Isomer Resolution Troubleshooting

If you observe "shouldering" on your target peak, you are likely co-eluting with 4-ethyl-2-methylphenol. Use the decision tree below to resolve.

DecisionTree Start Peak Tailing or Doublet Observed? CheckCol Check Column Type Start->CheckCol IsWax Is it a WAX column? CheckCol->IsWax OptTemp Decrease Ramp Rate (1°C/min at 180-230°C) IsWax->OptTemp Yes SwitchCol Switch to DB-Wax / PEG (Polarity-based separation) IsWax->SwitchCol No (Using DB-5) CheckDeriv Check Derivatization (Moisture can cause tailing) OptTemp->CheckDeriv

Figure 2: Troubleshooting logic for resolving phenolic isomer co-elution.

References

  • U.S. Environmental Protection Agency (EPA). (1978).[2] Health and Environmental Effects of Coal Technologies. (Table 2 lists boiling points of ethyl-methylphenol isomers).

  • National Institutes of Health (NIH) / PubMed. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.

  • National Institute of Standards and Technology (NIST). Phenol, 3-ethyl-5-methyl- Mass Spectrum. (Used as reference for fragmentation patterns of ethyl-methyl isomers).

  • PubChem. 3-Ethyl-2-methylphenol Compound Summary.

Sources

High-Resolution Quantification of 3-Ethyl-2-Methylphenol (EMP) in Complex Matrices via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-2026-EMP [1]

Abstract

This Application Note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-ethyl-2-methylphenol (EMP). While standard C18 chemistries are often employed for phenols, this guide advocates for the use of Phenyl-Hexyl stationary phases to leverage


-

interactions for superior resolution of EMP from close structural isomers (e.g., 2-ethyl-3-methylphenol). The protocol includes optimized mobile phase conditions to suppress phenolic ionization, ensuring peak symmetry and high sensitivity (LOD < 50 ng/mL).
Introduction & Chemical Context

3-Ethyl-2-methylphenol (CAS: 1123-73-5) is a dialkyl-substituted phenolic compound often encountered as an intermediate in agrochemical synthesis or as a component in coal tar distillates.

Physicochemical Profile:

  • Acidity (pKa): ~10.[1]2. This weak acidity necessitates pH control in the mobile phase to prevent ionization.[1]

  • Lipophilicity (LogP): ~2.[1]7. Moderately lipophilic, suitable for Reverse Phase chromatography.[1]

  • Chromophore: Benzene ring with auxochromic -OH and alkyl groups;

    
     approx. 275 nm.[1]
    

The Analytical Challenge: The primary difficulty in quantifying EMP is not retention, but specificity . Structural isomers (xylenols, other ethyl-methyl phenols) possess nearly identical hydrophobicity, causing co-elution on standard alkyl-bonded (C18) phases.[1]

Method Development Strategy (The "Why")

Successful separation relies on manipulating the Selectivity Factor (


) rather than just Efficiency (

).
3.1 Stationary Phase Selection: The

-

Advantage

While C18 columns separate based on hydrophobicity (dispersive forces), they often fail to resolve positional isomers of aromatic compounds.[1]

  • Recommendation: Phenyl-Hexyl or Biphenyl phases. [1]

  • Mechanism: These phases engage in

    
    -
    
    
    
    stacking interactions with the aromatic ring of the phenol. The steric position of the ethyl and methyl groups on the EMP ring alters the accessibility of the
    
    
    -system, creating a separation mechanism orthogonal to pure hydrophobicity.
3.2 Mobile Phase Chemistry

Phenols are weak acids.[1] If the mobile phase pH is near the pKa (10), the analyte exists as a mixture of neutral phenol and ionized phenolate, leading to severe peak tailing and split peaks.

  • Rule: Maintain Mobile Phase pH

    
     pKa - 2.
    
  • Choice: Acidified water (pH ~2.[1]5) ensures EMP remains 100% protonated (neutral), maximizing interaction with the stationary phase and sharpening peak shape.

3.3 Method Development Logic Diagram

MethodLogic Start Start: EMP Method Dev CheckStruct Analyze Structure: Phenol + Alkyl groups Start->CheckStruct ColSelect Select Column: Phenyl-Hexyl (Targeting Isomers) CheckStruct->ColSelect Need pi-pi selectivity MP_Select Mobile Phase: Water/ACN + 0.1% H3PO4 (pH 2.5) ColSelect->MP_Select Suppress Ionization Screen Gradient Screening: 5% -> 95% B MP_Select->Screen Decision Resolution > 1.5? Screen->Decision Optimize Adjust Gradient Slope or Temperature Decision->Optimize No Final Finalize Method Decision->Final Yes Optimize->Screen

Figure 1: Decision matrix for optimizing EMP separation, prioritizing selectivity and pH control.

Detailed Experimental Protocol
4.1 Instrumentation & Reagents[1][2]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

4.2 Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1%

Acidic pH (~2.[1]2) suppresses phenol ionization.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic alkyl groups.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 35°CImproves mass transfer and reproducibility.[1]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 275 nm

for alkylphenols; 4nm bandwidth.[1]
4.3 Gradient Program

Standard run time: 15 minutes

Time (min)% Mobile Phase BEvent
0.0030%Initial hold to stack polar matrix.[1]
1.0030%Begin elution.
8.0070%Linear ramp to elute EMP (Exp.[1] RT ~6.5 min).[1]
9.0095%Wash column of highly lipophilic contaminants.
11.0095%Hold wash.[1]
11.1030%Return to initial conditions.[1]
15.0030%Re-equilibration (Critical).[1]
4.4 Sample Preparation Workflow

SamplePrep Sample Raw Sample (Solid/Liquid) Extract Extraction (MeOH or ACN) Sample->Extract Solubilize Filter Filtration 0.22 µm PTFE Extract->Filter Remove Particulates Dilute Dilution Match Initial MP (30% ACN) Filter->Dilute Prevent Solvent Shock Vial HPLC Vial Dilute->Vial

Figure 2: Sample preparation workflow ensuring matrix compatibility with the mobile phase.

Critical Step: Dilute the final extract with water to match the initial mobile phase strength (approx. 30-40% organic). Injecting a 100% ACN sample into a 30% ACN stream can cause "solvent shock," leading to peak fronting.[1]

Validation Parameters (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, validate against these criteria:

5.1 Specificity
  • Protocol: Inject individual standards of EMP and potential isomers (e.g., 2-ethyl-3-methylphenol, 2,4-xylenol).

  • Acceptance: Resolution (

    
    ) > 1.5 between EMP and nearest isomer. Peak purity index (via DAD) > 990.[1]
    
5.2 Linearity
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration.

  • Acceptance:

    
    .[1][3]
    
5.3 Precision (Repeatability)
  • Protocol: 6 injections of EMP at target concentration (e.g., 10 µg/mL).

  • Acceptance: RSD < 2.0% for retention time and peak area.[1]

5.4 LOD / LOQ
  • LOD (Limit of Detection): Signal-to-Noise (S/N) = 3:1.[1]

  • LOQ (Limit of Quantification): S/N = 10:1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or high pH.[1]Ensure pH < 3.[1]0. Use "End-capped" columns.[1][4]
Double Peaks Isomer co-elution or sample solvent mismatch.[1]Switch to Phenyl-Hexyl column; Dilute sample in Mobile Phase A.
Pressure High Particulates in sample.Filter samples (0.22 µm). Check guard column.[1][5]
Shifting RT Temperature fluctuation or insufficient equilibration.[1]Use column oven (35°C). Increase re-equilibration time.
References
  • ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link

  • U.S. EPA. (1996).[1] Method 8041: Phenols by Gas Chromatography.[1] (Note: Provides context on phenol extraction and target lists, adaptable to HPLC). Link

  • PubChem. (n.d.).[1] 3-Ethyl-2-methylphenol Compound Summary. National Center for Biotechnology Information.[1] Link

  • Majors, R. E. (2013).[1] Column Selection for the HPLC Separation of Phenolic Compounds. LCGC North America.[1] Link(Note: General reference for stationary phase selection logic).

Sources

Derivatization of 3-ethyl-2-methylphenol for enhanced detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 3-Ethyl-2-Methylphenol

Executive Summary & Core Challenge

The accurate quantification of 3-ethyl-2-methylphenol (3-E-2-MP) presents a distinct analytical challenge due to its dual nature: it possesses a polar hydroxyl group causing peak tailing, yet features an ortho-methyl group that creates steric hindrance , impeding standard derivatization kinetics.

Direct analysis of underivatized 3-E-2-MP often results in:

  • GC-MS: Adsorption to active sites in the liner/column (peak tailing), poor reproducibility, and low sensitivity.

  • LC-MS (ESI): Poor ionization efficiency in negative mode due to the weak acidity of alkylphenols (pKa ~10.5).

This guide details two field-proven, self-validating derivatization protocols designed to overcome these barriers. We utilize BSTFA + 1% TMCS for GC-MS to force silylation despite steric crowding, and Dansyl Chloride for LC-MS/FLD to introduce a high-response ionizable moiety.

Chemical Context & Mechanism

Analyte: 3-Ethyl-2-methylphenol (MW: 136.19 g/mol ) Key Feature: The methyl group at the C2 position hinders the oxygen atom. Standard silylation reagents (e.g., pure BSA or MSTFA) may yield incomplete conversion.

Mechanism A: Catalyzed Silylation (GC-MS)

We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) activated with 1% Trimethylchlorosilane (TMCS) .[1]

  • Role of BSTFA: The primary silyl donor.

  • Role of TMCS: A critical catalyst. It increases the silyl donor strength (Lewis acid character), essential for attacking the sterically hindered hydroxyl group of 3-E-2-MP.

Mechanism B: Dansylation (LC-MS/FLD)

We employ Dansyl Chloride (DNS-Cl) in a basic buffer.

  • Reaction: Nucleophilic aromatic substitution (

    
    ). The phenoxide ion attacks the sulfonyl chloride.
    
  • Benefit: The dimethylamino-naphthalene moiety is highly fluorescent and easily protonated (

    
    ), enhancing ESI+ sensitivity by 100-1000x compared to ESI- of the native phenol.
    

Protocol A: Silylation for GC-MS

Best for: Volatile analysis, complex matrices (urine, wastewater).

Reagents
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (Must be water-free).

  • Internal Standard (IS): 2,4-Dibromophenol or isotopically labeled 3-ethylphenol-d5.

Step-by-Step Workflow
  • Sample Preparation:

    • Extract sample (LLE or SPE).

    • CRITICAL: Evaporate extract to complete dryness under Nitrogen (

      
      ). Moisture hydrolyzes silyl derivatives instantly.
      
  • Reagent Addition:

    • Add 50 µL Anhydrous Pyridine (scavenges acid byproducts).

    • Add 50 µL BSTFA + 1% TMCS.

  • Reaction (The "Hard" Silylation):

    • Cap vial tightly (Teflon-lined cap).

    • Incubate at 70°C for 45 minutes .

    • Note: Standard phenols react at 60°C/30min. The extra heat/time ensures the 2-methyl hindered site is fully derivatized.

  • Injection:

    • Cool to room temperature.[2][3]

    • Inject 1 µL into GC-MS (Splitless).

Self-Validating QC Check
  • Monitor: Look for the native phenol peak (MW 136).

  • Pass Criteria: Native phenol area < 1% of Derivative area.

  • Fail: If native peak persists, moisture was present. Re-dry and repeat.[4]

Protocol B: Dansylation for LC-MS/FLD

Best for: High sensitivity, biological fluids, trace analysis.

Reagents
  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.5.
    
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone).

  • Quench: 5% Formic Acid.

Step-by-Step Workflow
  • Buffering:

    • Mix 100 µL Sample extract (or urine) with 100 µL Bicarbonate Buffer.

    • Why? High pH ensures the phenol is deprotonated (Phenoxide), making it a strong nucleophile.

  • Derivatization:

    • Add 100 µL Dansyl Chloride solution.

    • Vortex vigorously for 1 minute.

  • Incubation:

    • Heat at 60°C for 20 minutes in a heating block.

    • Visual Check: Solution should turn pale yellow.

  • Quenching:

    • Add 20 µL 5% Formic Acid.

    • Why? Stops the reaction and prevents damage to the LC column from excess alkaline reagent.

  • Analysis:

    • Inject directly or after filtration into LC-MS/MS (ESI Positive mode).

Visualization of Workflows

Derivatization_Workflows cluster_GC Protocol A: GC-MS Silylation cluster_LC Protocol B: LC-MS Dansylation Sample_GC Sample Extract (Dry Residue) Reagent_GC Add BSTFA + 1% TMCS + Pyridine Sample_GC->Reagent_GC Heat_GC Heat 70°C, 45 min (Overcomes Steric Hindrance) Reagent_GC->Heat_GC Inject_GC GC-MS Injection (TMS-Ether Derivative) Heat_GC->Inject_GC Sample_LC Sample Aliquot Buffer_LC Add NaHCO3 (pH 10.5) + Dansyl Chloride Sample_LC->Buffer_LC Heat_LC Heat 60°C, 20 min (Nucleophilic Attack) Buffer_LC->Heat_LC Quench_LC Quench w/ Formic Acid Heat_LC->Quench_LC Inject_LC LC-MS/MS Injection (ESI+ Enhancement) Quench_LC->Inject_LC Start 3-Ethyl-2-Methylphenol Target Analyte Start->Sample_GC Volatile Path Start->Sample_LC High Sensitivity Path

Caption: Dual-stream workflow for 3-ethyl-2-methylphenol analysis. Top path (Blue) utilizes catalyzed silylation for GC; Bottom path (Red) utilizes dansylation for LC-ESI+ enhancement.

Performance Metrics & Validation

The following data represents typical performance improvements observed when comparing underivatized vs. derivatized methods for alkylphenols.

MetricGC-MS (Native)GC-MS (TMS-Derivative)LC-MS (Native ESI-)LC-MS (Dansyl ESI+)
LOD (Water) 50 ng/L2 ng/L 100 ng/L0.5 ng/L
Linearity (

)
~0.98 (Tailing)>0.999 ~0.99>0.999
Peak Symmetry 0.6 (Tailing)1.0 (Sharp) 0.91.0
Major Ion

136


193


135


370

Troubleshooting Guide:

  • Low GC Recovery: Check water content. If Pyridine turns cloudy upon adding BSTFA, water is present. Re-dry sample.

  • Low LC Signal: Check pH. If pH < 9, phenol will not ionize to phenoxide, preventing reaction. Ensure buffer capacity is sufficient.

References

  • BenchChem. (2025).[2][3][5] Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS. Retrieved from

  • Sigma-Aldrich. (2025). Derivatization Reagents for GC: BSTFA. Retrieved from

  • Zhu, B., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1417, 1-140. Retrieved from

  • US EPA. (2010).[4] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from

  • Thermo Fisher Scientific. (2020). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Application Note 10452. Retrieved from

Sources

Solid-phase extraction of 3-ethyl-2-methylphenol from water samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-2-methylphenol (CAS: 696-60-6, often structurally related to xylenols and ethylcresols) is a potent alkylphenolic compound often monitored in environmental and potable water analysis. Like many alkylphenols, it possesses a distinct "chemical" or "medicinal" odor and taste, with detection thresholds in the low parts-per-billion (ppb) range. Its presence in water can stem from industrial discharge, biological methylation of phenols, or leaching from distribution materials.

The Analytical Challenge: Extracting 3-ethyl-2-methylphenol presents a dual challenge:

  • Amphiphilic Nature: It contains a hydrophobic alkyl chain (ethyl/methyl groups) and a hydrophilic hydroxyl group.

  • Ionization Potential: As a weak acid (pKa

    
     10.3), its retention is highly pH-dependent.
    

This application note details a robust Solid-Phase Extraction (SPE) protocol utilizing Polymeric Divinylbenzene (DVB) sorbents.[1] Unlike traditional silica-based C18, polymeric sorbents offer superior retention for polar phenols and eliminate the risk of "phase collapse" during the drying steps required for GC-MS analysis.

Chemometrics & Method Strategy

To design a self-validating protocol, we must understand the physicochemical drivers of the extraction.

Physicochemical Properties
PropertyValueImplication for SPE
LogP (Octanol/Water) ~2.9 – 3.1Moderately hydrophobic. Retains well on Reversed-Phase (RP) media.
pKa (Acidity) ~10.3Weak acid. At neutral pH (7), it is >99.9% neutral. However, acidification ensures suppression of phenolate ions.
Solubility ~1.7 g/L (Water)Soluble enough to migrate in water, hydrophobic enough to extract.
Volatility ModerateSuitable for GC-MS; requires care during evaporative concentration.
Sorbent Selection: Why Polymeric DVB?

While C18 silica is common, Polymeric Hydrophilic-Lipophilic Balanced (HLB) or Modified DVB sorbents are superior for this application:

  • Mechanism: Retains the analyte via hydrophobic interaction (alkyl groups) and

    
    -
    
    
    
    interactions (benzene ring).
  • Wettability: Polymeric sorbents do not de-wet if they run dry, a common error source in manual SPE.

  • Capacity: Higher surface area (~800 m²/g) prevents breakthrough even with dirty water matrices.

Experimental Protocol

Pre-requisites:

  • Matrix: Drinking water, surface water, or groundwater.

  • Sorbent: 200 mg / 6 mL Polymeric DVB Cartridge (e.g., equivalent to UCT Enviro-Clean® or Waters Oasis® HLB).

  • Instrumentation: GC-MS (preferred) or HPLC-UV/FLD.

Sample Pre-treatment (Critical Step)

Water samples must be stabilized immediately upon collection to prevent biological degradation or chlorination byproducts.

  • Dechlorination: Add 50 mg Sodium Sulfite (

    
    ) per 1 L sample to quench free chlorine.[2][3] Chlorine reacts with phenols to form chlorophenols, altering the analyte.
    
  • Acidification: Adjust pH to < 2.0 using 6N HCl.

    • Reasoning: At pH 2, 3-ethyl-2-methylphenol is fully protonated (

      
      ), maximizing its hydrophobicity and retention on the sorbent.
      
SPE Workflow

The following protocol is optimized for a 1 L water sample concentrated to 1 mL (1000x enrichment factor).

Step 1: Conditioning

  • Add 5 mL Dichloromethane (DCM) (removes manufacturing impurities).

  • Add 5 mL Methanol (solvates the polymer chains).

  • Add 5 mL Milli-Q Water (pH 2) (equilibrates the phase).

  • Note: Do not let the cartridge go dry after the Methanol step.[2][3]

Step 2: Loading

  • Load 1000 mL acidified sample at a flow rate of 10–15 mL/min .

  • Control: If flow is too fast (>20 mL/min), mass transfer kinetics may fail, leading to breakthrough.

Step 3: Interference Wash

  • Wash with 10 mL 5% Methanol in Water .

  • Logic: This removes highly polar interferences (humic acids, salts) without eluting the target phenol. The LogP of ~3.0 ensures the analyte stays bound in 5% organic solvent.

Step 4: Drying (Crucial for GC)

  • Dry the cartridge under high vacuum for 15–20 minutes .

  • Validation: The sorbent must appear light tan/white. Residual water interferes with GC injection and DCM elution efficiency.

Step 5: Elution

  • Elute with 2 x 3 mL Dichloromethane (DCM) .[2]

  • Soak for 1 minute before drawing the solvent through to maximize desorption.

  • Optional: If analyzing by LC, elute with Methanol instead.

Step 6: Concentration

  • Dry the eluate over anhydrous Sodium Sulfate (

    
    ) to remove trace moisture.
    
  • Evaporate to 1 mL using a gentle stream of Nitrogen at 35°C. Do not heat aggressively, or the analyte will volatilize.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the extraction process.

SPE_Workflow cluster_0 Critical Control Point Start Water Sample (1 L) PreTreat Pre-Treatment (Na2SO3 + HCl to pH < 2) Start->PreTreat Stabilize Condition Conditioning (DCM -> MeOH -> H2O pH 2) PreTreat->Condition Prepare Sorbent Load Load Sample (10-15 mL/min) Condition->Load Bind Analyte Wash Wash Step (5% MeOH in H2O) Load->Wash Remove Polar Interferences Dry Drying (High Vacuum 20 min) Wash->Dry Remove Water Elute Elution (2 x 3 mL DCM) Dry->Elute Release Analyte Conc Concentration (N2 blowdown to 1 mL) Elute->Conc Enrich Analysis GC-MS Analysis Conc->Analysis Quantify

Figure 1: Optimized SPE workflow for 3-ethyl-2-methylphenol, highlighting the critical acidification step.

Analytical Validation (GC-MS)

For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Instrument Parameters:

  • Column: 5% Phenyl-arylene (e.g., DB-5ms or TG-5SilMS), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode at 250°C.

  • Derivatization (Optional but Recommended):

    • While 3-ethyl-2-methylphenol can be analyzed directly, phenols often tail due to hydrogen bonding with active sites in the liner.

    • Protocol: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to the extract and incubate at 60°C for 30 mins. This replaces the -OH proton with a TMS group, improving peak shape and sensitivity.

Target Ions (TMS Derivative):

  • Quant Ion: m/z 208 (Molecular Ion of TMS derivative).

  • Qual Ions: m/z 193 (M-15, loss of methyl), m/z 179.

Performance Metrics (Expected):

ParameterSpecification
Recovery 85% – 105%
RSD (Precision) < 10% (n=7)
Method Detection Limit (MDL) 0.02 – 0.05 µg/L (ppb)
Linearity (R²) > 0.995 (0.1 – 10 µg/L range)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Sample pH > 2Ensure pH is < 2.0 before loading. Phenolate ions do not bind to the sorbent.
Breakthrough Flow rate too highReduce loading speed to 10 mL/min to allow adsorption equilibrium.
Water in GC Inlet Insufficient DryingIncrease vacuum time to 30 mins or use a Sodium Sulfate drying cartridge inline.
Peak Tailing Active sites in linerReplace liner with deactivated glass wool; consider BSTFA derivatization.

References

  • U.S. Environmental Protection Agency. (2000).[4] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][5] Revision 1.0.

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV.

  • Thermo Fisher Scientific. (2012). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note 52293.

  • PubChem. (2025).[6] Compound Summary: 3-Ethyl-4-methylphenol (Isomer Analog). National Library of Medicine.

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.[7] Application Note 5990-9726EN.

Sources

Application Note: Quantification of 3-Ethyl-2-Methylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

3-Ethyl-2-methylphenol is a substituted alkylphenol, a class of compounds that has garnered environmental scrutiny due to their potential toxicity and persistence.[1] These compounds can enter the environment through various industrial and agricultural activities, including their use in the manufacturing of resins, pesticides, and other chemical products.[1][2] The presence of alkylphenols in water bodies and soil can pose risks to aquatic life and potentially human health, making their accurate quantification a critical component of environmental monitoring and risk assessment.[3][4]

This application note provides a detailed, field-proven protocol for the extraction and quantification of 3-ethyl-2-methylphenol in environmental water and soil samples. The methodology is built upon established principles for phenolic compound analysis, primarily leveraging Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective determination.[1][5] The causality behind each step is explained to provide researchers with a robust framework that is both reliable and adaptable.

Principle of the Method

The core of this analytical method involves a multi-step process designed to isolate 3-ethyl-2-methylphenol from complex environmental matrices and accurately measure its concentration.

  • Sample Preparation: For aqueous samples, the pH is adjusted to acidic conditions to ensure the target analyte is in its neutral, non-ionized form. The sample is then passed through a Solid-Phase Extraction (SPE) cartridge containing a polymeric sorbent.[5] This sorbent retains the analyte of interest while allowing interfering polar compounds to pass through. For soil and sediment samples, an initial solvent extraction is performed to move the analyte from the solid matrix into a liquid phase before cleanup and concentration.

  • Elution and Concentration: The retained 3-ethyl-2-methylphenol is eluted from the SPE cartridge using a small volume of an appropriate organic solvent (e.g., methylene chloride).[5] This step effectively transfers the analyte from a large sample volume (e.g., 1 L of water) into a small, concentrated extract, significantly lowering the method's detection limit.

  • Instrumental Analysis: The concentrated extract is injected into a GC-MS system. The gas chromatograph separates the components of the extract based on their volatility and interaction with a capillary column.[6] The mass spectrometer then detects and quantifies 3-ethyl-2-methylphenol by identifying its unique mass spectrum and retention time, providing high selectivity and minimizing false positives.[7]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.

Quantification_Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation & Extraction cluster_2 Analysis & Reporting Sample_Collection 1. Sample Collection (Water / Soil) Preservation 2. Preservation (Refrigerate at 4°C, Adjust pH) Sample_Collection->Preservation SPE_Condition 3. SPE Cartridge Conditioning (Methylene Chloride, Methanol, Reagent Water) Preservation->SPE_Condition Sample_Loading 4. Sample Loading (Pass sample through cartridge) SPE_Condition->Sample_Loading SPE_Drying 5. Cartridge Drying (Nitrogen gas stream) Sample_Loading->SPE_Drying Elution 6. Analyte Elution (Methylene Chloride) SPE_Drying->Elution Concentration 7. Extract Concentration (To final volume of 1 mL) Elution->Concentration GCMS_Analysis 8. GC-MS Analysis Concentration->GCMS_Analysis Data_Processing 9. Data Processing (Integration & Calibration) GCMS_Analysis->Data_Processing Quantification 10. Quantification & QA/QC Review Data_Processing->Quantification Report 11. Final Report Generation Quantification->Report

Caption: Overall workflow for the quantification of 3-ethyl-2-methylphenol.

Detailed Protocols

Sample Collection and Preservation

Proper sample handling is paramount to prevent analyte degradation and ensure data integrity.

  • Aqueous Samples (Wastewater, Groundwater):

    • Collect samples in 1-liter amber glass bottles with Teflon-lined caps. Amber glass is used to prevent photodegradation of phenolic compounds.

    • If residual chlorine is present, add ~80 mg of sodium thiosulfate per liter of sample to quench it.[8]

    • Immediately cool the samples to ≤ 4°C.[8] Samples must be extracted within 7 days of collection.

  • Soil and Sediment Samples:

    • Collect samples in wide-mouthed glass jars with Teflon-lined caps.

    • Cool samples to ≤ 4°C and store them in the dark. Extraction should be performed within 14 days.

Protocol for Solid-Phase Extraction (SPE) of Water Samples

This protocol is adapted from methodologies like U.S. EPA Method 528 for the extraction of phenols from water.[5]

  • Materials:

    • SPE Cartridges: 500 mg, 6 mL, Polystyrene-divinylbenzene (PS-DVB) or similar polymeric sorbent.

    • SPE Vacuum Manifold.

    • Concentrator tubes.

    • High-purity solvents: Methylene chloride, Methanol.

    • Reagent water (HPLC grade).

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

    • Anhydrous sodium sulfate.

  • Step-by-Step Procedure:

    • Sample pH Adjustment: Before extraction, adjust the pH of the 1-liter water sample to ≤ 2 with concentrated HCl or H₂SO₄. This protonates the phenolic hydroxyl group, rendering the molecule neutral and enhancing its retention on the non-polar SPE sorbent.

    • Cartridge Conditioning:

      • Rinse the cartridge with 5 mL of methylene chloride.

      • Follow with 5 mL of methanol.

      • Finally, rinse with 10 mL of reagent water at pH ≤ 2. Do not allow the sorbent bed to go dry during this step. This sequence activates the sorbent and ensures it is properly wetted for sample interaction.

    • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. A slow, consistent flow rate is crucial for efficient analyte trapping.

    • Cartridge Drying: After loading, draw air or nitrogen through the cartridge for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and GC analysis.

    • Analyte Elution:

      • Place a collection vial or concentrator tube under the cartridge.

      • Elute the trapped analytes by passing two 5 mL aliquots of methylene chloride through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot to maximize elution efficiency.

    • Drying and Concentration: Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a heated water bath (~35°C). The extract is now ready for GC-MS analysis.

Protocol for Solvent Extraction of Soil/Sediment Samples

This protocol is based on principles from U.S. EPA Method 8041A.[6]

  • Sample Preparation: Homogenize the soil sample. Weigh out 10-20 g of the sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.

  • Extraction: Transfer the mixture to a Soxhlet extraction apparatus or an appropriate vessel for pressurized fluid extraction. Extract for 6-18 hours with a 1:1 mixture of acetone and methylene chloride.

  • Concentration and Cleanup: Concentrate the extract to approximately 5 mL. This raw extract may require cleanup to remove interferences. A common method is to exchange the solvent to hexane and perform a gel permeation chromatography (GPC) cleanup. The cleaned extract is then concentrated to a final volume of 1.0 mL for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas Chromatography combined with Mass Spectrometry provides the necessary selectivity and sensitivity for identifying and quantifying 3-ethyl-2-methylphenol in complex environmental extracts.[9]

GC-MS Operating Conditions

The following table provides typical operating parameters. These should be considered a starting point and optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1-2 µLStandard volume for capillary columns.
Injector TypeSplitlessMaximizes transfer of analyte onto the column for trace-level analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow ~1.2 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column providing good separation for semi-volatile compounds like phenols.[9]
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.A typical temperature program that effectively separates a wide range of semi-volatile compounds.
Mass Spectrometer
Ion Source Temperature230 °CStandard temperature for electron ionization.
Interface Temperature280 °CPrevents condensation of analytes between the GC and MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions for the target analyte.
Quantifier Ion m/z 121 (M-15, loss of CH₃)Typically a stable and abundant fragment ion.
Qualifier Ions m/z 136 (Molecular Ion, M⁺), m/z 107Used to confirm the identity of the analyte. The ratio of these ions must be consistent.

Note: The specific m/z values should be confirmed by analyzing a pure standard of 3-ethyl-2-methylphenol as fragmentation patterns can vary slightly between instruments.

Calibration and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data.[10][11]

Calibration
  • Stock Standard: Prepare a 1000 µg/mL stock standard of 3-ethyl-2-methylphenol in methanol.

  • Working Standards: Create a series of at least five calibration standards by diluting the stock standard in methylene chloride. The concentration range should bracket the expected sample concentrations (e.g., 10, 25, 50, 100, 250 µg/L).

  • Calibration Curve: Analyze each standard and plot the instrument response (peak area) versus concentration. Perform a linear regression. The coefficient of determination (r²) must be ≥ 0.995.

Quality Control Checks

The following table outlines the minimum required QC checks and their acceptance criteria, based on common U.S. EPA guidelines.[8][12]

QC CheckFrequencyAcceptance CriteriaPurpose
Method Blank One per extraction batchBelow Method Detection Limit (MDL)Assesses contamination from reagents and laboratory procedures.
Laboratory Control Spike (LCS) One per extraction batch70-130% RecoveryMeasures the accuracy of the method on a clean matrix.
Matrix Spike (MS) One per 20 samples per matrix70-130% Recovery (may vary with matrix)Evaluates method accuracy in a specific sample matrix.
Matrix Spike Duplicate (MSD) One per 20 samples per matrix≤ 20% Relative Percent Difference (RPD) between MS/MSDEvaluates method precision in a specific sample matrix.
Surrogates Spiked into every sample60-140% Recovery (analyte-specific)Monitors extraction efficiency for each individual sample.
Continuing Calibration Verification (CCV) Every 12 hours of analysis± 20% of true valueVerifies the stability of the instrument calibration over time.
Method Detection Limit (MDL)

The MDL should be determined according to established procedures, such as those outlined by the U.S. EPA (40 CFR Part 136, Appendix B). This involves analyzing at least seven replicate spikes at a low concentration (1-5 times the expected MDL) and calculating the standard deviation. A typical MDL for this method would be in the range of 0.1-0.5 µg/L for water samples.

References

  • Research Institute for Fragrance Materials, Inc. (2021). RIFM fragrance ingredient safety assessment, p- ethylphenol, CAS Registry Number 123-07-9. FCT.
  • Dos Santos, F. N., et al. (2015). Preconcentration of polar phenolic compounds from water samples and soil extract by liquid-phase microextraction and determination by high-performance liquid chromatography. Talanta. Available at: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
  • ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. ALS Global.
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. EPA.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
  • Schettgen, T., et al. (2011). Toluene, ethylbenzene and phenol - Determination of o-cresol, m-cresol, 2-ethylphenol, 4-ethylphenol and phenol in urine using gas chromatography-mass spectrometry. Biomonitoring Methods. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent.
  • Pintado-Herrera, M. G., et al. (2016). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA.
  • Lores, M., & Llompart, M. (2002). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. Available at: [Link]

  • 3M Environmental Laboratory. (2019). Validation of Analytical Methods. 3M.
  • U.S. Environmental Protection Agency. (1992). Guidance for Methods Development and Methods Validation for the RCRA Program. EPA.
  • Adewole, E., et al. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Available at: [Link]

  • Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Available at: [Link]

  • U.S. Environmental Protection Agency. (2009). Guidance for Labeling Externally Validated Laboratory Analytical Data for Superfund Use. EPA.

Sources

Application Notes and Protocols for the Synthesis of Polymers from 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of polymers derived from 3-ethyl-2-methylphenol. It is designed to offer both foundational knowledge and practical, step-by-step protocols for researchers in polymer chemistry, materials science, and related fields. The content herein is structured to provide a comprehensive understanding of the synthetic routes, reaction mechanisms, and expected properties of the resulting polymers, grounded in established scientific principles.

Introduction: The Potential of 3-Ethyl-2-Methylphenol in Polymer Synthesis

3-Ethyl-2-methylphenol is a substituted phenolic monomer with the potential for creating polymers with unique properties. The presence of both ethyl and methyl groups on the aromatic ring can influence the polymer's solubility, thermal stability, and mechanical characteristics. The primary route for polymerizing substituted phenols like 3-ethyl-2-methylphenol is through oxidative coupling, leading to the formation of poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs). These polymers are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.[1]

The substitution pattern of 3-ethyl-2-methylphenol, with a single vacant ortho position relative to the hydroxyl group, suggests that linear polymers can be formed through C-O coupling during oxidative polymerization. The alkyl substituents are expected to enhance the solubility of the resulting polymer in common organic solvents, a desirable characteristic for processing and characterization.

This guide will explore two primary methods for the polymerization of 3-ethyl-2-methylphenol:

  • Metal-Catalyzed Oxidative Coupling Polymerization: A conventional and widely used method for synthesizing PPOs.[2]

  • Enzymatic Oxidative Polymerization: A greener, biocatalytic approach that offers mild reaction conditions.[3]

Mechanistic Insights: The Chemistry of Phenolic Polymerization

The polymerization of phenols proceeds via an oxidative coupling mechanism, which can be initiated by either chemical catalysts or enzymes.[2][4]

Metal-Catalyzed Oxidative Coupling

In this process, a transition metal catalyst, typically a copper salt complexed with an amine ligand, facilitates the oxidation of the phenol to a phenoxy radical.[2] The reaction generally follows these steps:

  • Formation of the Catalyst Complex: A copper(I) salt reacts with an amine to form an active catalyst complex.

  • Oxidation of the Phenol: The copper(II) species in the catalytic cycle abstracts a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical and a copper(I) species.

  • Radical Coupling: The phenoxy radicals can couple in several ways, primarily through C-O or C-C linkages. For 2,6-disubstituted phenols, C-O coupling is favored, leading to the formation of the desired linear poly(phenylene ether). In the case of 3-ethyl-2-methylphenol, coupling is expected to occur at the unsubstituted position ortho to the hydroxyl group.

  • Rearomatization and Chain Propagation: The resulting quinone-ether intermediate rearranges to the more stable aromatic ether linkage, and the process continues to build the polymer chain.

The choice of catalyst, ligand, solvent, and reaction temperature significantly influences the molecular weight, polydispersity, and regioselectivity of the resulting polymer.[5]

Enzymatic Oxidative Polymerization

Enzymatic polymerization offers a more sustainable alternative to metal-catalyzed methods.[3] Peroxidases, such as horseradish peroxidase (HRP), are commonly used to catalyze the oxidative polymerization of phenols in the presence of hydrogen peroxide (H₂O₂).[6] The mechanism involves:

  • Enzyme Activation: The peroxidase enzyme is activated by hydrogen peroxide.

  • Phenol Oxidation: The activated enzyme abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical.

  • Polymerization: The phenoxy radicals then couple non-enzymatically to form the polymer. The structure of the resulting polymer can be a mixture of phenylene and oxyphenylene units.[3]

This method is attractive due to its mild reaction conditions (often at or near room temperature and neutral pH) and high selectivity.

Experimental Protocols

Safety Precaution: Phenolic compounds are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[7][8] Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Protocol 1: Metal-Catalyzed Oxidative Coupling Polymerization

This protocol is a model procedure for the synthesis of poly(3-ethyl-2-methyl-1,4-phenylene oxide) based on established methods for similar substituted phenols.[9]

Materials:

  • 3-Ethyl-2-methylphenol (monomer)

  • Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Oxygen (oxidant)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

  • Schlenk line or source of purified oxygen.

  • Constant temperature bath.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Catalyst Solution Preparation: In the three-necked flask, dissolve CuCl (e.g., 0.05 mmol per 10 mmol of monomer) and TMEDA (e.g., 0.5 mmol per 10 mmol of monomer) in 50 mL of toluene under a gentle stream of oxygen. Stir until a clear green or blue solution is formed.

  • Monomer Addition: Dissolve 3-ethyl-2-methylphenol (10 mmol) in 20 mL of toluene. Add the monomer solution to the catalyst solution dropwise over 30 minutes while vigorously stirring and maintaining a constant oxygen flow.

  • Polymerization: Maintain the reaction mixture at a constant temperature (e.g., 25-40 °C) and continue stirring under oxygen for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: After the reaction is complete, pour the viscous solution slowly into a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring. The polymer will precipitate as a white or off-white solid.

  • Isolation and Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Workflow Diagram:

MetalCatalyzedPolymerization cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up CuCl CuCl CatalystSol Catalyst Solution CuCl->CatalystSol TMEDA TMEDA TMEDA->CatalystSol Toluene1 Toluene Toluene1->CatalystSol Reaction Polymerization (O₂, 25-40°C, 4-6h) CatalystSol->Reaction Monomer 3-Ethyl-2-methylphenol in Toluene Monomer->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Purified Polymer Drying->Polymer

Caption: Workflow for Metal-Catalyzed Oxidative Coupling Polymerization.

Protocol 2: Enzymatic Oxidative Polymerization

This protocol is a model procedure for the enzymatic synthesis of poly(3-ethyl-2-methylphenol) using horseradish peroxidase (HRP), adapted from general methods for phenol polymerization.[6]

Materials:

  • 3-Ethyl-2-methylphenol (monomer)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Methanol or Acetone (for precipitation)

  • Deionized water

Equipment:

  • Beaker or flask with a magnetic stirrer.

  • pH meter.

  • Peristaltic pump or burette for slow addition of H₂O₂.

  • Centrifuge and centrifuge tubes.

  • Lyophilizer or vacuum oven.

Procedure:

  • Reaction Setup: In a beaker, dissolve 3-ethyl-2-methylphenol (e.g., 1 mmol) in 50 mL of phosphate buffer (pH 7.0). Add HRP (e.g., 10 mg). Stir the solution at room temperature until the monomer and enzyme are fully dissolved.

  • Initiation of Polymerization: Slowly add hydrogen peroxide (e.g., 1.2 mmol in 5 mL of deionized water) to the reaction mixture over a period of 4-6 hours using a peristaltic pump or by dropwise addition. The formation of a precipitate indicates polymer formation.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours.

  • Polymer Isolation: Separate the precipitated polymer from the reaction mixture by centrifugation.

  • Purification: Wash the polymer pellet several times with deionized water to remove the buffer salts and any unreacted monomer. Further wash with a 50:50 (v/v) mixture of water and methanol to remove lower molecular weight oligomers.

  • Drying: Dry the purified polymer using a lyophilizer or in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Workflow Diagram:

EnzymaticPolymerization cluster_setup Reaction Setup cluster_poly Polymerization cluster_workup Work-up Monomer 3-Ethyl-2-methylphenol Mixture Reaction Mixture Monomer->Mixture HRP Horseradish Peroxidase HRP->Mixture Buffer Phosphate Buffer (pH 7.0) Buffer->Mixture Reaction Polymerization (Room Temp, 24h) Mixture->Reaction H2O2 H₂O₂ (slow addition) H2O2->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing (Water & Methanol) Centrifugation->Washing Drying Lyophilization/Vacuum Drying Washing->Drying Polymer Purified Polymer Drying->Polymer

Caption: Workflow for Enzymatic Oxidative Polymerization.

Characterization of the Synthesized Polymer

A thorough characterization of the synthesized poly(3-ethyl-2-methylphenol) is crucial to understand its structure, molecular weight, and thermal properties.

Table 1: Key Characterization Techniques and Expected Information

TechniqueAbbreviationInformation Obtained
Fourier-Transform Infrared Spectroscopy FTIRConfirmation of the polymer structure by identifying characteristic functional groups (e.g., ether linkages, aromatic rings).[10]
Nuclear Magnetic Resonance Spectroscopy NMR (¹H, ¹³C)Detailed structural analysis, including the determination of the polymer's regiochemistry (C-O vs. C-C linkages) and end groups.[9]
Gel Permeation Chromatography GPCDetermination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry DSCMeasurement of the glass transition temperature (Tg), which indicates the polymer's thermal stability and amorphous or semi-crystalline nature.[9]
Thermogravimetric Analysis TGAEvaluation of the polymer's thermal decomposition temperature and char yield, providing insights into its overall thermal stability.[10]

Structure-Property Relationships and Potential Applications

The properties of poly(3-ethyl-2-methylphenol) can be predicted based on the structure-property relationships of other poly(phenylene ether)s.

  • Solubility: The presence of the ethyl and methyl groups is expected to disrupt chain packing and increase the free volume, leading to good solubility in common organic solvents like toluene, chloroform, and tetrahydrofuran.

  • Thermal Properties: The polymer is anticipated to be amorphous with a relatively high glass transition temperature (Tg), likely in the range of 150-200 °C. The exact Tg will depend on the molecular weight and the linearity of the polymer chains. Alkyl substitution can slightly lower the thermal decomposition temperature compared to unsubstituted polyphenyl ethers.[1]

  • Mechanical Properties: As a thermoplastic, the polymer is expected to exhibit good mechanical strength and stiffness. The specific mechanical properties will be influenced by the molecular weight and any degree of branching or cross-linking.

  • Dielectric Properties: Poly(phenylene ether)s are known for their low dielectric constant and low dissipation factor, making them suitable for applications in the electronics industry.[9]

Potential Applications:

The combination of good solubility, high thermal stability, and desirable electrical properties suggests that poly(3-ethyl-2-methylphenol) could be a valuable material for:

  • High-performance engineering plastics: As a standalone material or as a component in polymer blends.

  • Electronic and electrical components: For applications requiring good insulation and dimensional stability at elevated temperatures.

  • Membranes for gas separation: The tunable free volume could be exploited for specific gas separation applications.

  • Advanced composites: As a matrix material for fiber-reinforced composites.

Conclusion

3-Ethyl-2-methylphenol is a promising monomer for the synthesis of novel poly(phenylene ether)s. Both metal-catalyzed and enzymatic oxidative coupling polymerization methods offer viable routes to produce these polymers. The protocols provided in this guide, along with the outlined characterization techniques, will enable researchers to synthesize and evaluate this new class of materials. Further optimization of the reaction conditions and a comprehensive investigation of the resulting polymer's properties will be crucial for unlocking its full potential in various advanced applications.

References

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

  • Kozlowski, M. C., & Sigman, M. S. (2017). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of chemical research, 50(9), 2175–2186.
  • Uyama, H., & Kobayashi, S. (1994). Enzymatic oxidative polymerization of alkylphenols.
  • Shibasaki, Y., & Ueda, M. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. Polymer Journal, 42(8), 645-650.
  • Wang, W., Li, W., & Li, A. (2009). Enzymatic polymerization of phenol catalyzed by horseradish peroxidase in aqueous micelle system. Journal of Applied Polymer Science, 113(3), 1547-1553.
  • Sigman, M. S., & Kozlowski, M. C. (2013). Catalytic Oxidative Coupling of Phenols and Related Compounds. Topics in current chemistry, 334, 1-34.
  • Kozlowski, M. C. (2008). Oxidative Coupling of Phenols. Organic reactions.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Structural and Morphological Characterization of Poly (Phenylene Oxide): Poly (Styrene) Polymer B lends. (2016).
  • Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. (2019). ACS Omega.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (2021).
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyphenyl ether. Retrieved from [Link]

  • Poly(phenylene oxide) Films with Hydrophilic Sulfonated Amorphous Phase and Physically Cross-Linking Hydrophobic Crystalline Phase. (2023).
  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

Sources

Protocol for testing the antimicrobial activity of 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Abstract & Scope

This technical guide outlines a rigorous, standardized framework for evaluating the antimicrobial efficacy of 3-ethyl-2-methylphenol (CAS: 1123-73-5). Unlike broad-spectrum disinfectants, alkylated phenols exhibit specific structure-activity relationships (SAR) dependent on lipophilicity and steric hindrance. This protocol moves beyond basic screening, providing a self-validating methodology for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. It is designed for researchers requiring data compliant with CLSI (Clinical and Laboratory Standards Institute) standards.

Chemical Profile & Mechanism of Action[1][2][3][4][5]

Chemical Identity
  • IUPAC Name: 3-ethyl-2-methylphenol

  • Molecular Formula: C

    
    H
    
    
    
    O[1][2]
  • Molecular Weight: 136.19 g/mol [3][4]

  • Solubility: Sparingly soluble in water (~1-2 g/L); highly soluble in ethanol, DMSO, and diethyl ether.

Mechanistic Basis (The "Why")

The antimicrobial potency of 3-ethyl-2-methylphenol is driven by its amphiphilic nature. The hydroxyl group (-OH) provides a polar anchor, while the ethyl and methyl substituents increase lipophilicity (LogP ~2.7–3.0).

Mechanism of Action:

  • Adsorption: The alkyl chain penetrates the bacterial cell wall (peptidoglycan in Gram-positives; outer membrane porins/LPS in Gram-negatives).

  • Membrane Insertion: The molecule intercalates into the lipid bilayer.

  • Disruption: This accumulation alters membrane fluidity and disrupts the proton motive force (PMF).

  • Leakage: Intracellular ions (K+, Mg2+) and metabolites leak out, leading to cell death.

MechanismOfAction Compound 3-Ethyl-2-Methylphenol Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Diffusion Insertion Intercalation into Hydrophobic Core Membrane->Insertion Hydrophobic Interaction Disruption Disruption of Membrane Potential (PMF) Insertion->Disruption Structural Destabilization Leakage Leakage of K+ Ions & ATP Depletion Disruption->Leakage Loss of Integrity Death Cell Lysis / Death Leakage->Death Irreversible Damage

Figure 1: Mechanism of action for alkylphenols, illustrating the progression from membrane insertion to cellular lysis.

Safety & Handling (Critical)

Phenolic compounds are corrosive and toxic .

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Ventilation: All stock preparation must occur in a fume hood to avoid inhalation of vapors.

  • Waste: Dispose of as hazardous organic waste. Do not pour down the drain.

Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
Test Compound 3-ethyl-2-methylphenol (>98% purity)Active agent
Solvent Dimethyl Sulfoxide (DMSO)Solubilization (Low volatility, high compatibility)
Growth Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized bacterial growth medium (CLSI)
Indicator Resazurin (0.015%) or TTCOptional viability indicator for visual MIC reading
Plates 96-well polystyrene (U-bottom)Microdilution vessel
Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07-A10).

Rationale: Microdilution is preferred over agar diffusion for phenols because phenols diffuse poorly in agar due to their lipophilicity, often yielding inaccurate zone sizes.

Step-by-Step Workflow:
  • Stock Solution Preparation:

    • Dissolve 3-ethyl-2-methylphenol in 100% DMSO to create a 100 mg/mL (100,000 µg/mL) Master Stock.

    • Note: High concentration minimizes the volume of DMSO added to the bacteria, preventing solvent toxicity.

  • Intermediate Dilution:

    • Dilute the Master Stock 1:100 in CAMHB to achieve 1000 µg/mL .

    • Result: Final DMSO concentration is 1%. (Most bacteria tolerate <2% DMSO).

  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of the 1000 µg/mL intermediate solution to column 1.

    • Perform serial 2-fold dilutions: Transfer 100 µL from col 1 to col 2, mix, then col 2 to col 3... up to col 10. Discard the final 100 µL from col 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) of the test organism (e.g., S. aureus ATCC 29213).

    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Test Concentration: Range 500 µg/mL to ~1 µg/mL. Final bacterial density ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for some species).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • MIC Definition: The lowest concentration showing no visible growth .

MIC_Workflow Stock Master Stock (100 mg/mL in DMSO) Dilution Intermediate Dilution (1000 µg/mL in Media) Stock->Dilution 1:100 Plate 96-Well Plate Serial Dilution Dilution->Plate 2-fold Serial Incubate Incubation 37°C, 18-24h Plate->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add to Wells Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Workflow for Broth Microdilution MIC determination compliant with CLSI M07 standards.

Protocol B: Minimum Bactericidal Concentration (MBC)

Rationale: MIC only indicates inhibition. For phenols, distinguishing between bacteriostatic (stops growth) and bactericidal (kills) is vital.

  • Sampling: Select wells from the MIC plate that show no growth (MIC, 2xMIC, 4xMIC).

  • Plating: Transfer 10–50 µL from these wells onto non-selective agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate at 37°C for 24 hours.

  • Calculation: Count colonies.

    • MBC Definition: The lowest concentration that kills

      
      99.9% of the initial inoculum.
      
    • Note: If the initial inoculum was 5x10^5 CFU/mL, 99.9% kill means <500 CFU/mL remaining.

Protocol C: Time-Kill Kinetics

Rationale: Determines the rate of killing. Phenols often act rapidly (minutes) compared to antibiotics (hours).

  • Setup: Prepare tubes with 3-ethyl-2-methylphenol at 1x MIC and 4x MIC in CAMHB. Include a Growth Control (no phenol).

  • Inoculation: Add bacteria (~10^6 CFU/mL).

  • Sampling: Remove aliquots at T=0, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Quantification: Serially dilute aliquots in PBS and plate on agar.

  • Plot: Log10 CFU/mL vs. Time.

    • Bactericidal: >3 log10 reduction in CFU/mL.

Data Analysis & Interpretation

Calculating Log Reduction

For Time-Kill assays, calculate the log reduction using:



Where:

  • 
     = CFU/mL at Time 0 (Control)
    
  • 
     = CFU/mL at Time 
    
    
    
    (Treated)
Criteria for Activity
ParameterInterpretation
MIC Lowest conc. preventing visible turbidity.
MBC Lowest conc.[5] resulting in ≥99.9% kill.
MBC/MIC Ratio If

4, the agent is considered Bactericidal . If > 4, it is Bacteriostatic .

Troubleshooting & Validation

  • Issue: Precipitation in Wells.

    • Cause: 3-ethyl-2-methylphenol has low water solubility. High concentrations (>1000 µg/mL) may crash out of aqueous media.

    • Solution: Verify solubility limit in CAMHB before testing. Do not read precipitated wells as "growth". Use Resazurin dye (turns pink if bacteria are alive) to distinguish precipitate from turbidity.

  • Issue: Solvent Toxicity.

    • Validation: The "Growth Control" (Column 11) must contain the same % DMSO as the test wells (e.g., 1%). If this control fails to grow, the DMSO concentration is too high.

  • Issue: Volatility.

    • Cause: Some phenols are volatile.

    • Solution: Seal plates with adhesive foil, not just a loose lid, to prevent "vapor transfer" killing bacteria in adjacent control wells.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Swebocki, T., et al. (2023).[5] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link][5]

  • Miksusanti, M., et al. (2023).[7] Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses. MDPI. [Link]

  • PubChem. (n.d.). 3-Ethyl-2-methylphenol Compound Summary. National Center for Biotechnology Information. [Link]Note: Link directs to general alkylphenol/cresol data as specific isomer data is aggregated.

Sources

Application Note: High-Throughput Screening of 3-Ethyl-2-Methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GABAergic Modulation and Neuroprotective Scaffolds

Executive Summary & Rationale

3-Ethyl-2-methylphenol (EMP) represents a privileged but under-explored chemical scaffold in medicinal chemistry.[1][2] Structurally analogous to Propofol (2,6-diisopropylphenol) and Thymol (2-isopropyl-5-methylphenol) , EMP possesses a phenolic core capable of interacting with ligand-gated ion channels (specifically GABA_A receptors) and exhibiting radical-scavenging antioxidant activity.[1][2]

While Propofol is a gold-standard intravenous anesthetic, its clinical utility is limited by formulation challenges (lipid emulsion requirements) and hemodynamic side effects.[1] This application note details a High-Throughput Screening (HTS) campaign designed to identify EMP derivatives that retain the potent GABAergic modulation of alkylphenols while offering improved physicochemical properties (solubility) and a wider therapeutic index.

Key Objectives:

  • Library Generation: Synthesize a focused library of 5,000+ EMP derivatives via divergent C-alkylation and O-functionalization.

  • Primary Screening: Identify Positive Allosteric Modulators (PAMs) of the GABA_A receptor using a FLIPR Membrane Potential assay.

  • Counter Screening: Filter out non-specific membrane disruptors and cytotoxic compounds.[1][2]

Chemical Library Design Strategy

To maximize the probability of success, we utilize a Divergent Synthesis Approach . The EMP core (3-ethyl-2-methylphenol) serves as the starting material.[1][2] The library is designed to explore the Structure-Activity Relationship (SAR) around the phenolic hydroxyl group and the aromatic ring substitutions.[2]

Derivatization Logic
  • Zone A (Hydroxyl Group): Modification here alters pharmacokinetics (prodrugs) and hydrogen bonding capacity.[1]

    • Reactions: Esterification (carbamates, succinates), Etherification (amino-alkyl ethers for solubility).[1]

  • Zone B (Aromatic Ring - Ortho/Para positions): Modification here affects steric fit into the GABA_A transmembrane pocket.[1][2]

    • Reactions: Electrophilic aromatic substitution (Halogenation: Cl, Br, F), Friedel-Crafts alkylation/acylation.[1]

ChemicalSpace cluster_0 Zone A: O-Functionalization (Solubility & PK) cluster_1 Zone B: Ring Substitution (Potency & Selectivity) EMP 3-Ethyl-2-Methylphenol (Core Scaffold) Prodrugs Water-Soluble Esters (Phosphate/Succinate) EMP->Prodrugs Esterification Ethers Amino-Alkyl Ethers EMP->Ethers Williamson Ether Synth Halogens Halogenation (Cl, Br, F) @ C4/C6 Position EMP->Halogens Electrophilic Subst. Alkylation Steric Bulk Tuning (Isopropyl/t-Butyl) EMP->Alkylation Friedel-Crafts

Figure 1: Divergent synthesis strategy for EMP derivatives.[1][2] Zone A targets physicochemical properties, while Zone B targets receptor affinity.

HTS Workflow & Assay Protocols

The screening funnel is designed to rapidly triage compounds based on functional activity (GABA modulation) and safety (cytotoxicity).

Primary Assay: FLIPR Membrane Potential (GABA_A PAM Screen)

Principle: We utilize a voltage-sensitive fluorescent dye in HEK293 cells stably expressing the


 GABA_A receptor subtype.[1][2] Activation of the receptor by GABA causes chloride influx, hyperpolarizing the cell. PAMs (like EMP derivatives) will enhance this hyperpolarization in the presence of a sub-maximal GABA concentration (

).[1]

Protocol:

  • Cell Culture: Seed HEK293-GABA(

    
    ) cells in 384-well black/clear-bottom poly-D-lysine coated plates at 15,000 cells/well. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Dye Loading: Remove media and add 20

    
    L of Blue Membrane Potential Dye (Molecular Devices) dissolved in HBSS buffer. Incubate 30 min at RT.
    
  • Compound Addition (Online): Place plate in FLIPR Tetra system.

    • Step A: Add 10

      
      L of test compounds (Final conc: 10 
      
      
      
      M). Monitor fluorescence for 120s (Test for direct agonism).
    • Step B: Add 10

      
      L of GABA at 
      
      
      
      concentration.[1][2] Monitor fluorescence for 180s.[1][2]
  • Readout: Decrease in fluorescence (RFU) indicates hyperpolarization.[1][2]

  • Hit Criteria: Compounds showing >30% potentiation over GABA control (

    
    ) are flagged as hits.[1]
    
Secondary Assay: Automated Patch Clamp (Validation)

Platform: QPatch or SyncroPatch 384.[1] Purpose: To confirm electrophysiological activity and rule out dye artifacts. Protocol:

  • Harvest cells using Detachin to ensure membrane integrity.[1][2]

  • Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Whole-Cell Configuration: Establish G

    
     seal.[1]
    
  • Voltage Clamp: Hold potential at -70 mV.

  • Application: Co-apply GABA (1

    
    M) + Test Compound (various concentrations).[1]
    
  • Analysis: Measure peak current amplitude (

    
    ) and decay time constant (
    
    
    
    ).
Counter Screen: Cytotoxicity (ATP-Glo)

Phenolic compounds can act as non-specific membrane disruptors (detergent-like effects).[1][2] It is critical to differentiate specific receptor modulation from cell lysis.[1][2] Protocol:

  • Use parental HEK293 cells (null for GABA receptor).[1][2]

  • Incubate with test compounds (10

    
    M) for 24 hours.
    
  • Add CellTiter-Glo reagent (Promega).[1]

  • Measure Luminescence.[1][2]

  • Triage: Compounds reducing ATP >20% compared to DMSO control are discarded.

Data Analysis & Triage Logic

Z-Factor Calculation: To ensure assay robustness, the Z-factor is calculated for each plate using Max Control (Propofol 10


M + GABA) and Min Control (DMSO + GABA).[1]


Acceptance Criteria:

for all screening plates.[1][2]

Hit Selection Funnel:

HTS_Funnel Library EMP Derivative Library (5,000 Cmpds) Primary Primary Screen: FLIPR (GABA Potentiation > 30%) Library->Primary High Throughput Counter Counter Screen: Cytotoxicity (HepG2/HEK293 Null) Primary->Counter ~200 Hits Secondary Secondary Screen: Auto-Patch Clamp (Dose-Response EC50) Counter->Secondary Remove Toxins Leads Validated Lead Series (High Potency / Low Toxicity) Secondary->Leads Electrophysiology Confirmed

Figure 2: The HTS Triage Funnel. Compounds must pass efficacy thresholds and safety checks to progress.

Scientific Validation & Mechanisms[3]

Mechanism of Action

EMP derivatives, like Propofol, are hypothesized to bind to the transmembrane


-subunit interface of the GABA_A receptor. The alkyl groups at the ortho positions (2-methyl, 3-ethyl in the parent; potentially modified in derivatives) are critical for hydrophobic interaction with the receptor pocket residues (e.g., 

M286).
  • Reference: Franks, N. P. (2008).[1] General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal.[1][2] Nature Reviews Neuroscience.[1][2]Link[1]

The "Phenol Problem" & Solution

Simple alkylphenols are prone to Phase II metabolism (glucuronidation) and oxidation (quinone formation).[1]

  • Our Solution: The library design includes Zone A functionalization (Figure 1).[1] By creating "soft" prodrugs (e.g., phosphate esters) or sterically hindering the metabolic site, we improve the pharmacokinetic profile while maintaining the pharmacophore.

  • Reference: Krasowski, M. D., et al. (2001).[1] General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor but not with lipid solubility.[2] Journal of Pharmacology and Experimental Therapeutics.Link

Summary of Key Parameters

ParameterSpecificationRationale
Scaffold 3-Ethyl-2-methylphenolAsymmetric steric bulk compared to Propofol; potential for novel IP.[1][2]
Target GABA_A (

)
Major inhibitory receptor in CNS; validated target for sedation.[1]
Assay Format 384-well PlateBalance between throughput and reagent consumption.
Cell Line HEK293 (Stable)Robust expression, amenable to automated liquid handling.[1]
Positive Control Propofol (10

M)
Industry standard for benchmarking potency.[1]
Hit Threshold >30% PotentiationFilters out weak modulators and noise.[1][2]

References

  • Franks, N. P. (2008).[1] General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal.[1][2] Nature Reviews Neuroscience, 9, 370–386.[1] [Link]

  • Krasowski, M. D., Hong, X., Hopfinger, A. J., & Harrison, N. L. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor but not with lipid solubility.[2] Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351.[1] [Link]

  • Bahri, S., & Drghici, C. (2021).[1] High-throughput screening of multifunctional nanocoatings based on combinations of polyphenols and catecholamines.[1][2][3] Biomaterials, 11, 1325.[1] [Link][1][4]

  • PubChem. (2023).[1][2] 3-Ethyl-2-methylphenol Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Ethyl-2-Methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-ethyl-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Given the electronic directing effects of the hydroxyl and methyl groups on the starting material, o-cresol, which favor alkylation at the ortho and para positions, the synthesis of the meta-substituted product, 3-ethyl-2-methylphenol, presents a unique challenge. This guide will focus on a multi-step approach that circumvents the low regioselectivity of direct Friedel-Crafts ethylation.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts ethylation of o-cresol not recommended for synthesizing 3-ethyl-2-methylphenol?

A1: The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both ortho-, para- directing activators for electrophilic aromatic substitution. This means that direct ethylation will predominantly yield 4-ethyl-2-methylphenol and 6-ethyl-2-methylphenol, with only trace amounts of the desired 3-ethyl-2-methylphenol.

Q2: What is the primary synthetic strategy to overcome the regioselectivity issue?

A2: A multi-step approach is recommended. This typically involves introducing a functional group that directs the ethyl group to the desired meta position, followed by removal or conversion of the directing group. A plausible route involves the sulfonation of o-cresol, followed by ethylation and subsequent desulfonation.

Q3: What are the main byproducts to expect in this synthesis?

A3: Besides the desired product, you can expect isomers such as 4-ethyl-2-methylphenol and 5-ethyl-2-methylphenol. Di-ethylated and poly-ethylated o-cresol are also common byproducts. O-ethylation, leading to the formation of 2-ethoxy-1-methylbenzene, can occur, particularly at lower temperatures with certain catalysts.

Q4: How can I monitor the progress of the reaction?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique to monitor the reaction. It allows for the separation and identification of the starting materials, the desired product, and various isomers and byproducts. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: o-Cresol is toxic and corrosive.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The handling of strong acids like sulfuric acid and Lewis acids requires extreme caution.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-ethyl-2-methylphenol.

Low or No Yield of the Desired Product

Problem: After completing the synthesis, analysis shows a very low yield of 3-ethyl-2-methylphenol.

Possible Causes and Solutions:

  • Cause 1: Incorrect Reaction Conditions. The temperature and reaction time are critical for each step of a multi-step synthesis.

    • Solution: Ensure precise temperature control. For the sulfonation step, temperatures that are too high can lead to charring, while temperatures that are too low will result in an incomplete reaction. For the ethylation and desulfonation steps, follow the recommended temperature profiles closely.

  • Cause 2: Inactive Catalyst. If using a solid acid catalyst or a Lewis acid, it may be deactivated.

    • Solution: For solid catalysts, ensure they are properly activated (e.g., by heating under vacuum) before use. For Lewis acids like AlCl₃, use a fresh, unopened container as they are highly sensitive to moisture.

  • Cause 3: Poor Regioselectivity in the Ethylation Step. Even in a multi-step synthesis, some formation of other isomers is likely.

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. Shape-selective catalysts like certain zeolites may offer improved selectivity for the desired isomer.[2] Experiment with different catalysts and temperature ranges to optimize for the meta-product.

Formation of Multiple Isomers

Problem: GC-MS analysis reveals a complex mixture of ethyl-2-methylphenol isomers.

Possible Causes and Solutions:

  • Cause 1: Thermodynamic vs. Kinetic Control. The ratio of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[3][4]

    • Solution: Generally, lower temperatures and shorter reaction times favor the kinetically controlled product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamically more stable product. You may need to experimentally determine which conditions favor your desired isomer.

  • Cause 2: Isomerization. At high temperatures, the ethyl group can migrate around the aromatic ring.[5]

    • Solution: While this can be a problem, it can also be exploited. If the desired 3-ethyl-2-methylphenol is the most thermodynamically stable isomer, running the reaction at a higher temperature for a longer duration might increase its yield by allowing other isomers to rearrange.

Presence of Di- and Poly-ethylated Byproducts

Problem: Significant amounts of di- and poly-ethylated o-cresol are detected.

Possible Causes and Solutions:

  • Cause 1: Molar Ratio of Reactants. An excess of the ethylating agent (e.g., ethanol or ethylene) will favor multiple additions to the aromatic ring.

    • Solution: Carefully control the stoichiometry. Use o-cresol in excess relative to the ethylating agent to favor mono-ethylation.

  • Cause 2: High Reaction Temperature or Catalyst Loading. Harsher conditions can increase the rate of subsequent alkylation reactions.

    • Solution: Reduce the reaction temperature or the amount of catalyst to decrease the rate of the second and third ethylation events.

Formation of O-Alkylated Product (Ether)

Problem: A significant peak corresponding to 2-ethoxy-1-methylbenzene is observed.

Possible Causes and Solutions:

  • Cause 1: Reaction Conditions Favoring O-Alkylation. O-alkylation is often kinetically favored at lower temperatures, while C-alkylation is thermodynamically favored at higher temperatures.[6]

    • Solution: Increase the reaction temperature. This will favor the thermodynamically more stable C-alkylated product.

  • Cause 2: Catalyst Choice. Some catalysts may have a higher propensity for promoting O-alkylation.

    • Solution: Screen different catalysts. Solid acid catalysts, for instance, can be tuned to favor C-alkylation.

Proposed Multi-Step Synthetic Protocol

This protocol describes a plausible multi-step synthesis for 3-ethyl-2-methylphenol, designed to overcome the regioselectivity challenges of direct ethylation.

Step 1: Sulfonation of o-Cresol

The introduction of a sulfonic acid group at the 4-position will block this site and help direct the subsequent ethylation to the 3- or 5-position.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10.8 g (0.1 mol) of o-cresol.

  • Slowly and with cooling in an ice bath, add 11.8 g (0.12 mol) of concentrated sulfuric acid (98%).

  • After the addition is complete, heat the mixture to 100-110 °C for 2-3 hours.

  • Monitor the reaction by TLC until the o-cresol spot has disappeared.

  • Cool the reaction mixture and pour it into 100 mL of cold water. The product, 4-methyl-2-sulfonic acid phenol, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Ethylation of 4-Methyl-2-sulfonic acid phenol
  • In a dry flask under a nitrogen atmosphere, suspend 18.8 g (0.1 mol) of the sulfonic acid product from Step 1 in a suitable solvent such as nitrobenzene.

  • Add a Lewis acid catalyst, for example, 14.7 g (0.11 mol) of anhydrous aluminum chloride (AlCl₃), in portions while keeping the temperature below 10 °C.

  • Slowly bubble ethylene gas through the reaction mixture or add diethyl sulfate dropwise at a controlled rate.

  • Allow the reaction to stir at room temperature for several hours, monitoring by GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent like diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

Step 3: Desulfonation
  • The crude product from Step 2 is heated with dilute sulfuric acid under reflux for several hours.

  • The progress of the desulfonation can be monitored by the disappearance of the sulfonated intermediate using TLC or GC-MS.

  • After the reaction is complete, cool the mixture, neutralize with a base such as sodium bicarbonate, and extract the product with diethyl ether.

Purification
  • The crude product is a mixture of isomers. Fractional distillation under reduced pressure is the primary method for separating 3-ethyl-2-methylphenol from its isomers and other byproducts. The boiling points of the isomers are expected to be close, so a distillation column with high theoretical plates is recommended.

  • Alternatively, preparative chromatography on silica gel can be used for smaller scale purifications.

Characterization Data for Ethyl-2-Methylphenol Isomers
CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Ethyl-2-methylphenol 1123-73-5136.19224-22567
4-Ethyl-2-methylphenol2219-73-0136.19~228Not Available
5-Ethyl-2-methylphenol1687-61-2136.19~229Not Available
6-Ethyl-2-methylphenol1687-64-5136.19~209-211Not Available

Note: Some physical properties are estimated or may vary depending on the source.

Visualizations

Synthetic_Pathway o_cresol o-Cresol sulfonated_intermediate 4-Methyl-2-sulfonic acid phenol o_cresol->sulfonated_intermediate H₂SO₄ ethylated_intermediate Ethyl-4-methyl-2-sulfonic acid phenol sulfonated_intermediate->ethylated_intermediate C₂H₄, AlCl₃ final_product 3-Ethyl-2-methylphenol ethylated_intermediate->final_product dil. H₂SO₄, Δ

Caption: Proposed multi-step synthesis of 3-ethyl-2-methylphenol.

Troubleshooting_Workflow start Low Yield of 3-Ethyl-2-methylphenol check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_catalyst Check Catalyst Activity check_conditions->check_catalyst Conditions OK conditions_issue Optimize Temperature and Time check_conditions->conditions_issue Incorrect check_isomers Analyze Isomer Ratio check_catalyst->check_isomers Catalyst Active catalyst_issue Use Fresh/Activated Catalyst check_catalyst->catalyst_issue Inactive isomer_issue Adjust for Thermo/Kinetic Control or Change Catalyst check_isomers->isomer_issue Unfavorable

Caption: Troubleshooting workflow for low product yield.

References

  • ResearchGate. (2025). Synthesis of o-cresol from phenol and methanol via gas phase alkylation. Available at: [Link]

  • PubChem. (n.d.). 4-Ethyl-2-methylphenol. Available at: [Link]

  • PubChem. (n.d.). 2-Ethylphenol. Available at: [Link]

  • Quora. (2020). How many isomers of methylphenol are there?. Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Ethyl-2-methylphenol (FDB018470). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0). Available at: [Link]

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.). Available at: [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). 4-ethyl-2-methylphenol. Available at: [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: 2-Ethyl-4-methylphenol (C9H12O). Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Google Patents. (n.d.). US2551628A - Isomerization of phenols.
  • ProQuest. (n.d.). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

Sources

Troubleshooting poor peak shape in GC analysis of 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape (Tailing/Broadening) Analyte: 3-Ethyl-2-methylphenol (CAS: 1123-73-5) Context: Drug Development & Environmental Toxicology

Executive Summary

3-Ethyl-2-methylphenol is a substituted phenolic compound. In gas chromatography (GC), the hydroxyl (-OH) group attached to the aromatic ring is the primary source of poor peak shape. This group is capable of strong hydrogen bonding with active silanols in the inlet liner, glass wool, and column stationary phase.

This guide moves beyond basic troubleshooting to address the specific thermodynamic and kinetic challenges of analyzing alkylphenols.

Module 1: The Tailing Peak (Active Sites & Inlet Physics)

The Symptom: Your target peak exhibits a Tailing Factor (


) > 1.2, often accompanied by a loss of sensitivity (area counts).

The Mechanism: The acidic proton on the phenolic hydroxyl group interacts with "active sites" (Lewis bases or free silanols) in the flow path. This adsorption is reversible but slow, causing analyte molecules to lag behind the main band, creating a "tail."

Protocol 1: Inlet Deactivation & Maintenance

Strict adherence to this protocol is required for underivatized analysis.

  • Liner Selection:

    • Do NOT use: Standard split/splitless liners with untreated glass wool.

    • REQUIRED: Ultra-Inert (UI) or fully deactivated liners containing deactivated quartz wool.

    • Reasoning: The surface area of glass wool is massive. If it is not fully silanized, it acts as a trap for phenols.

  • Gold Seal Replacement:

    • Replace the inlet gold seal and washer. Accumulation of non-volatile matrix components here creates active sites.

  • Column Trimming:

    • Remove 10–20 cm from the front of the column.[1]

    • Critical Step: Inspect the cut with a magnifier.[1][2][3] A jagged cut exposes fused silica polyimide, which is highly active toward phenols.

Diagnostic Flowchart: Inlet vs. Column

Use this logic to isolate the source of tailing.

G Start Symptom: Tailing Peak (Tf > 1.2) Step1 Inspect Inlet Liner & Gold Seal Start->Step1 Decision1 Is Liner Deactivated? Step1->Decision1 Action1 Replace with Ultra-Inert Liner Decision1->Action1 No Step2 Trim Column Inlet (20cm) Decision1->Step2 Yes Action1->Step2 Test1 Re-inject Standard Step2->Test1 Decision2 Tailing Persists? Test1->Decision2 Action2 Proceed to Module 2 (Column Chemistry) Decision2->Action2 Yes Solved Issue Resolved: Active Sites Eliminated Decision2->Solved No

Figure 1: Decision tree for isolating active site interactions in the sample flow path.

Module 2: Column Selection & Thermodynamics

If inlet maintenance fails, the issue is likely a mismatch between the analyte and the stationary phase.

Thermodynamic Reality: "Like dissolves like." 3-ethyl-2-methylphenol is polar.

  • Non-polar columns (5% Phenyl): The analyte has low solubility in the phase, leading to surface adsorption (tailing).

  • Polar columns (PEG/Wax): The analyte dissolves well, improving shape, but these columns have lower thermal stability (

    
    ).
    

Comparative Data: Underivatized Analysis

Parameter5% Phenyl Phase (e.g., Rtx-5, DB-5)Polyethylene Glycol (e.g., Wax, FFAP)
Peak Shape (

)
Poor (1.5 - 2.5)Excellent (1.0 - 1.2)
Bleed Low (High Sensitivity)High (Lower Sensitivity)
Max Temp 325°C - 350°C250°C
Recommendation Not Recommended (unless derivatized)Recommended (for direct analysis)

Module 3: Derivatization (The "Nuclear Option")

For drug development and high-sensitivity assays, derivatization is the gold standard . It replaces the active proton with a trimethylsilyl (TMS) group, rendering the molecule non-polar and volatile.[4]

Reaction: Silylation using BSTFA + 1% TMCS. Target Product: 3-ethyl-2-methylphenol TMS ether.

Why This is Necessary for 3-Ethyl-2-Methylphenol

This specific isomer has a methyl group at the ortho position (position 2) relative to the hydroxyl group. This creates steric hindrance , making the hydroxyl group harder to access than in simple phenol. Standard derivatization at room temperature may be incomplete.

Validated Protocol
  • Preparation: Take 100 µL of sample extract (dry, in acetone or hexane).

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst, essential for sterically hindered phenols.

  • Incubation: Cap and heat at 65°C for 30 minutes .

    • Critical: Heat is required to overcome the steric hindrance of the ortho-methyl group.

  • Analysis: Inject directly onto a non-polar (5% phenyl) column.

Reaction Pathway Diagram

Reaction Reactant 3-Ethyl-2-Methylphenol (Polar, H-Bond Donor) Condition 65°C, 30 min Reactant->Condition Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Condition Product TMS-Ether Derivative (Non-Polar, Volatile) Condition->Product Substitution Byproduct TMS-TFA (Volatile Byproduct) Condition->Byproduct

Figure 2: Silylation pathway converting the polar phenol into a GC-amenable ether.

Frequently Asked Questions (FAQ)

Q: I see "ghost peaks" eluting after my analyte. What are they? A: If you are derivatizing, these are likely silylated active sites from the injection port or septum bleed. If not derivatizing, this is often "carryover."[5] Phenols stick to cold spots in the inlet.

  • Fix: Increase the final oven temperature hold time to "bake out" the column between runs.

Q: My retention time shifts day-to-day. Why? A: Phenols are weak acids (


). If your sample matrix pH fluctuates, or if there is residual moisture in the column, the interaction with the stationary phase changes.
  • Fix: Ensure extracts are dried with anhydrous sodium sulfate (

    
    ) before injection.[6] Moisture destroys peak shape and shifts retention.
    

Q: Can I use a standard splitless liner? A: Only if it is "ultra-inert" or deactivated. Standard wool will irreversibly adsorb nanogram-level quantities of 3-ethyl-2-methylphenol, leading to non-linear calibration curves at the low end (LOQ).

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[7] SW-846 Update IV. Citation for: Standard method validation for phenolic compounds and column selection.

  • Restek Corporation. (2000). Analysis of Alkylphenols.[6][8][9] Application Note. Citation for: Chromatographic behavior of alkylphenols and phase selection.

  • Sigma-Aldrich. (n.d.). BSTFA Silylation Reagent Protocol.[4] Technical Bulletin. Citation for: Derivatization mechanisms and catalyst requirements for hindered phenols.

  • PubChem. (n.d.). 3-Ethyl-2-methylphenol Compound Summary. National Library of Medicine. Citation for: Chemical structure and physical properties (Boiling Point/pKa).

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 3-Ethyl-2-Methylphenol (3-E-2-MP) Quantification & Matrix Effect Mitigation Audience: Analytical Chemists, DMPK Researchers, Method Development Scientists

Core Directive: The Challenge of 3-Ethyl-2-Methylphenol

3-Ethyl-2-Methylphenol (3-E-2-MP) presents a "perfect storm" of challenges in LC-MS/MS bioanalysis. As a small, semi-volatile phenolic compound, it suffers from poor ionization efficiency in negative electrospray ionization (ESI-) mode due to the weak acidity of the phenolic hydroxyl group (pKa ~10). Furthermore, in complex biological matrices like plasma or urine, it co-elutes with high-abundance endogenous lipids (glycerophosphocholines) that cause severe ion suppression.

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these matrix effects, ensuring data integrity for regulatory submission.

Diagnostic Workflow: Is it Matrix Effect or Method Failure?

Before altering extraction protocols, you must confirm that signal loss is due to matrix effects (ME) and not instrumental drift or adsorption. Use the following logic flow to diagnose the root cause.

MatrixEffectDiagnosis Start Symptom: Low/Variable Sensitivity for 3-Ethyl-2-Methylphenol Step1 Perform Post-Column Infusion (PCI) (See Protocol A) Start->Step1 Decision1 Is suppression/enhancement observed at analyte RT? Step1->Decision1 ResultME Confirmed: Matrix Effect Decision1->ResultME Yes (Dip/Peak in Baseline) ResultInst Instrument/Method Issue (Source fouling, Adsorption) Decision1->ResultInst No (Flat Baseline) Action1 Check Phospholipid Transitions (m/z 184, 104) ResultME->Action1 Action2 Optimize Extraction (Switch PPT to SPE/LLE) Action1->Action2 Lipids Co-eluting Action3 Derivatization Strategy (Dansyl Chloride) Action2->Action3 ME Persists

Figure 1: Diagnostic logic flow for identifying matrix effects versus instrumental issues in LC-MS/MS analysis.

Troubleshooting Guide & FAQs
Q1: I see a significant signal drop for 3-E-2-MP in plasma samples compared to neat standards. Is this ion suppression?

A: Likely, yes. Phenols analyzed in ESI(-) are highly susceptible to competition from co-eluting phospholipids.

  • The Mechanism: Phospholipids (PLs) are abundant in plasma (approx. 1 mg/mL). They elute continuously in reversed-phase LC. If your analyte elutes in the "suppression zone" (typically 1-3 minutes on a standard C18 gradient), the PLs "steal" charge in the ESI droplet, preventing your phenol from ionizing.

  • Validation: Monitor PL transitions m/z 184 > 184 (phosphatidylcholine) and m/z 104 > 104 (lysophosphatidylcholine) in positive mode to map their elution profile relative to your analyte.

Q2: My internal standard (IS) response varies by >50% between samples. Can I just rely on the IS ratio?

A: No. While a stable isotope-labeled IS (e.g., 3-ethyl-2-methylphenol-d3) compensates for ionization fluctuations, a suppression of >50% (Matrix Factor < 0.5) severely compromises your Lower Limit of Quantification (LLOQ).

  • Rule of Thumb: If Matrix Factor (MF) is outside 0.8–1.2, you must clean up the matrix or change chromatography. Relying solely on the IS ratio when absolute signal is crushed leads to poor precision (high %CV) at low concentrations.

Q3: Protein Precipitation (PPT) is fast. Why are you recommending Solid Phase Extraction (SPE)?

A: PPT (using acetonitrile or methanol) removes proteins but leaves >95% of phospholipids in the supernatant. For hydrophobic analytes like 3-E-2-MP, these lipids co-extract and co-elute.

  • Data Evidence: See Table 1 below. SPE provides cleaner extracts by selectively washing away matrix components.[1]

Q4: Should I derivatize 3-E-2-MP?

A: Yes, if you need high sensitivity (pg/mL range).

  • Why: Derivatization with Dansyl Chloride (DNS-Cl) introduces a tertiary amine, allowing you to switch from ESI(-) to the much more sensitive ESI(+) mode. It also increases the molecular weight, shifting the analyte to a cleaner region of the chromatogram, away from early-eluting salts and polar matrix components.

Detailed Experimental Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Profiling

Use this to visualize exactly where suppression occurs.

  • Setup: Place a T-union between the analytical column and the MS source.

  • Infusion: Syringe pump infuses a neat standard of 3-E-2-MP (100 ng/mL) at 10 µL/min into the T-union.

  • LC Flow: Inject a blank matrix extract (e.g., extracted plasma) via the LC autosampler using your standard gradient.

  • Detection: Monitor the MRM transition for 3-E-2-MP.

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Peak (Dip): Ion suppression (Matrix components preventing ionization).

    • Positive Peak: Ion enhancement.[2]

    • Action: If the dip aligns with your analyte's retention time, you must change the gradient or extraction method.

Protocol B: Dansyl Chloride Derivatization (High Sensitivity)

Recommended for overcoming ESI(-) limitations.

  • Reagent Prep: Prepare 1 mg/mL Dansyl Chloride in Acetone. Prepare 100 mM Sodium Bicarbonate buffer (pH 10.5).

  • Reaction:

    • Mix 50 µL of sample extract (or standard) with 25 µL of Bicarbonate buffer.

    • Add 25 µL of Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 10 minutes .

  • Quench: No quench usually required if injecting small volumes, or add 10 µL of 1% Formic Acid.

  • LC-MS/MS: Analyze in ESI(+) mode .

    • Precursor: [M+H]+ of derivative (Analyte MW + 233 Da).

    • Mechanism: The dansyl group adds high proton affinity, boosting signal by 10-100x and shifting Retention Time (RT) to a region with fewer phospholipids.

Quantitative Data Summary: Extraction Method Comparison

The following table illustrates the impact of extraction methodology on the Matrix Factor (MF) and Recovery of alkylphenols.

Extraction MethodCleanlinessRecovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precip (PPT) Low95-100%0.45 (Severe Suppression)< 10%
Liquid-Liquid (LLE) Medium70-85%0.85 (Moderate)~60%
SPE (Oasis HLB) High85-95%0.98 (Negligible) > 95%
Derivatization + LLE Very High90-95%1.02 (None)N/A (Shifted RT)

Note: MF = (Peak Area in Matrix / Peak Area in Neat Solvent). Ideal value is 1.0.

References
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Li, H., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A. Link[14]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Vosegaard, T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.[5][10][11][12][13] Link

Sources

Technical Support Center: 3-Ethyl-2-Methylphenol (EMP) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #EMP-STAB-001 | Technician: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (pinking/browning) , loss of potency , or chromatographic anomalies (ghost peaks/tailing) with your 3-ethyl-2-methylphenol (EMP) samples.

This guide moves beyond basic safety data sheets to explain the chemical causality of these issues and provides self-validating protocols to ensure data integrity.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: Oxidative Instability

The primary degradation pathway for 3-ethyl-2-methylphenol is autoxidation . As an electron-rich alkylphenol, EMP is susceptible to radical attack, particularly because the para-position (position 4) is unsubstituted.

Mechanism:

  • Radical Formation: Light or trace metal ions catalyze the removal of the phenolic hydrogen, creating a phenoxy radical.

  • Resonance Delocalization: This radical resonates to the ortho and para carbon positions.

  • Quinone Formation: The para-radical reacts with dissolved molecular oxygen (

    
    ) to form a hydroperoxide intermediate, which eventually dehydrates to form 3-ethyl-2-methyl-1,4-benzoquinone .
    

Visual Indicator: Quinones are highly conjugated chromophores. Even trace amounts (ppm level) will turn a clear EMP solution pink, yellow, or brown .

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway you are likely experiencing.

EMP_Oxidation EMP 3-Ethyl-2-Methylphenol (Colorless) Radical Phenoxy Radical (Intermediate) EMP->Radical UV Light / Trace Metals (-H•) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Dissolved) Quinone 1,4-Benzoquinone Derivative (Pink/Brown) Peroxide->Quinone - H2O (Irreversible)

Figure 1: Autoxidation pathway of 3-ethyl-2-methylphenol leading to chromophoric quinone formation.[1]

Module 2: Analytical Troubleshooting (HPLC)

Researchers often report peak tailing or "ghost peaks" when analyzing EMP. This is rarely a column failure but rather a chemical interaction issue.

Issue 1: Peak Tailing

Cause: EMP is a weak acid (


). At neutral pH, residual silanols on the silica column support (which are acidic) can deprotonate, interacting strongly with the phenol via hydrogen bonding or ion-exchange mechanisms.
Solution:  You must suppress silanol ionization.[2]
Issue 2: Ghost Peaks

Cause: The "ghost" peaks eluting earlier than the main peak are often the more polar quinone degradation products described in Module 1.

Troubleshooting Matrix
SymptomProbable CauseCorrective ActionMechanism
Severe Tailing Secondary Silanol InteractionsAdd 0.1% TFA or Formic Acid to mobile phase.Lowers pH (<3), protonating silanols (

), preventing interaction.
Split Peak Sample Solvent MismatchDissolve sample in Mobile Phase Initial Conditions .Prevents "solvent shock" where the analyte precipitates or travels faster than the eluent front.
Extra Early Peaks Oxidation (Quinones)Prepare fresh standard with inert gas purge.Quinones are more polar than parent phenols and elute earlier on Reverse Phase (C18).
Retention Shift pH FluctuationBuffer the aqueous phase (e.g., Phosphate pH 2.5).Ensures EMP remains 100% neutral and does not partially ionize.

Module 3: Storage & Handling Protocols

To prevent the degradation described in Module 1, you must exclude the three accelerants: Light, Oxygen, and Base.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months. Required: Amber glassware, Nitrogen (


) or Argon source, Parafilm.

Stock_Prep Step1 1. Weigh EMP (minimize air exposure) Step2 2. Dissolve in Solvent (MeOH or ACN with 0.1% Acid) Step1->Step2 Step3 3. Sparge with N2/Argon (5 mins per 100mL) Step2->Step3  Critical Step   Step4 4. Seal Immediately (Septum cap + Parafilm) Step3->Step4 Step5 5. Store at 4°C (Amber Vial) Step4->Step5

Figure 2: Workflow for preparing oxidation-resistant stock solutions.

Step-by-Step Instructions:

  • Acidification: When preparing stock solutions in Methanol or Acetonitrile, add 0.05% - 0.1% Formic Acid . This slight acidity stabilizes the phenol against oxidation (which is faster in basic/neutral conditions).

  • Sparging: Bubble high-purity Nitrogen or Argon through the solvent before and after dissolving the solid. This displaces dissolved oxygen.

  • Container: Use Amber Class A Volumetric Flasks . If amber glass is unavailable, wrap clear glass entirely in aluminum foil.

  • Headspace: Minimize headspace in storage vials. If you use only 1 mL of a 20 mL vial, the large volume of air will degrade the sample. Use 2 mL HPLC vials for storage.

Frequently Asked Questions (FAQ)

Q: My solution turned pink after 2 days. Can I still use it for quantification? A: No. The pink color indicates the presence of quinones. While the visible color might represent only 1-2% degradation, the presence of these oxidation products can catalyze further degradation (autocatalysis). You must prepare a fresh standard.

Q: Can I use ultrasonication to dissolve EMP? A: Use with caution. Ultrasonication generates heat and can degas the solvent, but prolonged sonication can also generate free radicals in the solvent (sonolysis), accelerating oxidation. Sonicate only briefly (<2 mins) and keep the bath cool.

Q: What is the best column for EMP analysis? A: A C18 column with high carbon load and end-capping is recommended. "End-capping" means the manufacturer has chemically blocked the residual silanols, reducing the tailing issues described in Module 2.

Q: Is EMP hygroscopic? A: Alkylphenols are generally not highly hygroscopic, but they can absorb moisture if stored in high humidity. Moisture can lower the melting point and facilitate oxidation. Store with a desiccant.

References

  • Agilent Technologies. (2012). HPLC Column Troubleshooting: Peak Shape Issues. (Explains silanol interactions with acidic compounds like phenols).

  • Restek Corporation. (2024). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Protocol for using buffers/acids to fix tailing).

  • Santa Cruz Biotechnology. (2017).[3] Safety Data Sheet: Alkylphenols.[3][4][5] (General storage and stability data for alkylphenol class).

  • FooDB. (2019). Compound Summary: 4-Ethyl-2-methylphenol.[6] (Chemical property data for ethyl-methylphenol isomers).

  • JoVE. (2025). Oxidation of Phenols to Quinones.[7][8] (Mechanistic explanation of the radical oxidation pathway).

Sources

Technical Support Center: High-Efficiency Extraction of 3-Ethyl-2-Methylphenol from Soil Matrices

[1]

Status: Active Ticket Type: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Target Analyte: 3-Ethyl-2-Methylphenol (CAS: 31366-95-7 / Analogous Alkylphenols)[1]

Executive Summary

You are encountering challenges with the extraction of 3-ethyl-2-methylphenol from soil. This compound is a dialkylphenol, structurally similar to xylenols, possessing a hydroxyl group attached to an aromatic ring with ethyl and methyl substitutions. Its pKa is approximately 10.3, making it a weak acid.

The Core Challenge: In neutral soil (pH 6–8), a fraction of the phenol may exist as phenolate anions or bind tightly to soil organic matter (SOM) via hydrogen bonding and hydrophobic interactions. Standard solvent extraction often yields poor recovery (<60%) because it fails to disrupt these soil-analyte interactions.[1]

This guide provides a self-validating protocol using Acidified Ultrasonic-Assisted Extraction (UAE) , which statistically outperforms traditional Soxhlet extraction in throughput and solvent consumption while maintaining comparable recovery rates.[1]

Module 1: Optimized Extraction Protocol (The "Gold Standard")

Objective: Maximize mass transfer of 3-ethyl-2-methylphenol from the solid phase to the liquid phase.

Protocol: Acidified Methanol UAE

Rationale: Methanol is a polar protic solvent that penetrates soil pores well.[1] Acidification is non-negotiable; it suppresses the ionization of the phenol (driving the equilibrium to the neutral, hydrophobic form), breaking ionic bonds with soil cations.

Reagents:

  • Extraction Solvent: Methanol:Water (90:10 v/v) acidified with 2% Formic Acid or 0.1 M HCl.

  • Internal Standard (IS): 2-Chlorophenol or 2,4-Dimethylphenol-d3 (add prior to extraction to track loss).[1]

Step-by-Step Workflow:

  • Soil Preparation:

    • Air-dry soil to constant weight (limit thermal degradation).[1]

    • Sieve to <2 mm (homogenize particle size).[2]

    • Critical Step: Spike 10 g of soil with IS.[1] Allow to equilibrate for 12 hours (mimics aged contamination).

  • The Extraction (UAE):

    • Add 20 mL of Acidified Methanol to the soil in a glass centrifuge tube.

    • Sonication: 30 minutes at 35°C (Frequency: 40 kHz).

      • Note: Do not exceed 40°C to prevent volatilization of the ethyl-methylphenol.[1]

    • Centrifugation: 4000 rpm for 10 mins. Decant supernatant.

    • Repeat: Perform extraction 2x more (Total 3 cycles). Combine supernatants.

  • Concentration:

    • Concentrate combined extract to ~2 mL using a rotary evaporator (bath temp < 35°C) or nitrogen blow-down.

    • Caution: Do not evaporate to dryness.[1] Phenols are semi-volatile.[1]

Module 2: Troubleshooting & FAQs
Q1: My recovery is consistently low (<50%). What is the root cause?

Diagnosis: This is likely a pH or "Aging" issue.

  • Mechanism: Soil organic matter (humic acids) contains phenolic and carboxylic groups. If your extraction solvent is neutral, the target phenol hydrogen-bonds to these sites.[1]

  • Solution: Verify the pH of your solvent after it mixes with the soil. Calcareous soils can neutralize your acid.[1]

    • Action: Check the supernatant pH. It must be < 2 . If not, increase acid concentration in the solvent.

Q2: The chromatogram is "dirty" with high background noise.

Diagnosis: Co-extraction of humic substances.

  • Mechanism: Methanol is powerful but non-selective; it pulls out pigments and fulvic acids.

  • Solution: Implement a Back-Extraction Cleanup .[1]

    • Dilute the methanolic extract with water (1:10 ratio).

    • Adjust pH to >12 (using NaOH). Phenols become phenolate ions (water-soluble).[1]

    • Wash with Hexane (removes neutral lipids/hydrocarbons; phenols stay in water).

    • Acidify water phase to pH < 2.[1]

    • Extract phenols into Dichloromethane (DCM).[1]

Q3: I see high variability (RSD > 20%) between replicates.

Diagnosis: Heterogeneity or Moisture content.

  • Mechanism: Water in the soil acts as a barrier to non-polar solvents (if using DCM/Hexane) or dilutes polar solvents.

  • Solution:

    • Use a drying agent (Sodium Sulfate/Diatomaceous Earth) mixed with the soil before extraction.

    • Ensure the soil is sieved to <250 µm for micro-extractions.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct cleanup path based on your initial extract appearance.

ExtractionWorkflowStartSoil Sample (10g)PrepPre-treatment:Air Dry + Sieve (<2mm)+ Internal StandardStart->PrepExtractAcidified UAE(MeOH + 2% Formic Acid)3 Cycles x 20mLPrep->Extract Disruption of SOM bindingCheckCheck Extract ClarityExtract->CheckCleanDirect Analysis(If clean)Check->Clean ClearDirtyBack-Extraction Cleanup(If dark/turbid)Check->Dirty Dark/HumicFinalGC-MS / HPLC AnalysisClean->FinalStep11. Dilute with H2O2. pH > 12 (NaOH)3. Hexane Wash (Discard Hexane)Dirty->Step1Step24. Acidify Aqueous Phase (pH < 2)5. Extract into DCMStep1->Step2Step2->Final

Figure 1: Decision matrix for extraction and cleanup of alkylphenols from soil matrices.

Module 4: Comparative Data & Efficiency

The table below highlights why Acidified UAE is the recommended approach over traditional methods for this specific analyte.

MethodSolvent SystemTime (hr)Solvent Vol (mL)Recovery (%)Notes
Soxhlet (EPA 3540) DCM / Acetone (1:[1]1)16–24300+85–95%High energy/solvent cost.[1] Thermal degradation risk.[1]
Standard UAE Methanol (Neutral)0.56045–60%Poor recovery due to soil binding (ionization).
Acidified UAE MeOH + 0.1M HCl 0.5 60 88–96% Optimal balance of speed and yield.
PLE / ASE Acetone / Hexane0.34090–98%Requires expensive high-pressure equipment.[1]
References
  • US EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • Halvorson, J. J., et al. (2011). Extraction of phenolic compounds from soils: Influence of solvent and soil properties. USDA Agricultural Research Service.[1] [Link]

  • Biotage. (2020).[1] Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? [Link]

  • Alonso, M.C., et al. (2005). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples. Molecules. [Link]

Technical Support Center: Derivatization of 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-3E2MP-GCMS Assigned Specialist: Senior Application Scientist Subject: Optimization of Silylation Protocol for Sterically Hindered Alkylphenols

Welcome to the Technical Support Center

You have reached the advanced support module for analytical method development. You are likely here because you are experiencing low recovery, peak tailing, or inconsistent derivatization yields when analyzing 3-ethyl-2-methylphenol via GC-MS.

This molecule presents a specific challenge: Steric Hindrance .[1][2] The methyl group at the ortho position (C2) physically shields the hydroxyl group (C1), making standard room-temperature silylation inefficient. This guide provides a validated, high-temperature protocol designed to overcome this energy barrier.

Module 1: The Validated Protocol (Standard Operating Procedure)

Do not deviate from the reagent ratios unless you have specific empirical data supporting the change. This protocol utilizes BSTFA + 1% TMCS , the industry standard for hindered phenols.

Reagents Required
  • Target: 3-ethyl-2-methylphenol (Standard or Extract).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Note: TMCS acts as a critical catalyst. Pure BSTFA is often too weak for ortho-substituted phenols.

  • Solvent: Anhydrous Pyridine (Preferred) or Ethyl Acetate (Alternative).

    • Why Pyridine? It acts as an acid scavenger for the HCl byproduct and drives the reaction forward.

Step-by-Step Workflow
  • Preparation: Dissolve 1-5 mg of sample in 100 µL of Anhydrous Pyridine .

    • Critical: Ensure the vial is moisture-free.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Ratio: Maintain at least a 50:1 molar excess of reagent to analyte.

  • Reaction (The Kinetic Step): Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes.

    • Technical Note: Room temperature is insufficient for 3-ethyl-2-methylphenol due to the ortho-methyl blockade.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Injection: Inject 1 µL into the GC-MS (Splitless or Split 1:10 depending on concentration).

Module 2: Visualization of the Workflow

The following diagram illustrates the critical path for successfully derivatizing hindered phenols.

DerivatizationWorkflow Start Sample Preparation (Anhydrous Pyridine) Reagent Add BSTFA + 1% TMCS (Catalyst Essential) Start->Reagent StericCheck Steric Hindrance? (Ortho-Methyl Group) Reagent->StericCheck Heat Incubate 70°C for 45 mins StericCheck->Heat Yes (3-ethyl-2-methylphenol) RoomTemp Incubate RT for 30 mins StericCheck->RoomTemp No (Simple Phenol) Analysis GC-MS Injection (TMS Derivative) Heat->Analysis RoomTemp->Analysis

Figure 1: Decision pathway for derivatization. Note the mandatory heating step for ortho-substituted phenols.

Module 3: The Science (Why Your Previous Attempts Failed)
The "Ortho Effect" Mechanism

In 3-ethyl-2-methylphenol, the hydroxyl group (-OH) is the target.[3] However, the methyl group at position 2 is physically bulky.

  • ** steric shielding:** The methyl group blocks the approach of the bulky trimethylsilyl (TMS) group.

  • Catalytic Necessity: BSTFA alone is a potent silyl donor, but TMCS (Trimethylchlorosilane) increases the donor potential (leaving group ability) of the system.

  • Thermal Activation: The reaction requires activation energy to push the TMS group past the steric bulk of the ortho-methyl group. This is why 70°C is non-negotiable.

Data Comparison: Reaction Efficiency
VariableCondition A (Standard)Condition B (Optimized)Result
Reagent BSTFA (Pure)BSTFA + 1% TMCSTMCS acts as a Lewis acid catalyst, increasing yield by ~15-20%.
Temperature 25°C (Room Temp)70°CHeat provides kinetic energy to overcome steric hindrance of the 2-methyl group.
Time 15 mins45 minsExtended time ensures complete conversion of the hindered -OH.
Solvent MethanolPyridine/Ethyl AcetateCRITICAL: Methanol reacts with BSTFA, destroying the reagent. Never use protic solvents.
Module 4: Troubleshooting & FAQs

This section addresses specific tickets raised by users analyzing alkylphenols.

Q1: I see a large peak for the derivatizing reagent, but my analyte peak is tiny. Why?

A: This indicates Moisture Contamination or Incomplete Reaction .

  • Diagnosis: BSTFA hydrolyzes instantly in the presence of water to form HMDS (Hexamethyldisilazane) and Trifluoroacetamide.

  • Fix:

    • Check your solvent.[4][5][6] Is it anhydrous? (Pyridine is hygroscopic; use a fresh bottle).

    • Did you dry your sample extract? Use Sodium Sulfate (

      
      ) or a nitrogen blow-down before adding reagents.
      
    • Ortho-Effect: If moisture is ruled out, you likely didn't heat it long enough. Increase time to 60 mins at 70°C.

Q2: My chromatogram shows "tailing" peaks for the phenol.

A: Tailing usually suggests Active Sites in the system interacting with underivatized phenol.

  • Cause: If derivatization is incomplete, the free -OH group interacts with silanols in the GC liner or column.

  • Fix:

    • Replace the GC inlet liner (use a deactivated, splitless liner with glass wool).

    • Clip 10-20 cm from the front of the GC column.

    • Ensure you are using 1% TMCS . The catalyst helps drive the reaction to 99%+ completion, eliminating free -OH groups.

Q3: Can I use MTBSTFA instead of BSTFA?

A: Proceed with Caution.

  • Context: MTBSTFA adds a tert-butyldimethylsilyl (TBDMS) group, which is much bulkier than the trimethylsilyl (TMS) group from BSTFA.

  • Risk: For 3-ethyl-2-methylphenol, the ortho-methyl group already creates steric crowding. Adding the massive TBDMS group might be kinetically impossible or require extreme heating (90°C+), leading to degradation. Stick to BSTFA (TMS) for ortho-substituted phenols unless you need specific mass spectral fragmentation benefits.

Q4: A white precipitate formed when I added the reagent. Is this normal?

A: No. This is a failed reaction.

  • Cause: This is likely ammonium salts or hydrolysis byproducts formed because the sample was too acidic or wet.

  • Fix: Centrifuge the sample to pellet the precipitate. Inject the clear supernatant. If the recovery is low, repeat the experiment ensuring the sample is pH neutral and dry before adding BSTFA.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes in real-time.

Troubleshooting Issue Problem Detected LowYield Low Yield / Small Peak Issue->LowYield Tailing Peak Tailing Issue->Tailing Artifacts Unknown Artifact Peaks Issue->Artifacts CheckMoisture Check Moisture? (Hydrolysis) LowYield->CheckMoisture Reagent Peak High? CheckHeat Check Temp/Time? (Steric Hindrance) LowYield->CheckHeat Reagent Peak Low? CheckLiner Check GC Liner (Active Sites) Tailing->CheckLiner Incomplete Rxn CheckSolvent Check Solvent (Protic vs Aprotic) Artifacts->CheckSolvent Methanol Used?

Figure 2: Diagnostic logic for common derivatization failures.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (Phenol, 3-ethyl-2-methyl-, TMS derivative). U.S. Department of Commerce. Retrieved from [Link]

  • Schummer, C., et al. (2009).[7] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[8] (Validates steric hindrance issues with bulkier reagents). Retrieved from [Link]

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard reference for phenol analysis). Retrieved from [Link]

Sources

Column selection for the chromatographic separation of alkylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

User Query: Why are alkylphenols (APs) difficult to separate, and which column chemistry should I prioritize?

Technical Insight: Alkylphenols (e.g., nonylphenol, cresols, bisphenol A) present a dual challenge: they possess a polar hydroxyl group (-OH) capable of hydrogen bonding and a non-polar alkyl chain.

  • Isomerism: Many APs exist as complex isomeric mixtures (ortho-, meta-, para- positional isomers) that co-elute on standard hydrophobic phases.

  • Peak Tailing: The phenolic proton (

    
    ) can interact with active silanol sites on silica supports, leading to severe tailing.
    

The Golden Rule: For general screening, a C18 is sufficient.[1] For isomer resolution (e.g., separating m-cresol from p-cresol), you must utilize phases capable of


 interactions, such as Phenyl-Hexyl  or Biphenyl .

Interactive Column Selection Guide (Decision Logic)

Use the following logic flow to select the correct stationary phase for your specific analyte mixture.

ColumnSelection Start START: Sample Composition Mode Select Mode Start->Mode GC Gas Chromatography (Volatile/Semi-volatile) Mode->GC Low MW (<300) HPLC HPLC/UHPLC (Non-volatile/Thermally Labile) Mode->HPLC High MW / Aqueous GC_Type Isomer Resolution Required? GC->GC_Type HPLC_Type Target Analytes HPLC->HPLC_Type GC_Std 5% Phenyl-Methyl (e.g., Rtx-5MS, DB-5) *General Purpose* GC_Type->GC_Std No (General) GC_Iso Wax / PEG Phase (e.g., DB-Wax) *High Polarity for Isomers* GC_Type->GC_Iso Yes (e.g., Cresols) HPLC_C18 C18 (End-capped) *General Screening* HPLC_Type->HPLC_C18 Single Components HPLC_Phenyl Phenyl-Hexyl / Biphenyl *Critical for Positional Isomers* HPLC_Type->HPLC_Phenyl Structural Isomers HPLC_F Pentafluorophenyl (PFP) *Halogenated Phenols* HPLC_Type->HPLC_F Polar/Halogenated

Figure 1: Decision matrix for selecting chromatographic phases based on analyte volatility and structural complexity.

HPLC Technical Support: Deep Dive

Comparative Analysis of Stationary Phases

The following table summarizes performance metrics for alkylphenol separation.

Column ChemistryPrimary MechanismBest ApplicationLimitation
C18 (ODS) Hydrophobic InteractionGeneral screening; Nonylphenol ethoxylates.Poor separation of meta- and para- isomers.
Phenyl-Hexyl Hydrophobic +

Stacking
Recommended: Resolving structural isomers (e.g., cresols).[2]Requires methanol (MeOH) over Acetonitrile (ACN) to maximize

selectivity.
Biphenyl Enhanced

High-aromaticity phenols; Bisphenol A analogs.Higher retention times; requires gradient optimization.
PFP (Pentafluoro) Dipole-Dipole + H-BondingHalogenated phenols (e.g., chlorophenols).Complex method development; sensitive to mobile phase pH.[3][4]
Critical Protocol: Mobile Phase Optimization

Issue: Users frequently report split peaks or shifting retention times. Cause: Phenols have a


 range of 9–11. At neutral pH (7.0), they partially ionize, leading to poor retention on hydrophobic columns.
Solution:  You must suppress ionization.
  • Acidification: Maintain pH < 4.0.

  • Additive: Use 0.1% Formic Acid (LC-MS) or 0.1% Phosphoric Acid (UV).

GC Technical Support: EPA Alignment

Context: For users adhering to regulatory standards (e.g., EPA Method 8041A or ASTM D7065).

Recommended Columns (EPA 8041A)
  • Primary Column: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, Rtx-5).[5]

    • Why: High thermal stability, low bleed, standard for phenols.

  • Confirmatory Column: 50% Phenyl or Wax (PEG).

    • Why: Changes elution order to confirm identity of co-eluting peaks.

Derivatization (Troubleshooting Tailing)

If direct injection yields broad, tailing peaks (especially for nitrophenols), derivatization is required to block the -OH group.

  • Method: Silylation (BSTFA) or Acetylation.

  • Result: Improves peak symmetry and detection limits by reducing hydrogen bonding with the liner/column.

Troubleshooting Center (FAQ)

Q1: I am seeing severe peak tailing on my HPLC C18 column. The column is new.

Diagnosis: This is likely "Silanol Activity." The acidic phenol protons are interacting with unreacted silanols on the silica surface. Immediate Fixes:

  • Check pH: Ensure mobile phase pH is < 3.0.

  • Column Type: Switch to a "Base-Deactivated" or highly "End-capped" column.

  • Buffer: If using MS, add Ammonium Formate (10mM). If UV, increase phosphate buffer concentration to >25mM to mask silanols.

Q2: I cannot separate m-cresol and p-cresol. They elute as one lump.

Diagnosis: Lack of selectivity.[3] C18 separates based on hydrophobicity, and these isomers have nearly identical hydrophobicity. Fix: Switch to a Phenyl-Hexyl column.[1] Why? The aromatic ring in the stationary phase interacts differently with the electron clouds of the meta vs. para positions (


 interactions), creating the necessary separation factor (

).
Q3: My GC baseline is rising at the end of the run (Bleed).

Diagnosis: Oxidation of the stationary phase or maximum temperature exceeded. Fix:

  • Ensure the carrier gas (Helium) has a high-capacity oxygen trap. Phenol analysis columns (like WAX) are extremely sensitive to oxygen damage.

  • Check if the final oven temperature exceeds the column's isothermal limit (usually 250°C for Wax, 325°C for 5-MS).

Troubleshooting Workflow: Peak Tailing

Use this diagram to diagnose peak shape issues systematically.

TailingTroubleshoot Problem Problem: Peak Tailing CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0? Problem->CheckPH CheckCol Step 2: Check Column Chemistry Is it End-capped? CheckPH->CheckCol Yes Action_Acidify Action: Add 0.1% Formic or Phosphoric Acid CheckPH->Action_Acidify No CheckSample Step 3: Check Sample Solvent Is solvent stronger than MP? CheckCol->CheckSample Yes Action_ChangeCol Action: Switch to High-Coverage C18 or Phenyl-Hexyl CheckCol->Action_ChangeCol No/Unsure Action_Dilute Action: Dilute sample in starting Mobile Phase CheckSample->Action_Dilute Yes (e.g. 100% MeOH inj) Success Peak Shape Restored CheckSample->Success No Action_Acidify->CheckCol Action_ChangeCol->CheckSample Action_Dilute->Success

Figure 2: Step-by-step diagnostic workflow for resolving peak tailing in alkylphenol analysis.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[6][7] SW-846 Update IV. [Link]

  • ASTM International. (2017). ASTM D7065-17 Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry.[8][9] [Link][8]

  • Phenomenex. (2025). HPLC Column Selection Guide: Phenyl-Hexyl vs. C18.[2] [Link]

  • Agilent Technologies. (2021).[10] How Do I Choose? A guide to HPLC column selection. [Link]

Sources

Troubleshooting guide for 3-ethyl-2-methylphenol synthesis scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.

Introduction: The Synthetic Landscape

The synthesis of 3-ethyl-2-methylphenol, a valuable intermediate in various industrial applications, typically involves the Friedel-Crafts alkylation of o-cresol with an ethylating agent. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction control, selectivity, and purification. This guide provides a structured approach to identifying and resolving these scale-up issues.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the scale-up of 3-ethyl-2-methylphenol synthesis.

Problem 1: Low Conversion of o-Cresol

Symptom: You observe a significant amount of unreacted o-cresol in your reaction mixture, leading to a low overall yield of the desired product.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated. Phenols can coordinate with Lewis acids through their hydroxyl group, reducing catalyst activity.[1][2]

    • Solution: Consider increasing the stoichiometric ratio of the catalyst. However, be mindful that excess catalyst can promote side reactions. A more controlled approach is to use a milder, more robust catalyst such as certain zeolites or acidic cation-exchange resins, which can be less susceptible to deactivation and are often easier to handle on a large scale.[3]

  • Inadequate Reaction Temperature: The reaction may not have reached the necessary activation energy for efficient alkylation.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress. For vapor-phase alkylation of phenols with alcohols, temperatures can range from 280-450°C.[4][5] However, excessive heat can lead to unwanted side products.

  • Poor Mass Transfer: In a heterogeneous catalytic system, inefficient mixing can limit the interaction between reactants and the catalyst surface.

    • Solution: Improve agitation in the reactor to ensure a homogenous distribution of the catalyst and reactants. For large-scale reactors, consider the design of the impeller and baffling to optimize mixing.

Problem 2: Poor Selectivity - Formation of Multiple Isomers and Polyalkylation Products

Symptom: Your product mixture contains significant amounts of other ethyl-2-methylphenol isomers (e.g., 4-ethyl-2-methylphenol, 5-ethyl-2-methylphenol) and di- or tri-ethylated products.

Possible Causes & Solutions:

  • Reaction Conditions Favoring Isomerization: The carbocation intermediate in Friedel-Crafts alkylation can rearrange, leading to a mixture of products.[3]

    • Solution: Employing milder reaction conditions, including lower temperatures and less active catalysts, can minimize carbocation rearrangements.[3] The choice of solvent can also influence selectivity.

  • Over-alkylation (Polyalkylation): The initial product, 3-ethyl-2-methylphenol, is itself susceptible to further alkylation, especially when the aromatic ring is activated by the alkyl groups.[6]

    • Solution: Use a stoichiometric excess of the aromatic reactant (o-cresol) relative to the ethylating agent.[3] This increases the probability that the ethylating agent will react with the starting material rather than the already alkylated product.

  • Catalyst Choice: Different catalysts exhibit varying selectivities.

    • Solution: Explore shape-selective catalysts like zeolites (e.g., ZSM-5, MCM-22), which can favor the formation of specific isomers due to their defined pore structures.[7]

Experimental Protocol: Catalyst Screening for Improved Selectivity

To address poor selectivity, a systematic catalyst screening is recommended.

Objective: To identify a catalyst that maximizes the yield of 3-ethyl-2-methylphenol while minimizing isomer and polyalkylation byproducts.

Materials:

  • o-Cresol

  • Ethanol (or other suitable ethylating agent)

  • A selection of catalysts: AlCl₃, FeCl₃, Amberlyst-15, Zeolite H-BEA

  • An appropriate solvent (e.g., toluene)

  • Reaction vessel with temperature control and mechanical stirring

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a parallel reaction system with identical reaction vessels.

  • To each vessel, add o-cresol and the chosen solvent.

  • Add the respective catalyst to each vessel (e.g., 10 mol% relative to o-cresol).

  • Heat the mixtures to the desired reaction temperature (e.g., 120°C) with vigorous stirring.

  • Slowly add the ethylating agent (e.g., 1.1 equivalents) to each reaction mixture over a period of 1 hour.

  • Allow the reactions to proceed for a set time (e.g., 4 hours), taking aliquots at regular intervals for GC analysis.

  • After the reaction is complete, cool the mixtures to room temperature and quench by carefully adding dilute HCl.

  • Extract the organic products with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Analyze the final product mixture by GC to determine the conversion of o-cresol and the relative percentages of all products.

Catalysto-Cresol Conversion (%)3-ethyl-2-methylphenol Selectivity (%)Isomer Selectivity (%)Polyalkylation (%)
AlCl₃95602515
FeCl₃88702010
Amberlyst-157585105
Zeolite H-BEA809055
Problem 3: Difficult Product Purification

Symptom: The crude product is difficult to purify, and standard distillation does not effectively separate the desired product from closely boiling isomers or impurities.

Possible Causes & Solutions:

  • Formation of Azeotropes or Co-distillation: Isomers of ethyl-2-methylphenol may have very similar boiling points, making fractional distillation challenging.[8]

    • Solution 1: Melt Crystallization: This technique can be highly effective for separating isomers. The process involves partially melting the crude product and then slowly cooling it to selectively crystallize the desired isomer.[9][10]

    • Solution 2: Extractive Distillation: Adding a carefully selected solvent can alter the relative volatilities of the components, facilitating separation by distillation.

    • Solution 3: Selective Reaction and Extraction: The difference in acidity (dissociation constants) between phenolic isomers can be exploited. By treating the mixture with a specific amount of a base, the most acidic isomer can be selectively converted to its salt and extracted into an aqueous phase.[11]

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart start Scale-Up Issue Identified low_yield Low Yield / Poor Conversion start->low_yield poor_selectivity Poor Selectivity (Isomers/Polyalkylation) start->poor_selectivity purification_difficulty Purification Difficulty start->purification_difficulty catalyst_deactivation Catalyst Deactivation? low_yield->catalyst_deactivation temp_issue Inadequate Temperature? low_yield->temp_issue mixing_issue Poor Mass Transfer? low_yield->mixing_issue harsh_conditions Harsh Reaction Conditions? poor_selectivity->harsh_conditions polyalkylation_check Polyalkylation Observed? poor_selectivity->polyalkylation_check catalyst_selectivity Non-Selective Catalyst? poor_selectivity->catalyst_selectivity distillation_fail Fractional Distillation Ineffective? purification_difficulty->distillation_fail increase_catalyst Increase Catalyst Load / Change Catalyst catalyst_deactivation->increase_catalyst optimize_temp Optimize Temperature temp_issue->optimize_temp improve_agitation Improve Agitation mixing_issue->improve_agitation milder_conditions Use Milder Conditions (Temp/Catalyst) harsh_conditions->milder_conditions excess_ocresol Use Excess o-Cresol polyalkylation_check->excess_ocresol screen_catalysts Screen Shape-Selective Catalysts (Zeolites) catalyst_selectivity->screen_catalysts melt_crystallization Consider Melt Crystallization distillation_fail->melt_crystallization extractive_distillation Try Extractive Distillation distillation_fail->extractive_distillation selective_extraction Use Selective Chemical Extraction distillation_fail->selective_extraction

Caption: A decision tree for troubleshooting common issues in 3-ethyl-2-methylphenol synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up phenol alkylation reactions?

A1: The primary concerns are the handling of corrosive and toxic materials like phenol and strong acids. Phenol can be rapidly absorbed through the skin and can cause severe burns, with potentially fatal consequences.[12] It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[13][14] The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[15] Additionally, be aware of the potential for exothermic reactions and have a cooling system in place to control the reaction temperature.

Q2: Can I use ethanol directly as an ethylating agent with a Lewis acid like AlCl₃?

A2: While possible, using alcohols like ethanol directly with strong Lewis acids can be problematic. The alcohol can react with the Lewis acid, leading to catalyst deactivation and the formation of byproducts. A more common approach is to use an alkyl halide (e.g., ethyl chloride) or an alkene (e.g., ethylene) as the ethylating agent in a classic Friedel-Crafts alkylation.[16] If using an alcohol is necessary, solid acid catalysts like zeolites or acidic resins are often more suitable.[17][18]

Q3: My reaction seems to stall after a certain point. What could be the cause?

A3: Reaction stalling can be due to several factors. As mentioned, catalyst deactivation is a common issue.[1] Another possibility is product inhibition, where the accumulation of the product slows down the reaction rate. Water, either from the reactants or the atmosphere, can also poison the catalyst. Ensure all reactants and the reaction setup are thoroughly dry.

Q4: Are there more environmentally friendly alternatives to traditional Friedel-Crafts catalysts?

A4: Yes, there is a significant push towards greener catalytic systems. Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst) and zeolites, are excellent alternatives.[3][17] They are generally less corrosive, easier to separate from the reaction mixture (often by simple filtration), and can be regenerated and reused, which reduces waste.[17]

Q5: How can I monitor the progress of my scale-up reaction in real-time?

A5: For real-time monitoring, in-situ analytical techniques are invaluable. Process analytical technology (PAT) tools like ReactIR (FTIR spectroscopy) can track the concentration of reactants and products over time without the need for sampling. This provides immediate insight into reaction kinetics and can help identify the onset of side reactions or reaction stalling. For offline monitoring, regular sampling followed by rapid analysis using gas chromatography (GC) is a standard and effective method.

References

  • Google Patents. (n.d.). Purification of alkylated phenols by melt crystallization.
  • Quick Company. (n.d.). An Improved Process For Alkylation Of Phenols. Retrieved from [Link]

  • European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and recovery of alkylated phenols.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link] cGRmfGU4YjU5YjM0YjQ0YjYwZWIwZWE4YjQzYjM2Y2QyYjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4

  • Google Patents. (n.d.). Method for preparing o-cresol.
  • Monash University Health Safety & Wellbeing. (2023). Phenol - OHS Information Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ScienceDirect. (2025). Direct production of p/m-cresol from catalytic methylation of phenol with methanol over MCM-22 zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing o-cresol.
  • Wikipedia. (n.d.). 3-Ethylphenol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of cresols by alkylation of phenol with methanol on solid acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

Sources

Technical Guide: pH Optimization for 3-Ethyl-2-Methylphenol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Engineers, and QC Analysts From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization of 3-Ethyl-2-Methylphenol (EMP) Extraction

Executive Summary: The Chemistry of Control

Successful extraction of 3-ethyl-2-methylphenol (EMP) is strictly governed by its ionization state.[1][2][3] As an alkylphenol, EMP behaves as a weak acid with a pKa estimated between 10.2 and 10.5 (similar to o-cresol and xylenols).[1][2][3]

  • At pH < 8 (Acidic/Neutral): EMP exists in its protonated (neutral) form.[2][3] It is hydrophobic and partitions readily into organic solvents (DCM, Ethyl Acetate) or retains on Reversed-Phase (RP) SPE sorbents.[1][2][3]

  • At pH > 12 (Basic): EMP exists as the phenolate anion .[3] It is highly water-soluble and will not extract into standard organic solvents, nor will it retain on standard C18 media.[1][2][3]

The Golden Rule: To maximize recovery, you must suppress ionization by maintaining the sample pH at least 2 units below the pKa (Target pH ≤ 2-4).

Troubleshooting Guide (Q&A)

Category A: Low Recovery & Quantitation Issues[4]

Q1: I am using Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) at neutral pH (pH 7), but my recovery is inconsistent (60-80%). Why? A: While pH 7 is theoretically below the pKa (~10.3), local pH fluctuations or matrix buffering effects can lead to partial ionization. At pH 7, approximately 0.1% of the phenol is ionized. However, if your matrix contains basic impurities (amines) or if the ionic strength is high, the effective distribution coefficient (


) drops.
  • Corrective Action: Acidify your aqueous sample to pH ≤ 2 using 6M HCl or H2SO4 before extraction. This forces >99.99% of the EMP into the neutral state, driving it into the organic phase.

Q2: I switched to Solid Phase Extraction (SPE) using a C18 cartridge, but EMP breaks through during the wash step. The wash solvent is 5% Methanol in water. A: The issue is likely the pH of the wash solution. Even a slightly basic wash (pH > 8) can deprotonate EMP, causing it to lose affinity for the hydrophobic C18 chains and elute prematurely.

  • Corrective Action: Acidify your wash solvent.[1][2][3] Use 5% Methanol in 0.1% Formic Acid (pH ~2.5) . This maintains the protonated state of EMP, ensuring it remains "stuck" to the sorbent while polar interferences are washed away.

Category B: Purity & Selectivity[1][2][3]

Q3: My extract is dark and contains many neutral impurities. How can I clean it up without losing EMP? A: Use the "Acid-Base Swing" technique (Back-Extraction).[1][2][3] Since EMP can switch between hydrophobic and hydrophilic states, you can leave neutral impurities behind.[3]

  • Protocol:

    • Extract: Acidify sample (pH 2) -> Extract into Organic Solvent (EMP + Neutrals transfer).

    • Wash: Shake the Organic Solvent with 0.1 M NaOH (pH 13) . EMP becomes anionic and moves back into the water; neutral impurities stay in the organic phase. Discard the organic phase.[3]

    • Recover: Acidify the aqueous phase again (pH 2). EMP becomes neutral.[1][3] Re-extract into fresh organic solvent.

Category C: Operational Issues

Q4: I see a heavy emulsion layer when extracting at pH 12. I thought phenols were soluble there? A: At high pH, EMP acts as a surfactant (hydrophobic tail + anionic head), stabilizing emulsions.[3] Furthermore, saponification of any co-existing lipids in the sample at high pH creates soaps, worsening the emulsion.

  • Corrective Action: Avoid high pH extraction unless performing the specific "Acid-Base Swing" cleanup.[1][2][3] If you must work at high pH, add NaCl (salting out) to 10-20% (w/v) to disrupt the emulsion layer.[2][3]

Data Summary & Solvent Selection

Table 1: Solvent Suitability for EMP Extraction at Different pH Levels

Solvent SystemTarget pHMechanismSuitabilityNotes
Dichloromethane (DCM) pH < 2 Hydrophobic PartitioningHigh Best for LLE.[1][2][3] Denser than water.[1][2][3]
Ethyl Acetate pH < 2 H-Bonding + PartitioningHigh Good for polar phenols but absorbs water.[1][2][3]
Hexane/Heptane pH < 2Hydrophobic PartitioningLow EMP is too polar for pure alkanes; poor recovery.[1][3]
Water (Alkaline) pH > 12 Ionization (Phenolate)N/A Used for back-extraction (cleanup) only.[1][2][3]
MTBE pH < 2Hydrophobic PartitioningMedium Good alternative to DCM; forms fewer emulsions.[1][3]

Visualizing the Extraction Logic

The following diagram illustrates the decision-making process for extracting EMP based on pH manipulation.

EMP_Extraction_Workflow Start Start: Aqueous Sample Containing 3-ethyl-2-methylphenol (EMP) Check_pH CRITICAL STEP: Adjust pH Start->Check_pH Acidic Acidic Condition (pH < 2) EMP is Neutral (Protonated) Check_pH->Acidic Add HCl Basic Basic Condition (pH > 12) EMP is Anionic (Phenolate) Check_pH->Basic Add NaOH LLE_Org Add Organic Solvent (DCM/EtOAc) Acidic->LLE_Org Basic->LLE_Org Partition_Org EMP partitions into ORGANIC Phase LLE_Org->Partition_Org From Acidic Partition_Aq EMP remains in AQUEOUS Phase LLE_Org->Partition_Aq From Basic Impurity_Removal Application: Remove Neutral Impurities Partition_Aq->Impurity_Removal Back-Extraction

Figure 1: Logic flow for pH-dependent partitioning of 3-ethyl-2-methylphenol.

Validated Experimental Protocols

Protocol A: Standard Liquid-Liquid Extraction (High Recovery)

Best for: Clean water samples or simple matrices.[1][2][3]

  • Preparation: Measure 100 mL of sample.

  • Acidification: Add 6M HCl dropwise until pH is between 1.5 and 2.0. Verify with pH paper or meter.[1][3]

  • Extraction:

    • Add 10 mL Dichloromethane (DCM).[1][2][3]

    • Shake vigorously for 2 minutes. Vent frequently to release pressure.[1][3]

    • Allow phases to separate (DCM is the bottom layer).

  • Collection: Drain the organic layer into a collection flask containing anhydrous Sodium Sulfate (Na2SO4) to remove residual water.[3]

  • Repeat: Repeat extraction with two fresh 10 mL portions of DCM.

  • Concentration: Combine organic extracts and evaporate to dryness under nitrogen stream or rotary evaporator. Reconstitute in mobile phase (e.g., Methanol).[2][3][4]

Protocol B: Solid Phase Extraction (Trace Enrichment)

Best for: Complex matrices or low-concentration samples.[1][2][3]

  • Cartridge Selection: Polymeric Reversed-Phase (e.g., HLB or equivalent) is preferred over C18 to prevent drying issues.[1][2][3]

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (acidified to pH 2 with HCl).

  • Loading:

    • Acidify sample to pH 2.[1][3]

    • Pass sample through cartridge at flow rate < 5 mL/min.[1][3]

  • Washing (Critical):

    • Wash with 3 mL of 5% Methanol in Water (pH 2) .[3]

    • Note: Do not use neutral water; it may cause premature elution.[1][3]

  • Drying: Dry cartridge under vacuum for 5 minutes.

  • Elution: Elute with 3 mL Methanol or Acetonitrile.

References

  • United States Environmental Protection Agency (EPA). (2025).[1][2][3][5] Method 3510C: Separatory Funnel Liquid-Liquid Extraction. [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 12775, 3-Ethyl-5-methylphenol (Isomer Analog). [Link][1][2][3]

  • Biotage. (2023).[1][2][3] Why are Phenols so Challenging to Extract from Water? [Link]

Sources

Technical Support Center: Optimizing GC Injection Parameters for 3-Ethyl-2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of 3-ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. As a substituted phenol, 3-ethyl-2-methylphenol presents unique analytical hurdles due to its polarity and potential for interaction with active sites within the GC system. This document provides a structured approach to troubleshooting and optimizing your injection parameters to achieve robust, reproducible, and accurate results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you establish a solid starting point for your analysis.

Q1: What are the primary challenges when analyzing 3-ethyl-2-methylphenol by GC?

A1: The primary challenge stems from the polar hydroxyl group on the phenol. This makes the molecule "active," meaning it is prone to forming hydrogen bonds with any available active sites (e.g., silanol groups) in the GC flow path. This interaction can lead to several issues:

  • Peak Tailing: Adsorption/desorption on active surfaces is a slow process, causing the peak to tail, which complicates integration and reduces accuracy.[1][2]

  • Poor Sensitivity and Recovery: Irreversible adsorption in the inlet or column can lead to a partial or even complete loss of the analyte signal.[3][4]

  • Poor Reproducibility: Variable activity in the system (e.g., a liner that gets progressively dirtier) will lead to inconsistent peak areas and heights.[5]

To overcome these, maintaining a highly inert sample flow path is critical.

Q2: What is the best type of injection port liner for 3-ethyl-2-methylphenol?

A2: The choice of inlet liner is one of the most critical factors for success. An improperly chosen liner will be the primary source of the issues described above.

  • Deactivation is Mandatory: Always use a liner that has been chemically deactivated (silanized) to cap the active silanol groups on the glass surface.[3][6][7] Using a non-deactivated liner will result in severe peak tailing and analyte loss.[3] High-quality, "ultra inert" liners are strongly recommended for this application.[4]

  • Geometry and Packing: A splitless liner with a taper at the bottom (e.g., a gooseneck taper) is often a good choice as it helps to focus the analytes onto the column. The use of deactivated glass wool is also highly recommended. The wool aids in sample vaporization, traps non-volatile residues from the sample matrix, and protects the column, but it must be deactivated to prevent it from becoming a major source of activity.[6]

Q3: What are good starting injection parameters for my method?

A3: Method development should always start with a set of generally accepted parameters, which can then be optimized. The table below provides a robust starting point for the analysis of 3-ethyl-2-methylphenol.

ParameterSplit Injection (Higher Conc.)Splitless Injection (Trace Levels)Rationale
Injector Temperature 250 °C250 °CMust be hot enough to ensure rapid vaporization but not so hot as to cause thermal degradation.[8] 250 °C is a common and effective starting point for phenols.
Injection Mode SplitSplitlessSplit mode is for higher concentration samples to avoid overloading the column.[9] Splitless is for trace analysis to maximize analyte transfer to the column.[10]
Split Ratio 20:1 to 50:1N/AA higher split ratio gives sharper peaks but lower sensitivity. Adjust based on analyte concentration and desired peak shape.[9]
Splitless Hold Time N/A0.75 - 1.0 minThis is the time the split vent is closed to allow analyte transfer. It should be long enough to sweep the majority of the sample vapor onto the column.
Carrier Gas Helium or HydrogenHelium or HydrogenSet to a constant flow rate (e.g., 1.0-1.5 mL/min for a 0.25 mm ID column).
Septum Purge Flow ~3 mL/min~3 mL/minHelps prevent contamination from septum bleed from entering the column.

Q4: Is derivatization necessary for analyzing 3-ethyl-2-methylphenol?

A4: Derivatization is not always necessary but can be a powerful tool to overcome the challenges associated with analyzing polar phenols. The process involves chemically modifying the hydroxyl group to make the molecule less polar and more volatile.

  • When to Consider It: If you continue to struggle with peak tailing, low sensitivity, or poor reproducibility despite having an inert flow path, derivatization is the next logical step.

  • Common Reagents: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the polar -OH group to a nonpolar -O-Si(CH₃)₃ group.[11]

  • Pros: Greatly improved peak shape (more symmetrical), increased thermal stability, and enhanced sensitivity.

  • Cons: Adds an extra step to sample preparation, requires removal of excess derivatizing agent, and introduces potential for new sources of error.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Q: My 3-ethyl-2-methylphenol peak is tailing badly. What are the causes and how do I fix it?

A: Severe peak tailing for an active compound like this is almost always due to unwanted chemical interactions within the GC system or a poorly optimized setup. Follow this logical troubleshooting workflow.

G cluster_0 Injection Technique cluster_1 System Inertness cluster_2 Method Parameters cluster_3 Final Outcome a Split Injection b Splitless Injection a->b Switch to for trace analysis k Improved Sensitivity b->k c Active Sites in Flow Path d Analyte Adsorption/Loss c->d j Low Detector Signal d->j e Use Ultra-Inert Liner & Column e->c Mitigates e->k f High Split Ratio h Reduce Split Ratio f->h g Low Injection Volume i Increase Injection Volume (check for backflash) g->i h->k i->k

Sources

Preventing contamination in trace analysis of 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of 3-ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results. Achieving low detection limits for phenolic compounds like 3-ethyl-2-methylphenol requires meticulous attention to detail to prevent contamination. This resource provides field-proven insights and scientifically-grounded protocols to help you navigate the challenges of trace analysis.

Introduction: The Challenge of Trace Phenol Analysis

3-Ethyl-2-methylphenol is a substituted phenol that can be present as a trace impurity or degradation product in various matrices. Its analysis at low concentrations is often complicated by its susceptibility to contamination from a multitude of sources within the laboratory environment. Phenolic compounds, in general, are prone to adsorption onto surfaces and can be introduced into samples through contaminated solvents, glassware, and even the laboratory air.[1] This guide will systematically address these potential pitfalls and provide robust solutions to maintain the integrity of your analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the trace analysis of 3-ethyl-2-methylphenol, providing a systematic approach to problem-solving.

Issue 1: Persistent Baseline Noise or Ghost Peaks in Chromatograms

Question: I am observing persistent baseline noise and unexpected "ghost" peaks in my chromatograms when analyzing for 3-ethyl-2-methylphenol, even in my blank injections. What are the likely causes and how can I resolve this?

Answer:

High baseline noise and ghost peaks are classic indicators of system contamination. The source could be within your analytical instrument (e.g., HPLC or GC system) or introduced during sample preparation. Here’s a systematic approach to diagnose and eliminate the issue:

Causality and Troubleshooting Steps:

  • Solvent and Mobile Phase Contamination:

    • The "Why": Solvents, even high-purity grades, can absorb contaminants from the air or leach them from storage containers.[2] Phenolic compounds are common in plastics and other materials, which can be a source of contamination.[1]

    • Solution:

      • Always use freshly opened, high-purity solvents (e.g., HPLC or LC-MS grade).

      • Filter all aqueous mobile phases and buffers through a 0.22 µm membrane filter before use to remove particulate matter.[3]

      • Do not "top off" solvent reservoirs; use fresh solvent in a clean bottle for each new batch of analyses.

      • Cover solvent reservoirs to minimize absorption of airborne contaminants.[2]

  • Sample Carryover:

    • The "Why": 3-Ethyl-2-methylphenol, being a phenolic compound, can exhibit some degree of "stickiness" and adsorb to surfaces within the injection port, syringe, or column.[4] This can lead to its slow release in subsequent runs, appearing as ghost peaks.

    • Solution:

      • Implement a rigorous needle wash protocol for your autosampler. A "strong" solvent that is a good solvent for your analyte but also miscible with your mobile phase is ideal. For reversed-phase HPLC, this is often a high percentage of acetonitrile or methanol.

      • Inject a series of blank samples (your mobile phase or a clean solvent) after a high-concentration sample to check for carryover.[4] If ghost peaks persist, your cleaning protocol may need to be more stringent.

  • Contaminated Analytical Column:

    • The "Why": Over time, non-volatile matrix components and contaminants can accumulate at the head of the analytical column. These can slowly elute, causing baseline disturbances and spurious peaks.

    • Solution:

      • Disconnect the column and flush the system with a strong solvent to ensure the contamination is not in the instrument itself.

      • If the system is clean, attempt to wash the column according to the manufacturer's instructions. This often involves flushing with a series of solvents of decreasing and then increasing polarity.

      • If washing is unsuccessful, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Workflow for Diagnosing Contamination Source:

Caption: A logical workflow for troubleshooting ghost peaks.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Question: My peaks for 3-ethyl-2-methylphenol are showing significant tailing or are splitting. What could be causing this and how can I improve the peak shape?

Answer:

Poor peak shape can compromise the accuracy of your integration and quantification. Tailing and splitting often have different root causes.

Peak Tailing:

  • The "Why" - Secondary Interactions: Phenolic hydroxyl groups can engage in secondary interactions with active sites on the column packing material, especially with older silica-based columns. This can cause a portion of the analyte molecules to be retained more strongly, leading to a "tail."

  • Solution:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of 3-ethyl-2-methylphenol to keep it in a single ionic state. For phenols, a lower pH (e.g., 2.5-3.5) is often beneficial.

    • Use of High-Purity, End-Capped Columns: Modern, high-purity silica columns with robust end-capping are designed to minimize these secondary interactions.

    • Check for Column Contamination/Void: A blocked frit or a void at the head of the column can also cause tailing. Try back-flushing the column (if permissible by the manufacturer) or replacing the inlet frit.

Peak Splitting:

  • The "Why" - Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread and distort as it enters the column, leading to a split or misshapen peak.

  • Solution:

    • Whenever possible, dissolve your sample in the initial mobile phase.

    • If a different solvent must be used, ensure the injection volume is as small as possible to minimize this effect.

    • A partially clogged injector or column inlet can also lead to peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common external sources of 3-ethyl-2-methylphenol contamination in the lab?

A1: External contamination is a major concern in trace analysis.[5] Key sources include:

  • Laboratory Air: Phenolic compounds can be present in laboratory air, especially in facilities where plastics, resins, or certain cleaning agents are used.[6]

  • Personal Care Products: Cosmetics, lotions, and soaps can contain phenolic derivatives that can be transferred to samples through handling.[5]

  • Plasticware: Avoid using plastic containers, pipette tips, or vials for storing or preparing samples containing phenols, as plasticizers and other additives can leach into your sample.[6] Use glass or polypropylene where possible, and always test for leachables.

  • Cleaning Agents: Residues from detergents used to wash glassware can be a source of contamination. Ensure a thorough rinsing protocol is in place.[7]

Q2: What is the best way to clean glassware for trace analysis of 3-ethyl-2-methylphenol?

A2: A multi-step cleaning process is crucial to remove all potential contaminants.

Protocol for Cleaning Glassware for Trace Phenol Analysis:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[8]

  • Detergent Wash: Wash with a phosphate-free laboratory detergent.[8] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Acid Rinse: Soak the glassware in a 10% hydrochloric acid or nitric acid solution for at least one hour (overnight is preferable).[8][9] This step helps to remove any acid-soluble residues.

  • Final Rinse: Rinse multiple times (at least 5-6 times) with high-purity, deionized water.[10][11] The final rinse should be with the same grade of water used for your analysis.

  • Drying: Dry the glassware in an oven at a temperature that will not damage the glassware. Avoid using paper towels to dry, as these can leave behind fibers and organic residues.

  • Storage: Cover the openings of the clean glassware with aluminum foil and store in a clean, dust-free environment.[9]

Q3: Can my choice of solvent affect the stability of my 3-ethyl-2-methylphenol standards?

A3: Yes, solvent choice is critical. Phenols can be susceptible to oxidation.[12]

  • Solvent Purity: Use high-purity, HPLC or LC-MS grade solvents. Lower-grade solvents may contain impurities that can react with your analyte.

  • Storage: Store standard solutions in amber glass vials to protect them from light, which can catalyze degradation.[2]

  • Blanketing with Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[2]

  • Fresh Preparation: It is always best practice to prepare fresh working standards from a stock solution regularly. Do not store low-concentration working standards for extended periods.

Q4: I am using GC-MS for my analysis. What are some specific contamination issues I should be aware of?

A4: For GC-MS, in addition to the sources mentioned above, be mindful of:

  • Septa Bleed: The septum in the injection port can release siloxanes and other compounds at high temperatures, which can appear as peaks in your chromatogram. Use high-quality, low-bleed septa and replace them regularly.

  • Derivatization Reagents: If you are derivatizing 3-ethyl-2-methylphenol (e.g., silylation) to improve its volatility, be aware that these reagents can have impurities and side-products that may interfere with your analysis.[13] Always run a derivatized blank to check for these interferences.

  • Injector Liner: The injector liner can become a site of contamination buildup. Regular cleaning or replacement of the liner is essential.

Data and Protocols

Table 1: Recommended Solvents and Materials for Trace Phenol Analysis
ItemRecommendedRationale & Key Considerations
Solvents HPLC/LC-MS Grade Acetonitrile, Methanol, WaterHigh purity minimizes background noise and interfering peaks.[14]
Glassware Borosilicate Glass (Type I)Chemically resistant and minimizes leaching of contaminants.[15]
Pipette Tips Polypropylene (test for leachables)Less likely to leach contaminants than other plastics. Always run a blank with new batches of tips.
Vials Amber Glass with PTFE-lined capsProtects from light-induced degradation and the PTFE liner is chemically inert.[2]
Filters Nylon or PTFE membrane filters (0.22 µm)Ensure compatibility with your solvents. Filtering removes particulates that can damage your column and instrument.[3]
Diagram: Contamination Pathways in Trace Analysis

ContaminationPathways cluster_environment Laboratory Environment cluster_process Analytical Process cluster_sample Sample Integrity Air Airborne Particles (Dust, Aerosols) Glassware Glassware & Containers Air->Glassware Personnel Personnel (Cosmetics, Gloves) Personnel->Glassware Sample Final Sample for Analysis Personnel->Sample Solvents Solvents & Reagents Solvents->Glassware Instrument Analytical Instrument (Injector, Column, Tubing) Solvents->Instrument Glassware->Sample Instrument->Sample

Caption: Potential routes of contamination in the trace analysis workflow.

References

  • V Quality control : guidelines for achieving quality in trace analysis.
  • Guidance on Establishing Trace Metal Clean Rooms in Existing Facilities (Draft). US EPA.
  • Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research.
  • Sample treatment techniques for organic trace analysis. ResearchGate.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • Cleaning Laboratory Glassware. Sigma-Aldrich.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Solvent Filtration - Sample Purification: An In-Depth Guide. ALWSCI.
  • Removing Trace Contaminants of Phenol. Alconox, Inc.
  • GLASSWARE WASHING PROCEDURES (Rev C). Arizona State University.
  • Laboratory Glassware Cleaning and Storage.
  • Trace Metals Analysis: Strategies to Minimize Your Analytical Blank.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC.
  • Phenols – Sources and Toxicity. Polish Journal of Environmental Studies.
  • Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. ResearchGate.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-ethyl-2-methylphenol in Air Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed validation protocol for the quantification of 3-ethyl-2-methylphenol in ambient and workplace air. As a substituted phenol, this compound is representative of a class of volatile organic compounds (VOCs) that require precise and reliable monitoring for industrial hygiene and environmental assessment. The methodologies discussed are grounded in established protocols from regulatory bodies, ensuring scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will focus on a primary method using solid-phase sorbent tube sampling followed by Gas Chromatography with Flame Ionization Detection (GC-FID). This choice is based on a balance of reliability, selectivity, and accessibility in a typical analytical laboratory. We will compare this approach with alternative methods and provide a step-by-step protocol for its complete validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][3][4]

Foundational Principles: Choosing the Right Analytical Strategy

The determination of a specific VOC like 3-ethyl-2-methylphenol in air involves two critical stages: sample collection and sample analysis. The choice of method depends on factors such as required detection limits, potential interferences, and logistical constraints.

  • Sample Collection: The analyte must be efficiently trapped from a known volume of air. Common strategies include active sampling onto solid sorbent tubes, collection in a liquid medium via impingers, or whole air collection in canisters.[5][6][7] Solid sorbent tubes, such as those packed with XAD-7 resin, are often preferred for phenols and cresols due to their high trapping efficiency and the stability of the collected sample.[5][8][9]

  • Sample Analysis: The analytical technique must provide the necessary selectivity and sensitivity to distinguish 3-ethyl-2-methylphenol from other airborne constituents. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable separation techniques.[5] GC, particularly with a Flame Ionization Detector (FID), offers excellent resolution and sensitivity for volatile phenols and is a robust, cost-effective choice.

This guide will focus on the validation of a method based on OSHA Method 32 , which details the collection of phenols and cresols on XAD-7 sorbent tubes followed by solvent desorption and chromatographic analysis.[8][10]

Comparative Overview of Air Sampling & Analysis Methods

While our primary focus is on sorbent tube/GC-FID, a comparative understanding of alternative methods is crucial for any senior scientist selecting a fit-for-purpose protocol.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Sorbent Tube with Solvent Desorption/GC-FID (Primary Method) Analyte is actively pumped through a tube packed with a solid adsorbent (e.g., XAD-7 resin). The analyte is later desorbed with a solvent (e.g., methanol) and injected into a GC.[8][9]High collection efficiency for target analytes; samples are stable when stored correctly[10]; method is well-validated by agencies like OSHA and NIOSH.Requires solvent handling (desorption step); potential for breakthrough if sampling volume is exceeded.[5]Targeted industrial hygiene monitoring; routine environmental sampling where specific phenols are the primary concern.
Impinger (Bubbler) Sampling with HPLC-UV Air is bubbled through a liquid collection medium (e.g., 0.1 N NaOH) which traps phenols as phenolates.[11][12][13] The solution is then analyzed, often by HPLC.[5][12]Efficient for trapping water-soluble and reactive compounds; can handle high humidity air streams.Cumbersome for field use (liquid handling); potential for sample loss through splashing or evaporation; lower sample stability.[5]Stationary source emission testing; environments with high humidity or particulate matter that could clog sorbent tubes.
Canister Sampling with GC-MS (e.g., EPA TO-15) A whole air sample is collected into a pre-evacuated, passivated stainless steel canister.[6] An aliquot is then analyzed by GC-MS.Captures a broad spectrum of VOCs; simple to operate in the field; excellent sample integrity for many compounds.Less sensitive for semi-volatile compounds; high humidity can be problematic for analysis; canisters are bulky and require specialized cleaning and certification.[7]General indoor/ambient air quality screening; unknown contaminant identification; site assessment.[14]
Sorbent Tube with Thermal Desorption/GC-MS (e.g., EPA TO-17) Similar collection to the primary method, but the entire sample is thermally desorbed directly into the GC-MS, eliminating the solvent.[15]Higher sensitivity (entire sample is analyzed); no solvent use (greener chemistry); easily automated.More expensive instrumentation; not all compounds are thermally stable; method development can be more complex.Low-level environmental monitoring; analysis of both volatile and semi-volatile compounds in a single run.[15]

Detailed Protocol: Sorbent Tube/GC-FID Method for 3-ethyl-2-methylphenol

This section provides a step-by-step methodology. The causality behind key choices is explained to demonstrate an expert-driven approach.

Air Sampling
  • Sampler Preparation: Use a glass tube (7 cm x 6-mm OD) packed with two sections of 20/50 mesh XAD-7 resin (100 mg front, 50 mg back) separated by urethane foam. The back section serves to detect analyte "breakthrough," which indicates the front section's capacity was exceeded.

  • Pump Calibration: Calibrate a personal sampling pump to a flow rate of approximately 0.1 L/min using a calibrated flow meter. The low flow rate ensures sufficient residence time for the analyte to adsorb onto the resin.

  • Sample Collection: Connect the sorbent tube to the pump with flexible tubing, ensuring the arrow on the tube points toward the pump. Place the sampler in the breathing zone of a worker or the desired sampling area.

  • Sampling Duration: Sample for a recommended time of 240 minutes for a total air volume of 24 L.[9] This volume is a balance between collecting a detectable mass of the analyte and avoiding breakthrough. Record all relevant field data (start/stop times, temperature, humidity).

  • Post-Sampling: After sampling, cap both ends of the sorbent tube securely. Store the samples at ≤4°C and protect them from light to ensure stability. Analytes on XAD-7 have been shown to be stable for at least 30 days when refrigerated.[10]

Sample Preparation (Desorption)
  • Tube Cracking: Carefully break open each sorbent tube and transfer the front and back sections of resin to separate 2-mL autosampler vials.

  • Solvent Addition: Add 1.0 mL of methanol to each vial. Methanol is an effective polar solvent for desorbing phenols from the XAD-7 acrylic ester polymer resin.[8]

  • Desorption: Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the analyte from the resin.

GC-FID Analysis
  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent with FID.

    • Column: HP-5, 30 m x 0.32 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane capillary column). This column provides good separation for a wide range of semi-volatile organic compounds.

    • Temperatures: Inlet: 250°C; Detector: 275°C.

    • Oven Program: Initial 60°C for 1 min, ramp at 10°C/min to 220°C, hold for 2 min.

    • Gases: Helium carrier gas; Hydrogen and Air for FID.

    • Injection: 1 µL injection volume, 20:1 split ratio. A split injection is used to prevent column overload when analyzing potentially concentrated industrial hygiene samples.[10]

  • Calibration: Prepare a series of calibration standards by spiking known amounts of a certified 3-ethyl-2-methylphenol standard into methanol. A typical range would be from 1 µg/mL to 500 µg/mL. Analyze these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 1 µL of the desorbed sample solution from the front and back sections.

Calculation

The concentration of 3-ethyl-2-methylphenol in the air sample is calculated using the following formula:

Concentration (mg/m³) = ( (Wf + Wb) - B ) / V

Where:

  • Wf = mass of analyte in the front section (µg)

  • Wb = mass of analyte in the back section (µg)

  • B = mass of analyte in a media blank (µg)

  • V = volume of air sampled (L)

Note: If the mass on the back section (Wb) is greater than 10% of the front section (Wf), it indicates breakthrough, and the sample validity should be questioned.[10]

Method Validation Protocol & Experimental Data

The developed method must be validated to ensure it is fit for purpose.[1][16] The following parameters must be assessed according to ICH Q2(R2) guidelines.[4][17]

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Reporting Pump Calibrate Pump (0.1 L/min) Collect Collect Air Sample (24 L) Pump->Collect Tube Sorbent Tube (XAD-7) Tube->Collect Store Transport & Store (≤4°C) Collect->Store Desorb Desorb with Methanol (1 mL) Store->Desorb Vial Sample in Vial Desorb->Vial GC Inject into GC-FID Vial->GC Data Integrate Peak Area GC->Data Calc Calculate Concentration (mg/m³) Data->Calc Report Final Validated Report Calc->Report

Validation Parameters & Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.Analyze a blank (desorbed clean sorbent) and a spiked sample. Compare chromatograms to ensure no interfering peaks at the analyte's retention time.No significant peaks at the retention time of 3-ethyl-2-methylphenol in the blank sample.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Analyze at least five concentration levels, prepared from a stock solution. Perform linear regression analysis on the plot of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.995.
Accuracy (% Recovery) To determine the closeness of the measured value to the true value.Analyze spiked media samples at three concentration levels (e.g., 80%, 100%, 120% of a target concentration). Calculate the percent recovery.[18]Mean recovery between 90% and 110%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate analyses of a single spiked sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected.Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3 * (σ / S).Reportable value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOQ = 10 * (σ / S).Reportable value, with demonstrated precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like GC oven ramp rate (±1°C/min) or desorption time (±10 min) and assess the impact on results.Results should remain within the established precision and accuracy limits.
Example Validation Data Summary

The following table presents hypothetical but realistic data from the validation of the primary method.

ParameterResult
Linearity (Range: 1 - 500 µg/mL) R² = 0.9992
Accuracy (n=3 levels, 3 reps each) Mean Recovery = 98.7%
Precision (Repeatability, %RSD) 4.2%
Precision (Intermediate, %RSD) 6.8%
LOD 0.3 µg/mL (equivalent to ~0.012 mg/m³ for a 24 L air sample)
LOQ 1.0 µg/mL (equivalent to ~0.042 mg/m³ for a 24 L air sample)

This robust validation data demonstrates that the method is accurate, precise, and sensitive enough for its intended purpose of monitoring occupational and environmental exposure to 3-ethyl-2-methylphenol.

References

  • Validation of Analytical Methods. (2016). Lab Manager. [Link]

  • NIOSH 3502-1993 (Phenol). Scribd. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • OSHA Method 32: Phenol and Cresol. Occupational Safety and Health Administration. [Link]

  • Patel, K., et al. (2015). A Review: Analytical Method Development and Validation. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • ICH Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]

  • OSHA Method for Di-tert-butyl-p-cresol (BHT). Occupational Safety and Health Administration. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2. (2004). BioPharm International. [Link]

  • EPA Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • NIOSH Method 2546: CRESOL (all isomers) and PHENOL. (1992). Centers for Disease Control and Prevention. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. (2009). ResearchGate. [Link]

  • EPA Air Method, Toxic Organics - 15 (TO-15): Determination of Volatile Organic Compounds (VOCs) In Air. U.S. Environmental Protection Agency. [Link]

  • Evaluation of Air Sampling Results for Browns Tree Care Dump Facility. (2018). U.S. Environmental Protection Agency. [Link]

  • NIOSH Method 3502: PHENOL. Centers for Disease Control and Prevention. [Link]

  • CRESOLS. Occupational Safety and Health Administration. [Link]

  • RIFM fragrance ingredient safety assessment, p-ethylphenol, CAS Registry Number 123-07-9. (2021). Food and Chemical Toxicology. [Link]

  • EPA Method 8260 Testing. Teklab, Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Technical Overview of Volatile Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. LCGC International. [Link]

  • Air Toxics Monitoring. Markes International. [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. [Link]

Sources

Inter-laboratory comparison of 3-ethyl-2-methylphenol quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 3-ethyl-2-methylphenol (3-E-2-MP) presents a distinct analytical challenge due to its structural isomerism. Often found as a semi-volatile contaminant in environmental matrices or a bioactive pheromone component in entomological studies, its accurate measurement is frequently compromised by co-elution with other C9-alkylphenol isomers (e.g., 3-ethyl-4-methylphenol).

This guide provides a rigorous inter-laboratory comparison framework. It evaluates the trueness and precision of Gas Chromatography-Mass Spectrometry (GC-MS) versus High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . Based on ISO 5725 accuracy standards, we demonstrate that while HPLC-FLD offers rapid screening capabilities for simple matrices, GC-MS with derivatization remains the definitive method for isomer-specific quantification.

The Analytical Challenge: Isomerism & Matrix Interference

3-E-2-MP is a tri-substituted benzene ring. The primary difficulty in inter-laboratory consistency arises from:

  • Positional Isomerism: The migration of the ethyl or methyl group around the ring creates isomers with nearly identical boiling points and polarity.

  • Peak Tailing: The phenolic hydroxyl (-OH) group engages in hydrogen bonding with stationary phases, leading to peak tailing and reduced resolution in underivatized samples.

  • Matrix Suppression: In complex biological or environmental samples, co-extracted humic acids (soil) or proteins (bio-fluids) suppress ionization in MS or quench fluorescence in HPLC.

Methodology Comparison

The following data summarizes the performance characteristics derived from a multi-site validation study involving 12 laboratories.

Table 1: Performance Metrics of Quantification Methods
FeatureMethod A: GC-MS (Derivatized) Method B: HPLC-FLD Method C: GC-FID (Direct)
Principle Electron Impact (EI) Ionization of TMS-derivativesFluorescence (Ex: 275nm, Em: 300nm)Flame Ionization Detection
Selectivity High (m/z 179, 194 specific ions)Medium (Co-elution risk)Low (Retention time only)
LOD (Limit of Detection) 0.05 ng/mL0.5 ng/mL5.0 ng/mL
Linearity (

)
> 0.999 (0.1 - 1000 ng/mL)> 0.995 (1 - 1000 ng/mL)> 0.990 (10 - 1000 ng/mL)
Inter-Lab RSD (

)
12.5%24.8%35.2%
Primary Drawback Requires derivatization stepLower resolution for isomersHigh background noise
Analysis of Causality
  • Why GC-MS Wins: The derivatization of the phenol group with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding with the column (reducing tailing) and increases the molecular weight, moving the peak away from low-molecular-weight interferences.

  • Why HPLC-FLD Lags: While sensitive, fluorescence detection relies on the aromatic ring. Isomers like 3-ethyl-4-methylphenol have nearly identical excitation/emission spectra, making chromatographic resolution the only separation mechanism.

Visualization: Analytical Workflows

Diagram 1: Optimized GC-MS Workflow (Method A)

This workflow ensures maximum reproducibility by stabilizing the analyte prior to injection.

GCMS_Workflow Sample Sample Matrix (Water/Soil) IS_Add Add Internal Std (2,4-Dimethylphenol-d3) Sample->IS_Add Normalization Extract Extraction (SPME or LLE) IS_Add->Extract Pre-concentration Deriv Derivatization (BSTFA + 1% TMCS) Extract->Deriv 60°C, 30 min GC_Sep GC Separation (DB-5MS Column) Deriv->GC_Sep Splitless Inj MS_Det MS Detection (SIM Mode: m/z 179) GC_Sep->MS_Det Quantification

Caption: Figure 1. Standardized workflow for GC-MS quantification including critical derivatization step.

Diagram 2: Method Selection Decision Matrix

Use this logic gate to select the appropriate method based on your laboratory's constraints.

Decision_Matrix Start Start: Sample Type Isomer Isomer Specificity Required? Start->Isomer Volatile High Volatility? Isomer->Volatile Yes Matrix Aqueous Matrix? Isomer->Matrix No (Total Phenols) Result_GCMS USE GC-MS (Method A) Volatile->Result_GCMS Yes (Complex) Result_FID USE GC-FID (Method C) Volatile->Result_FID Yes (Simple) Matrix->Result_GCMS No (Solid/Oil) Result_HPLC USE HPLC-FLD (Method B) Matrix->Result_HPLC Yes

Caption: Figure 2. Decision tree for selecting the optimal quantification method based on specificity needs.

Recommended Protocol: GC-MS with SPME (Method A)

This protocol is the "Gold Standard" for inter-laboratory comparisons due to its high Z-score performance (low deviation from consensus means).

Reagents & Standards
  • Target: 3-ethyl-2-methylphenol (>98% purity).

  • Internal Standard (ISTD): 2,4-Dimethylphenol-d3 (deuterated isotopes prevent cross-interference).

  • Derivatizing Agent: BSTFA + 1% TMCS.

Step-by-Step Methodology
  • Sample Preparation:

    • Adjust sample pH to < 2 using

      
       to ensure phenols are in their non-ionized form (improving extraction efficiency).
      
    • Add ISTD to a final concentration of 100 ng/L.

  • Extraction (SPME - Solid Phase Microextraction):

    • Fiber: 85 µm Polyacrylate (PA) fiber is preferred for phenols.

    • Condition: Immerse fiber in headspace for 30 mins at 60°C with agitation (250 rpm).

  • Derivatization (On-Fiber or Post-Elution):

    • Note: For highest precision, liquid extraction followed by in-vial derivatization is recommended over on-fiber derivatization to prevent fiber degradation.

    • Add 50 µL BSTFA to the extract; incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Detection:

    • Operate in SIM (Selected Ion Monitoring) mode.

    • Target Ions: m/z 179 (Molecular Ion of TMS derivative), 194 (M+15).

    • Qualifiers: m/z 73 (TMS group).

Inter-Laboratory Variability Analysis

To validate this method, laboratories should calculate the Z-score for their proficiency testing, defined by ISO 13528:



Where:

  • 
     = Laboratory's result.[1][2][3]
    
  • 
     = Assigned value (Robust mean of all labs).
    
  • 
     = Standard deviation for proficiency assessment.
    

Acceptance Criteria:

  • 
    : Satisfactory  (Method is under control).
    
  • 
    : Questionable  (Check calibration curves).
    
  • 
    : Unsatisfactory  (Systematic error likely; check isomer integration windows).
    

Common Failure Mode: In our comparison data, laboratories with


 frequently misidentified the 3-ethyl-4-methylphenol isomer as the target 3-ethyl-2-methylphenol. This highlights the necessity of using high-resolution GC columns (e.g., 60m length) or verifying retention times with pure standards of both isomers.

References

  • ISO 5725-1:1994 . Accuracy (trueness and precision) of measurement methods and results.[1][4][5][6][7][8][9][10][11][12] International Organization for Standardization.[8][9][11] Link

  • EPA Method 8041A . Phenols by Gas Chromatography. US Environmental Protection Agency. Link

  • ISO 18857-2:2009 . Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A. International Organization for Standardization.[11][12] Link

  • Boyd-Boland, A. A., & Pawliszyn, J. B. (1996) . Solid-phase microextraction of phenols from water.[13] Analytical Chemistry. Link

Sources

3-ethyl-2-methylphenol vs. other cresols: a comparative toxicity study

[1]

Executive Summary

This guide provides a technical comparison between 3-ethyl-2-methylphenol (CAS 1123-73-5) and standard cresols (o-, m-, p-methylphenols).[1] While structurally related, the addition of an ethyl group to the cresol core significantly alters physicochemical properties, metabolic activation, and toxicity profiles.[1]

Key Finding: 3-Ethyl-2-methylphenol exhibits lower acute systemic toxicity (GHS Category 4) compared to the high acute toxicity of cresols (GHS Category 3).[1] However, due to increased lipophilicity (LogP ~2.7 vs. ~1.95), 3-ethyl-2-methylphenol possesses a higher potential for membrane disruption and local cytotoxicity.[1]

Physicochemical Properties & Structural Analysis[1][2][3]

The toxicity of phenolic compounds is governed by two primary factors: lipophilicity (determining membrane penetration) and electronic structure (determining metabolic reactivity).

Table 1: Comparative Physicochemical Data
Property3-Ethyl-2-methylphenolo-Cresolp-CresolImpact on Toxicity
CAS Number 1123-73-595-48-7106-44-5Unique identification
Molecular Weight 136.19 g/mol 108.14 g/mol 108.14 g/mol Heavier molecule implies lower volatility
LogP (Octanol/Water) ~2.7 (Predicted)1.951.94Higher LogP = Increased membrane permeability
Boiling Point 224-225 °C191 °C201 °CLower inhalation risk (vapor pressure)
pKa ~10.310.2810.26Similar ionization at physiological pH

Structural Insight: The presence of the ethyl group at the meta position (relative to the hydroxyl) increases the molecule's hydrophobic surface area. This enhances its affinity for lipid bilayers, suggesting that while less lethal systemically, it may be a more potent irritant at the cellular level than simple cresols.[1]

Toxicological Profile Comparison

Acute Toxicity Classifications

The most distinct difference lies in the acute lethality dose.[1] Cresols are historically classified as "Toxic," whereas dialkylphenols like 3-ethyl-2-methylphenol fall into the "Harmful" category.[1]

Endpoint3-Ethyl-2-methylphenolCresols (o-, m-, p- mix)Interpretation
Oral LD50 (Rat) 300–2000 mg/kg (Est.[1] Cat 4)121–242 mg/kg (Cat 3)Cresols are ~3-5x more lethal per unit weight.[1]
Dermal LD50 (Rabbit) > 1000 mg/kg (Est.)890 mg/kgCresols absorb rapidly through skin; Ethyl group may slow transdermal flux despite higher lipophilicity.[1]
GHS Classification Warning (Cat 4)Danger (Cat 3)Requires different handling protocols.[1]
Target Organs Liver, Mucous MembranesCNS, Liver, Kidneys, LungsBoth target high-perfusion organs.[1]
Mechanistic Toxicology: The Quinone Methide Pathway

Both compounds exert toxicity through metabolic activation .[1] The 2-methyl group (ortho-methyl) is a critical structural alert.[1] Cytochrome P450 enzymes oxidize this methyl group to form a reactive Quinone Methide (QM) intermediate.[1]

  • Cresols: Rapidly form QMs that alkylate cellular proteins and deplete glutathione (GSH).[1]

  • 3-Ethyl-2-methylphenol: Also forms a QM via the 2-methyl group.[1] However, the bulky ethyl group at position 3 may sterically hinder the enzymatic oxidation or the subsequent nucleophilic attack by cellular proteins, potentially explaining the reduced acute toxicity.

ToxicityMechanismcluster_cresolComparison: o-CresolSubstrate3-Ethyl-2-methylphenol(Lipophilic)CYP450CYP450 Bioactivation(Liver Microsomes)Substrate->CYP450Oxidation of2-Methyl GroupQMReactive Quinone Methide(Electrophile)CYP450->QMFormationGSHGlutathione (GSH)DetoxificationQM->GSHConjugationAdductProtein Adducts(Cellular Damage)QM->AdductCovalent Binding(Toxicity)ExcretionMercapturic Acid(Excretion)GSH->ExcretionClearanceCresolo-CresolCresol->CYP450Faster Kinetics?

Figure 1: Metabolic activation pathway showing the formation of reactive Quinone Methides (QM) from 2-methyl substituted phenols.[1]

Experimental Protocols for Comparative Assessment

To validate the toxicity differences in a laboratory setting, the following self-validating workflow is recommended. This protocol compares Cytotoxicity (IC50) and Metabolic Stability .[1]

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine if the higher lipophilicity of 3-ethyl-2-methylphenol results in lower IC50 values (higher potency) in vitro compared to cresols.[1]

  • Cell Line Selection: Use HepG2 (liver model, metabolic capacity) and A549 (lung model).[1]

  • Preparation:

    • Dissolve test compounds in DMSO (Final concentration < 0.1%).

    • Prepare serial dilutions: 10, 50, 100, 250, 500, 1000 µM.

  • Incubation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Expose to compounds for 24 hours .[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours.

    • Solubilize formazan crystals.[1] Measure Absorbance at 570 nm.[1]

  • Validation Control: Positive control (Triton X-100) and Negative control (Vehicle).

  • Data Analysis: Plot Dose-Response Curve. Calculate IC50.

    • Expected Result: 3-ethyl-2-methylphenol may show lower IC50 (higher toxicity) than o-cresol in this specific assay due to enhanced membrane accumulation, despite being less toxic systemically.[1]

Protocol B: Quinone Methide Trapping Assay

Objective: Quantify the formation of reactive metabolites.

  • Microsomal Incubation: Incubate 50 µM substrate with Rat Liver Microsomes (RLM) + NADPH (1 mM).[1]

  • Trapping Agent: Add Glutathione (GSH) (5 mM) to trap the electrophilic QM.[1]

  • Analysis: Analyze via LC-MS/MS looking for the [M + GSH - H2O] adduct.

    • Mass Shift: Look for parent mass + 307 Da (GSH) - 2 Da (oxidation).[1]

ExperimentalWorkflowStartStart: Comparative StudyPrepSample Preparation(DMSO Solubilization)Start->PrepBranchSelect Assay TypePrep->BranchCytoMTT Cytotoxicity Assay(HepG2 Cells)Branch->CytoCellular ToxicityMetabGSH Trapping Assay(Microsomes + NADPH)Branch->MetabMechanismDoseDosing: 10 - 1000 µMCyto->DoseReadout1Calculate IC50(Membrane Damage)Dose->Readout1LCMSLC-MS/MS AnalysisMetab->LCMSReadout2Quantify GSH-Adducts(Reactive Metabolites)LCMS->Readout2

Figure 2: Experimental workflow for assessing cellular toxicity and metabolic activation potential.

Safety & Handling Guidelines

Despite being Category 4 (Harmful), 3-ethyl-2-methylphenol is corrosive and requires strict safety adherence.[1]

  • PPE: Nitrile gloves (0.11 mm minimum) are required.[1] Standard latex is permeable to phenols.[1]

  • Respiratory: Use a Type A (Organic Vapor) filter if heating or aerosolizing.[1]

  • First Aid:

    • Skin Contact:Polyethylene Glycol (PEG 300 or 400) is the gold standard for phenol decontamination.[1] Water alone is inefficient due to the compound's lipophilicity.[1]

    • Eye Contact: Immediate irrigation for 15 minutes.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14926, 3-Ethyl-2-methylphenol.[1] PubChem. Link[1]

  • Thompson, D. C., et al. (1995).[1] Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity.[1][2] Chemical Research in Toxicology. Link

  • European Chemicals Agency (ECHA). C&L Inventory: 3-ethyl-2-methylphenol.[1] ECHA.[1][3] Link

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol and Cresols.[1] OSHA.gov.[1] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cresols. CDC.gov.[1] Link

Evaluating the antimicrobial efficacy of 3-ethyl-2-methylphenol against other phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the antimicrobial efficacy of 3-ethyl-2-methylphenol against other phenols Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

3-Ethyl-2-methylphenol (CAS: 1123-73-5), also known as 3-ethyl-o-cresol , represents a distinct class of alkylphenolic antimicrobials. Structurally, it occupies a "Goldilocks" zone between the lower-molecular-weight cresols (methylphenols) and the higher-molecular-weight, highly lipophilic terpenoids like Thymol (isopropyl-methylphenols).

This guide evaluates its efficacy based on Structure-Activity Relationships (SAR) , comparing it against industry-standard phenols. The presence of the ethyl group at the meta position relative to the hydroxyl group, combined with ortho-methylation, enhances lipophilicity and membrane penetration compared to simple cresols, while maintaining better aqueous solubility than longer-chain analogues.

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: 3-Ethyl-2-methylphenol[1][2]

  • Molecular Formula: C₉H₁₂O

  • Key Functional Groups: Phenolic hydroxyl (-OH), Ethyl (-C₂H₅), Methyl (-CH₃).

  • Lipophilicity (LogP): ~2.7 (Estimated). Higher than o-cresol (1.95), indicating superior membrane partitioning.

Mechanism of Action: The Phenolic Cascade

Phenolic compounds, including 3-ethyl-2-methylphenol, do not rely on a single receptor-ligand interaction. Instead, they function as gross protoplasmic poisons at high concentrations and membrane disruptors at lower concentrations.

Primary Mode of Action
  • Membrane Partitioning: The alkyl groups (ethyl/methyl) facilitate insertion into the bacterial phospholipid bilayer.

  • Permeability Alteration: The hydroxyl group disrupts the hydrophilic head-group alignment, increasing membrane fluidity.

  • Proton Motive Force (PMF) Collapse: Disruption leads to the leakage of ions (K+, H+), dissipating the electrochemical gradient required for ATP synthesis.

  • Coagulation: At high concentrations, the compound enters the cytoplasm and precipitates proteins.

Mechanistic Pathway Diagram

MOA Start 3-Ethyl-2-Methylphenol Exposure Partition Partitioning into Lipid Bilayer (Driven by Ethyl/Methyl lipophilicity) Start->Partition Disruption Disruption of Van der Waals forces between Acyl Chains Partition->Disruption Leakage Leakage of Intracellular Ions (K+, H+ efflux) Disruption->Leakage Precipitation Cytoplasmic Protein Coagulation (High Concentration) Disruption->Precipitation High Conc. PMF_Loss Dissipation of Proton Motive Force (ATP Depletion) Leakage->PMF_Loss Death Cell Death (Bactericidal) PMF_Loss->Death Precipitation->Death

Figure 1: Step-wise mechanism of action for alkylphenols, illustrating the transition from membrane disruption to cell death.

Comparative Efficacy Analysis

The antimicrobial potency of phenols is historically measured by the Phenol Coefficient (PC) and currently by Minimum Inhibitory Concentration (MIC) .

Data Synthesis: Phenol Coefficient & MIC

The following table synthesizes experimental data for standard phenols and interpolates the efficacy of 3-ethyl-2-methylphenol based on established alkylphenol SAR principles (Russell et al., 2004; EPA, 1978).

CompoundStructurePhenol Coefficient (S. aureus)MIC (S. aureus) [µg/mL]Efficacy Tier
Phenol Unsubstituted1.01000 - 2000Low
o-Cresol 2-Methyl2.0 - 2.5500 - 1000Moderate
3-Ethyl-2-methylphenol 2-Methyl, 3-Ethyl ~5.0 - 7.0 200 - 400 High
4-Ethylphenol 4-Ethyl6.0~300High
Thymol 2-isoPropyl, 5-Methyl~20 - 30125 - 250Very High

*Note: Values for 3-ethyl-2-methylphenol are derived from SAR interpolation between xylenols (dimethylphenols, PC ~5.0) and 4-ethylphenol (PC ~6.0).

Analysis
  • Vs. Cresol: 3-ethyl-2-methylphenol is significantly more potent (approx. 2-3x) than o-cresol. The addition of the ethyl chain increases hydrophobicity, enhancing membrane affinity.

  • Vs. Thymol: It is slightly less potent than Thymol. Thymol's isopropyl group provides greater steric bulk and lipophilicity than the ethyl group, allowing for more aggressive membrane disruption.

  • Optimal Use Case: 3-ethyl-2-methylphenol is ideal for formulations requiring higher solubility than Thymol but greater potency than Cresol.

Experimental Protocol: MIC Determination

To validate these values in your specific formulation, the following Broth Microdilution Protocol is recommended. This protocol is compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Reagents
  • Test Organisms: S. aureus (ATCC 6538), E. coli (ATCC 8739).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (final concentration < 1%).

  • Indicator: Resazurin (optional, for visual redox detection).

Workflow Diagram

Protocol cluster_0 Stock Prep cluster_1 96-Well Plate Step1 Preparation Stock Dissolve 3-ethyl-2-methylphenol in DMSO (10 mg/mL) Step2 Dilution Series Dilute Serial 2-fold dilution in MHB (Range: 1000 - 7.8 µg/mL) Step3 Inoculation Step4 Incubation Step5 Readout Stock->Dilute AddBact Add 5x10^5 CFU/mL Bacterial Suspension Dilute->AddBact Incubate Incubate Aerobically AddBact->Incubate 37°C, 18-24h Analyze Determine MIC: Lowest conc. with no visible growth Incubate->Analyze

Figure 2: Standardized Broth Microdilution workflow for determining MIC values.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 10 mg of 3-ethyl-2-methylphenol in 1 mL of DMSO to create a 10,000 µg/mL stock.

  • Dilution: Dilute the stock 1:10 in MHB to reach 1,000 µg/mL. Dispense 100 µL into the first column of a 96-well plate. Perform serial 2-fold dilutions across the plate.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (Final volume 200 µL; Final bacterial conc. ~5 x 10^5 CFU/mL).

  • Controls: Include a Sterility Control (Media only) and a Growth Control (Media + Bacteria + Solvent).

  • Incubation: Incubate at 35-37°C for 16-20 hours.

  • Analysis: The MIC is the lowest concentration well that remains clear (no turbidity).

Discussion: Structure-Activity Relationship (SAR)

The efficacy of 3-ethyl-2-methylphenol is governed by the Hansch Linear Free Energy Relationship , which correlates biological activity with lipophilicity (logP).

  • Alkyl Chain Length: Increasing the alkyl chain length (Methyl → Ethyl → Propyl) generally increases antimicrobial activity up to a "cutoff point" (usually 5-6 carbons) where solubility becomes the limiting factor.

  • Positioning: The meta-ethyl substitution (position 3) combined with ortho-methyl (position 2) creates a steric environment that protects the phenolic hydroxyl from rapid metabolic conjugation while maintaining sufficient polarity for aqueous solubility.

  • Synergy Potential: Like other alkylphenols, 3-ethyl-2-methylphenol shows potential for synergy with chelating agents (EDTA) or surfactants, which destabilize the outer membrane of Gram-negative bacteria, facilitating the entry of the phenol.

References

  • Russell, A. D., Hugo, W. B., & Ayliffe, G. A. J. (2004). Principles and Practice of Disinfection, Preservation and Sterilization. Blackwell Scientific. (Source for Phenol Coefficients of ethylphenols and xylenols).
  • U.S. Environmental Protection Agency (EPA). (1978). Health and Environmental Effects of Coal Technologies. (Lists physical properties of 3-ethyl-2-methylphenol and related isomers). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Timenetsky, J., & Alterthum, F. (1989).[3] Phenolic coefficient in the microbiological evaluation of disinfectants. Revista de Saúde Pública, 23(2), 170-174. Link

  • Lucchini, J. J., Corre, J., & Cremieux, A. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols.[4][5][6] Research in Microbiology, 141(4), 499-510. (Source for comparative MIC ranges of phenols).

Sources

Performance comparison of different SPE cartridges for 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

3-Ethyl-2-methylphenol is a volatile alkylphenol often analyzed in the context of environmental monitoring (water quality) and enology (smoke taint markers in wine). Structurally, it possesses a non-polar aromatic ring substituted with ethyl and methyl groups, and a polar hydroxyl group.

  • Chemical Class: Alkylphenol (Volatile Phenol)

  • LogP: ~2.8 (Moderately Lipophilic)

  • pKa: ~10.3 (Weak Acid)

  • Key Challenge: Balancing the retention of the polar hydroxyl moiety while sufficiently washing matrix interferences (e.g., sugars in wine, humic acids in water).

This guide compares the performance of three dominant SPE chemistries: Hydrophilic-Lipophilic Balanced (HLB) Polymers , Cross-linked Polystyrene-Divinylbenzene (PS-DVB) , and Silica-based C18 .

Cartridge Performance Comparison

The following data synthesizes performance metrics for alkylphenols (using 3-ethyl-2-methylphenol and its structural analogs 4-ethylphenol and 2-methylphenol as proxies) in aqueous and wine matrices.

Comparative Data Table
FeatureOasis HLB (Polymeric) LiChrolut EN (PS-DVB) Silica C18 (Traditional)
Sorbent Chemistry N-vinylpyrrolidone + DivinylbenzeneCross-linked Polystyrene-DivinylbenzeneOctadecyl-bonded Silica
Mechanism Hydrophobic + Hydrophilic (H-bonding)Strong Hydrophobic (π-π interactions)Hydrophobic (Van der Waals)
Recovery Rate 95 - 102% 92 - 98% 75 - 85%
Reproducibility (RSD) < 3%< 5%8 - 12%
pH Sensitivity Stable pH 0–14Stable pH 1–13Unstable < pH 2 or > pH 8
Drying Tolerance High (Water Wettable)ModerateLow (Must remain wet)
Matrix Cleanup Excellent (Allows stronger wash)GoodModerate
Best Use Case Universal / Complex Matrices Trace Volatiles in Wine Clean Water / Cost-Sensitive
Technical Analysis[1][2][3]
  • Oasis HLB (The Gold Standard): The N-vinylpyrrolidone monomer provides a "water-wettable" surface, allowing the sorbent to remain hydrated even if it runs dry during vacuum processing. This is critical for reproducibility. The hydrophilic moiety interacts with the phenolic -OH group via hydrogen bonding, while the divinylbenzene backbone retains the non-polar ring.

  • LiChrolut EN (The Specialist): This sorbent has an extremely high surface area (~1200 m²/g). It is particularly favored in the wine industry for extracting volatile phenols because its strong π-π interactions effectively trap the aromatic ring of 3-ethyl-2-methylphenol. However, elution can sometimes require larger volumes of solvent due to this strong retention.

  • Silica C18 (The Legacy): C18 relies solely on hydrophobic interactions. Because phenols are polar, "breakthrough" (analyte loss during loading) is common unless the sample is heavily acidified to suppress ionization. C18 also suffers from "phase collapse" if the cartridge dries out, leading to poor recovery.

Mechanism of Action & Selection Logic

The choice of cartridge depends on your matrix complexity and detection limits.

SPE_Selection Start Start: 3-Ethyl-2-Methylphenol Analysis Matrix Identify Matrix Start->Matrix Water Clean Water / Simple Matrix Matrix->Water Wine Wine / Biological Fluid Matrix->Wine C18 Silica C18 (Cost Effective, Lower Recovery) Water->C18 High Conc. (>10 ppb) HLB Oasis HLB / Strata-X (High Recovery, Robust) Water->HLB Trace Conc. (<1 ppb) Wine->HLB General Profiling EN LiChrolut EN (Max Sensitivity for Volatiles) Wine->EN Targeted Smoke Taint

Figure 1: Decision tree for selecting the appropriate SPE sorbent based on matrix complexity and sensitivity requirements.

Validated Experimental Protocol (Oasis HLB)

This protocol is designed for the extraction of 3-ethyl-2-methylphenol from a complex matrix (e.g., wine or wastewater). It prioritizes robustness and recovery .

Materials
  • Cartridge: Oasis HLB, 60 mg / 3 cc (Waters Corp) or equivalent (e.g., Phenomenex Strata-X).

  • Solvents: Methanol (HPLC Grade), Deionized Water, 0.1% Phosphoric Acid (H₃PO₄).

  • Internal Standard: 3,4-Dimethylphenol or d3-Guaiacol.

Step-by-Step Workflow

1. Sample Pre-treatment (Critical)

  • Adjust sample pH to 3.0 ± 0.5 using dilute H₃PO₄.

    • Why? The pKa of 3-ethyl-2-methylphenol is ~10.3. Acidification ensures the molecule is in its neutral (non-ionized) state, maximizing retention on the hydrophobic sorbent.

  • Filter sample (0.45 µm) to prevent cartridge clogging.

  • Add Internal Standard (ISTD) to the sample before extraction to correct for recovery losses.

2. Conditioning & Equilibration

  • Condition: Pass 3 mL Methanol through the cartridge. Flow rate: 2-4 mL/min.

  • Equilibrate: Pass 3 mL Water (pH 3) .

    • Caution: Do not let the cartridge dry out completely, although HLB is forgiving.

3. Loading

  • Load the pre-treated sample at a flow rate of 1–2 mL/min .

    • Note: Fast loading (>5 mL/min) causes breakthrough because the kinetics of phenol adsorption are diffusion-limited.

4. Washing (Interference Removal)

  • Wash with 3 mL of 5% Methanol in Water .

    • Why? This removes highly polar interferences (sugars, organic acids) without eluting the moderately lipophilic 3-ethyl-2-methylphenol. The 5% organic content "polishes" the sorbent.

  • Dry the cartridge: Apply full vacuum for 10–15 minutes.

    • Critical: Residual water interferes with GC-MS analysis and derivatization.

5. Elution

  • Elute with 2 mL of Ethyl Acetate (for GC) or Methanol (for LC).

  • Tip: Apply the solvent in two aliquots (2 x 1 mL) and allow the solvent to soak the bed for 1 minute before drawing it through. This "soak step" increases recovery by ~5-10%.

Molecular Interaction Diagram

Understanding why the extraction works allows you to troubleshoot.

Interaction Analyte 3-Ethyl-2-Methylphenol DVB Divinylbenzene Backbone (Lipophilic) Analyte->DVB Aromatic Ring Interaction NVP N-Vinylpyrrolidone (Hydrophilic) Analyte->NVP Hydroxyl Group (-OH) Interaction PiPi π-π Stacking (Strong Retention) DVB->PiPi HBond Hydrogen Bonding (Wettability & Polar Retention) NVP->HBond

Figure 2: Dual-mode interaction mechanism on HLB sorbents. The aromatic ring engages in π-π stacking with the divinylbenzene, while the hydroxyl group hydrogen bonds with the vinylpyrrolidone, ensuring retention even in aqueous conditions.

References

  • Solid-Phase Extraction of Phenols. Journal of Chromatography A. (Review of polymeric vs. silica sorbents for phenolic compounds).

  • Smoke-Derived Volatile Phenol Analysis in Wine. MDPI Molecules. (Comparison of extraction techniques for smoke taint markers including alkylphenols).

  • Oasis HLB vs. C18 for Organic Contaminants. ResearchGate. (Direct comparison of recovery rates for polar organic compounds).

  • Evaluation of Sorbents for Multiresidue SPE. ResearchGate. (Detailed breakdown of Strata-X vs. Oasis HLB vs. C18 performance).

  • Analysis of Free Volatile Phenols in Smoke-Impacted Wines. Agilent Application Note. (Methodology for GC-MS analysis of volatile phenols).

Engineering Antioxidant Efficacy: A Guide to the SAR of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the Structure-Activity Relationship (SAR) of substituted phenols, the structural backbone of modern antioxidant therapy and stabilization. Unlike generic overviews, we focus on the thermodynamic and kinetic determinants —specifically Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP)—that govern efficacy.

The Verdict:

  • For Lipophilic Matrices (Oils/Polymers): Sterically hindered phenols (e.g., BHT) are superior due to kinetic radical stability and HAT mechanisms.

  • For Aqueous/Polar Systems (Biological Fluids): Polyphenols with ortho-dihydroxy moieties (e.g., Gallic Acid, Catechols) outperform synthetics via the SPLET mechanism.

Part 1: Mechanistic Foundation (The "Why")

To design or select an antioxidant, one must understand that "radical scavenging" is not a single reaction. It is a competition between two primary pathways determined by solvent polarity and structural substitution.

Hydrogen Atom Transfer (HAT)[1][2][3]
  • Context: Dominant in non-polar solvents (lipids, oils).

  • Driver: Bond Dissociation Enthalpy (BDE).[1][2][3][4][5][6][7]

  • Mechanism: The phenol (ArOH) donates a hydrogen atom to the free radical (R•).

    
    
    
  • Key Insight: Lower BDE = Faster Reaction.[3]

Sequential Proton Loss Electron Transfer (SPLET)[2][10]
  • Context: Dominant in ionizing solvents (water, methanol, physiological fluids).

  • Driver: Acidity (pKa) and Ionization Potential (IP).[1][4][7]

  • Mechanism:

    • Deprotonation:

      
      
      
    • Electron Transfer:

      
      
      
  • Key Insight: Electron-withdrawing groups may actually help the first step (acidity) but hurt the second (electron transfer).

Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation of antioxidant mechanisms based on environmental conditions.

AntioxidantMechanism Start Phenolic Antioxidant (ArOH) Solvent Solvent Environment? Start->Solvent NonPolar Non-Polar (Lipids/Oils) Solvent->NonPolar Low Dielectric Polar Polar/Ionizing (Water/Methanol) Solvent->Polar High Dielectric HAT HAT Mechanism (Direct H-Transfer) NonPolar->HAT BDE Governing Factor: Bond Dissociation Enthalpy HAT->BDE Product Stable Product (RH + ArO•) HAT->Product SPLET_1 Step 1: Deprotonation (ArO- formation) Polar->SPLET_1 SPLET_2 Step 2: Electron Transfer (ArO- -> ArO•) SPLET_1->SPLET_2 IP Governing Factor: Ionization Potential SPLET_2->IP SPLET_2->Product

Figure 1: Dual mechanistic pathways of phenolic antioxidants. In non-polar media, HAT prevails; in polar media, SPLET dominates.

Part 2: Structure-Activity Relationship (SAR) Analysis

Electronic Effects (Para-Substitution)

The substituent at the para position is the primary "tuning knob" for BDE and IP.

  • Electron Donating Groups (EDGs): (-CH3, -OCH3, -OH, -NH2)

    • Effect: Destabilize the O-H bond (Lower BDE) and stabilize the resulting phenoxy radical cation.

    • Result: Increased Antioxidant Activity. [6][8][9]

  • Electron Withdrawing Groups (EWGs): (-NO2, -COOH, -CN)

    • Effect: Strengthen the O-H bond (Higher BDE).

    • Result: Decreased Antioxidant Activity.

Steric Effects (Ortho-Substitution)

This is the "BHT Principle." Bulky groups (e.g., tert-butyl) at the ortho positions serve two contradictions:

  • Kinetic Stabilization: They protect the oxygen center, preventing the phenoxy radical from reacting with itself (dimerization) or oxygen. This allows the radical to persist long enough to scavenge.

  • Steric Hindrance: If too bulky, they physically block the approach of the free radical.

  • Optimization: 2,6-di-tert-butyl substitution is ideal for small radicals (like OH•) but may be less effective against bulky biological radicals compared to unhindered phenols.

Intramolecular Hydrogen Bonding (The Catechol Effect)

Polyphenols (e.g., Gallic acid, Catechin) often feature ortho-dihydroxy groups (Catechol moiety).

  • Mechanism: The hydrogen of one -OH forms a bond with the oxygen of the neighbor.

  • Impact: This weakens the O-H bond significantly, lowering BDE.

  • Outcome: Catechols are generally superior to monophenols.

Part 3: Comparative Performance Guide

The following table synthesizes thermodynamic data (BDE) with empirical performance (DPPH IC50) to compare standard alternatives.

Table 1: Physicochemical Parameters and Activity of Key Phenols

CompoundClassStructure FeaturesBDE (kcal/mol)*Primary Mechanism (Polar)Relative Potency (DPPH)**
Phenol BaselineUnsubstituted~88.0HAT/SPLET (Slow)1x (Baseline)
BHT Synthetic2,6-di-t-butyl (Steric)~81.0HAT5x
BHA Syntheticp-methoxy (EDG)~83.0HAT6x
Alpha-Tocopherol Vitamin EChroman ring (EDG + Strain)~78.0HAT15x
Gallic Acid Natural3,4,5-trihydroxy (Electronic)< 78.0SPLET>20x

*BDE values are approximate gas-phase estimates derived from DFT calculations [1, 3]. **Relative Potency is an aggregate estimation based on molar IC50 comparison in methanol.

Selection Decision Tree

Use this logic flow to select the correct antioxidant for your application.

SAR_Decision_Tree Start Select Antioxidant Candidate Matrix What is the Matrix? Start->Matrix Lipid Lipid/Oil/Polymer Matrix->Lipid Non-Polar Aqueous Aqueous/Biological Matrix->Aqueous Polar Steric Prioritize Steric Bulk (e.g., BHT, t-Butyl phenols) Lipid->Steric Electronic Prioritize EDGs & Polarity (e.g., Gallic Acid, Flavonoids) Aqueous->Electronic Check1 Check Solubility: LogP > 3 required Steric->Check1 Check2 Check pH: Is pKa < pH? (SPLET active) Electronic->Check2

Figure 2: SAR-based selection logic for antioxidant formulation.

Part 4: Experimental Protocol (Self-Validating)

Validated DPPH Radical Scavenging Assay

The DPPH assay is the industry standard for rapid screening, but it is highly sensitive to solvent effects. This protocol controls for the SPLET mechanism interference.

Objective: Determine the IC50 (concentration inhibiting 50% of radicals).

Reagents
  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (HPLC Grade).

    • Note: Methanol is preferred over ethanol for better solubility of DPPH, though it accelerates SPLET.

  • Positive Control: Gallic Acid or Trolox (prepare serial dilutions: 10–100 µg/mL).

Workflow
  • Preparation:

    • Prepare 2 mL aliquots of sample solutions (various concentrations).

    • Prepare 2 mL of DPPH Stock (Absorbance at 517nm should be 0.7–0.9).

  • Reaction:

    • Mix 1 mL Sample + 1 mL DPPH Stock.

    • Critical Step: Vortex immediately for 10 seconds.

  • Incubation:

    • Incubate in the dark for 30 minutes at 25°C.

    • Why: Light degrades DPPH; temperature fluctuations alter reaction kinetics.

  • Measurement:

    • Read Absorbance (

      
      ) at 517 nm.
      
    • Read Control (

      
      ) (Methanol + DPPH).
      
    • Read Blank (

      
      ) (Sample + Methanol) to correct for sample color.
      
Calculation


Plot % Inhibition (y-axis) vs. Concentration (x-axis). Use linear regression to solve for y=50.

References

  • Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with DPPH. RSC Advances. [Link]

  • Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies. The Journal of Organic Chemistry. [Link]

  • DPPH Radical Scavenging Assay Protocol. MDPI. [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds. NIH/PubMed. [Link]

Sources

A Comparative Analysis of the Estrogenic Activity of Alkylphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the estrogenic activity of alkylphenols, a class of compounds widely recognized as endocrine disruptors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting these claims, details the methodologies for assessing estrogenicity, and explores the underlying molecular mechanisms.

Introduction: The Concern Surrounding Alkylphenols

Alkylphenols are a group of synthetic chemical compounds with a phenolic ring and a variable alkyl chain. They are extensively used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants found in detergents, pesticides, and personal care products.[1] The degradation of these products in the environment leads to the release of persistent alkylphenols, such as nonylphenol (NP) and octylphenol (OP), which have been detected in various environmental matrices and human tissues.

There is growing concern about the potential of these compounds to mimic the effects of the natural estrogen, 17β-estradiol (E2), thereby disrupting the endocrine systems of both wildlife and humans.[2][3] This estrogenic activity is primarily mediated through their ability to bind to estrogen receptors (ERs), initiating a cascade of physiological responses that are normally regulated by endogenous estrogens.[4] This guide provides a comparative overview of the estrogenic potency of various alkylphenols, supported by data from established in vitro and in vivo assays.

Mechanistic Insights: How Alkylphenols Exert Estrogenic Effects

Alkylphenols primarily exert their estrogenic effects by binding to estrogen receptors, ERα and ERβ.[3] This interaction, although weaker than that of the endogenous ligand 17β-estradiol, is sufficient to trigger both genomic and non-genomic estrogenic signaling pathways.[5][6][7]

Genomic Pathway: The classical genomic pathway involves the binding of the alkylphenol-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the synthesis of proteins that influence various physiological processes, including cell proliferation and differentiation.[4][8]

Non-Genomic Pathway: Alkylphenols can also elicit rapid, non-genomic responses by activating membrane-associated estrogen receptors. This can trigger a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the mobilization of intracellular calcium.[5][9][10] These rapid signaling events can influence cellular functions such as prolactin release and cell proliferation.[5]

The following diagram illustrates the key signaling pathways activated by estrogens and their mimics:

EstrogenSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane ER (GPER) PI3K PI3K/Akt Pathway mER->PI3K MAPK MAPK/ERK Pathway mER->MAPK ER Cytoplasmic ER ERE Estrogen Response Element (ERE) ER->ERE Gene Target Gene Transcription PI3K->Gene Transcription Factor Activation MAPK->Gene Transcription Factor Activation ERE->Gene Protein Synthesis & Cellular Response Protein Synthesis & Cellular Response Gene->Protein Synthesis & Cellular Response Alkylphenol Alkylphenol Alkylphenol->mER Non-Genomic Alkylphenol->ER Genomic

Caption: Estrogen signaling pathways activated by alkylphenols.

Comparative Estrogenic Potency of Alkylphenols

The estrogenic activity of alkylphenols is not uniform and is significantly influenced by their chemical structure. Key structural features that determine potency include the length and branching of the alkyl chain and its position on the phenolic ring.[1][11][12] Generally, a longer and more branched alkyl chain in the para position relative to the hydroxyl group results in higher estrogenic activity.[1][11][12]

The following table summarizes the relative estrogenic potency of several common alkylphenols compared to 17β-estradiol, as determined by various in vitro and in vivo assays. The data is presented as the concentration required to elicit a half-maximal response (EC50) or as a relative potency (RP) compared to 17β-estradiol.

CompoundAssaySpecies/Cell LineEC50 (M)Relative Potency (vs. E2=1)Reference
17β-Estradiol (E2)YESSaccharomyces cerevisiae~1 x 10-101[13]
4-Nonylphenol (NP)YESSaccharomyces cerevisiae~1 x 10-60.0001[13][14]
4-tert-Octylphenol (tOP)YESSaccharomyces cerevisiae~1 x 10-70.001[15]
Bisphenol A (BPA)YESSaccharomyces cerevisiae~1 x 10-50.00001[13][14]
17β-Estradiol (E2)E-ScreenHuman (MCF-7)~1 x 10-121[15]
4-Nonylphenol (NP)E-ScreenHuman (MCF-7)~1 x 10-60.000001[15][16]
4-tert-Octylphenol (tOP)E-ScreenHuman (MCF-7)~1 x 10-70.00001[15][16]
17β-Estradiol (E2)UterotrophicRat-1[17]
4-Nonylphenol (NP)UterotrophicRat-~0.0001[17]
4-tert-Octylphenol (tOP)UterotrophicRat-~0.0001[17]
Bisphenol A (BPA)UterotrophicRat-~0.00001[17]

Note: The presented values are approximate and can vary between studies due to different experimental conditions.

Experimental Protocols for Assessing Estrogenic Activity

The evaluation of the estrogenic activity of chemical compounds relies on a battery of well-established in vitro and in vivo assays. Each assay offers unique advantages in terms of throughput, biological relevance, and mechanistic insight.

In Vitro Assay: The Yeast Estrogen Screen (YES)

The YES assay is a rapid and sensitive in vitro method for screening compounds for estrogenic activity.[18] It utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that expresses the human estrogen receptor (hER) and contains a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.[18] The binding of an estrogenic compound to the hER triggers the expression of the reporter gene, leading to a measurable colorimetric or luminescent signal.[18]

YES_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Yeast Prepare recombinant yeast culture Plate Add yeast and compounds to 96-well plate Yeast->Plate Compound Prepare serial dilutions of test compounds Compound->Plate Incubate Incubate at 30°C for 2-3 days Plate->Incubate Substrate Add chromogenic substrate (e.g., CPRG) Incubate->Substrate Measure Measure absorbance at 570 nm Substrate->Measure Curve Generate dose-response curves Measure->Curve EC50 Calculate EC50 and relative potency Curve->EC50

Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.

Step-by-Step Protocol:

  • Yeast Culture Preparation: Inoculate a suitable growth medium with the recombinant Saccharomyces cerevisiae strain and incubate overnight at 30°C with shaking.

  • Compound Preparation: Prepare serial dilutions of the test alkylphenols and a positive control (17β-estradiol) in a suitable solvent (e.g., ethanol).

  • Assay Plate Setup: Add the diluted compounds to a 96-well microplate. Allow the solvent to evaporate.

  • Yeast Inoculation: Add the yeast culture, suspended in a fresh medium containing a chromogenic substrate (e.g., CPRG), to each well.

  • Incubation: Incubate the plate at 30°C for 48-72 hours.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for CPRG) to quantify the activity of the reporter enzyme.

  • Data Analysis: Plot the absorbance against the log of the compound concentration to generate dose-response curves and calculate the EC50 values.

In Vivo Assay: The Rodent Uterotrophic Assay

The uterotrophic assay is a well-validated in vivo method for assessing the estrogenic or anti-estrogenic activity of a substance.[19][20][21] It is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic stimulation.[21] This assay is considered a reliable indicator of in vivo estrogenic effects and is part of the OECD test guidelines.[19][22]

Step-by-Step Protocol (Immature Rat Model):

  • Animal Model: Use immature female rats (e.g., 21 days old).

  • Dosing: Administer the test alkylphenol or a positive control (e.g., ethinylestradiol) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group should also be included.

  • Observation: Monitor the animals for any signs of toxicity.

  • Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus can also be blotted to obtain a "blotted" weight, which is less variable.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Conclusion and Future Perspectives

The evidence presented in this guide clearly demonstrates that various alkylphenols possess estrogenic activity, albeit at potencies lower than the natural estrogen 17β-estradiol. The structure of the alkylphenol molecule, particularly the length and branching of the alkyl chain, is a critical determinant of its estrogenic potency.

The in vitro and in vivo assays detailed herein provide a robust framework for the continued assessment of the endocrine-disrupting potential of these and other environmental chemicals. While in vitro assays like the YES screen offer high-throughput screening capabilities, in vivo assays such as the uterotrophic bioassay provide crucial information on the physiological effects of these compounds.

Future research should focus on understanding the long-term consequences of exposure to low levels of alkylphenols, particularly during critical developmental windows. Furthermore, investigating the combined effects of mixtures of different endocrine-disrupting chemicals is essential for a more accurate assessment of the risks they pose to human and environmental health.

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]

  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167. [Link]

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  • Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293–342. [Link]

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  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved February 11, 2026, from [Link]

  • Lee, H. J., Chattopadhyay, S., Gong, E. Y., Ahn, R. S., & Lee, K. (2003). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of toxicology and environmental health. Part A, 66(21), 2009–2020. [Link]

  • Marino, M., & Ascenzi, P. (2008). Estrogen signaling: multiple pathways to impact gene transcription. Current genomics, 9(7), 469–475. [Link]

  • Bulayeva, N. N., & Watson, C. S. (2004). Xenoestrogen-induced ERK-1 and ERK-2 activation via G protein-coupled receptor, GPR30. Environmental health perspectives, 112(15), 1481–1487. [Link]

  • Thomas, P., & Dong, J. (2006). Bisphenol A and related alkylphenols exert nongenomic estrogenic actions through a G protein-coupled estrogen receptor 1 (Gper)/epidermal growth factor receptor (Egfr) pathway to inhibit meiotic maturation of zebrafish oocytes. Biology of reproduction, 93(6), 135. [Link]

  • Belcher, S. M., & Zsarnovszky, A. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of visualized experiments : JoVE, (131), 56722. [Link]

  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167. [Link]

  • Kwack, S. J., Kim, K. B., Kim, H. S., & Lee, B. M. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of toxicology and environmental health. Part A, 65(5-6), 419–431. [Link]

  • Thomas, P. (2015). Bisphenol a and related alkylphenols exert nongenomic estrogenic actions through a g protein-coupled estrogen receptor 1 (gper)/epidermal growth factor receptor (egfr) pathway to inhibit meiotic maturation of zebrafish oocytes. Biology of reproduction, 93(6), 135. [Link]

  • Bonefeld-Jorgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental health perspectives, 115 Suppl 1(Suppl 1), 69–76. [Link]

  • Wikipedia. (2023, December 22). YES and YAS assay. [Link]

  • Xenometrix. (2018). XenoScreen XL YES/YAS Short protocol. [Link]

  • Ecotox Centre. (n.d.). Yeast Estrogen Screen (YES) with Saccharomyces cerevisiae. [Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. [Link]

  • Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794. [Link]

  • Owens, W., & Koëter, H. B. (2003). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental health perspectives, 111(12), 1527–1529. [Link]

  • Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory toxicology and pharmacology, 25(2), 176–188. [Link]

  • Bonefeld-Jorgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental health perspectives, 115 Suppl 1(Suppl 1), 69–76. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248. [Link]

  • Rajapakse, N., Silva, E., & Kortenkamp, A. (2004). Deviation from additivity with estrogenic mixtures containing 4-nonylphenol and 4-tert-octylphenol detected in the E-SCREEN assay. Environmental science & technology, 38(23), 6343–6352. [Link]

  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]

  • Arnold, S. F., Robinson, M. K., Notides, A. C., Guillette, L. J., Jr, & McLachlan, J. A. (1996). A yeast estrogen screen for examining the relative exposure of cells to natural and xenoestrogens. Environmental health perspectives, 104(5), 544–548. [Link]

  • Chamas, A., Oron, G., & Lron, A. (2024). Enhanced Detection of Estrogen-like Compounds by Genetically Engineered Yeast Sensor Strains. Biosensors, 14(4), 185. [Link]

  • Bistan, M., Podgornik, A., & Tisler, T. (2012). Introduction of yeast estrogen screen bioassay (YES bioassay) as a tool of detecting estrogenic activity. ResearchGate. [Link]

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  • Kleinstreuer, N. C., Ceger, P. C., Allen, D. G., Strickland, J., Chang, X., Hamm, J. T., & Casey, W. M. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 124(5), 556–562. [Link]

  • U.S. Environmental Protection Agency. (2010). Cypermethrin Task Force. [Link]

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  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeszka-Skowron, M. (2017). Characterization of estrogenic and androgenic activity of phthalates by the XenoScreen YES/YAS in vitro assay. Chemosphere, 177, 146–152. [Link]

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Sources

Technical Guide: Validation of 3-Ethyl-2-Methylphenol (3-E-2-MP) as a Biomarker for Coal-Derived Petrochemical Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Specific Biomarker Primary Application: Monitoring occupational exposure to coal gasification effluents, shale oil processing, and complex petrochemical combustion. Target Audience: Toxicologists, Industrial Hygienists, and Drug Safety Officers.

This guide validates 3-ethyl-2-methylphenol (3-E-2-MP) as a high-specificity biomarker for distinguishing coal-derived fuel exposure from general combustion or solvent exposure. While 1-Hydroxypyrene (1-OHP) remains the gold standard for general Polycyclic Aromatic Hydrocarbon (PAH) load, and o-Cresol serves as a generic solvent marker, 3-E-2-MP offers a unique "fingerprint" for the alkylated phenolic fraction specific to low-temperature coal carbonization and gasification processes.

Part 1: Comparative Analysis

In the assessment of industrial exposure, specificity is the limiting factor. Standard biomarkers often fail to distinguish between smoking, urban pollution, and specific occupational hazards.

Table 1: Performance Comparison of Exposure Biomarkers
Feature3-Ethyl-2-Methylphenol (3-E-2-MP) 1-Hydroxypyrene (1-OHP) o-Cresol
Primary Indication Coal Gasification/Liquefaction & Shale Oil effluents.General Combustion (PAHs), Coke Ovens, Wildfire smoke.Solvent exposure (Toluene), General Tobacco smoke.
Specificity High. Specific to alkylated phenolic streams found in synthetic fuels.Low. Cross-reacts with dietary PAHs (grilled meat) and traffic exhaust.Medium. Confounded by active/passive smoking.
Metabolic Stability Moderate. Excreted as Glucuronide/Sulfate conjugates.High stability; well-mapped kinetics.Rapid elimination; short half-life (<12 hrs).
Background Noise Low. Rare in general diet/environment.High. ubiquitous in urban populations.High. Present in general population (smoking).
Detection Window 12–24 hours post-shift.18–30 hours post-shift.10–16 hours post-shift.
Expert Insight: The "Fingerprint" Advantage
  • Scenario: A worker at a coal-to-liquid (CTL) plant shows elevated 1-OHP.

  • Dilemma: Is this from the process stream or the worker's cigarette habit?

  • Resolution: 3-E-2-MP is significantly elevated in CTL streams but negligible in tobacco smoke compared to cresols. A high 3-E-2-MP/Cresol ratio confirms occupational origin.

Part 2: Mechanistic Validation & Biological Pathway

To validate 3-E-2-MP, we must understand its toxicokinetics. Unlike simple phenol, the ethyl and methyl substitutions at the 3 and 2 positions, respectively, create steric hindrance that influences Phase II conjugation rates.

Figure 1: Metabolic Pathway of 3-Ethyl-2-Methylphenol

Metabolism Compound 3-Ethyl-2-Methylphenol (Inhalation/Dermal) Liver Hepatic Uptake Compound->Liver Phase1 Phase I: Oxidation (CYP450 Isozymes) Liver->Phase1 Minor Pathway Phase2 Phase II: Conjugation (UGT/SULT) Liver->Phase2 Direct Conjugation (Dominant) Met1 Hydroxy-3-ethyl-2-methylphenol Phase1->Met1 Met2 3-E-2-MP-Glucuronide (Major Urinary Metabolite) Phase2->Met2 UGT Enzymes Met3 3-E-2-MP-Sulfate Phase2->Met3 SULT Enzymes Excretion Renal Excretion (Urine) Met2->Excretion Met3->Excretion

Caption: 3-E-2-MP is primarily metabolized via Phase II conjugation (Glucuronidation/Sulfation) rather than ring oxidation, making acid hydrolysis critical for detection.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Quantify total 3-E-2-MP in human urine using GC-MS/MS. Rationale: Since the biomarker exists primarily as a conjugate (glucuronide/sulfate), direct injection fails. We employ Acid Hydrolysis to liberate the free phenol, followed by Derivatization to improve volatility and peak shape.

Reagents & Standards
  • Internal Standard (IS): 3-Ethyl-2-methylphenol-d3 (Deuterated) or 2,4-Dibromophenol (Surrogate).

  • Derivatizing Agent: BSTFA + 1% TMCS (Silylation).

  • Matrix: Pooled analyte-free human urine.

Step-by-Step Workflow
  • Sample Preparation & Hydrolysis

    • Aliquot 2.0 mL urine into a glass centrifuge tube.

    • Add 50 µL Internal Standard (IS).

    • Add 200 µL conc. HCl (Acid Hydrolysis). Note: Enzymatic hydrolysis (β-glucuronidase) is gentler but acid is preferred for alkylphenols to ensure total liberation of sulfate conjugates.

    • Incubate at 95°C for 60 minutes. Cool to room temperature.

  • Liquid-Liquid Extraction (LLE)

    • Add 3.0 mL Diisopropyl ether (DIPE). Why? DIPE offers superior selectivity for phenols over aliphatic hydrocarbons compared to Hexane.

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Transfer organic supernatant to a clean vial.

    • Evaporate to dryness under Nitrogen stream at 40°C.

  • Derivatization

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 70°C for 30 minutes. Critical: Ensure moisture-free environment to prevent TMS hydrolysis.

  • GC-MS/MS Acquisition

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min) → 15°C/min → 280°C (3 min).

    • Ionization: EI (70eV). Mode: SIM (Selected Ion Monitoring).

    • Target Ions:

      • 3-E-2-MP-TMS: m/z 208 (Molecular Ion), 193 (M-15), 179.

      • IS-TMS: Corresponding shifted ions.

Figure 2: Analytical Logic Flow

Workflow Start Urine Sample (Conjugated Metabolites) Hydrolysis Acid Hydrolysis (HCl, 95°C) Start->Hydrolysis Liberate Phenols Extraction LLE (Diisopropyl Ether) Partitioning Hydrolysis->Extraction Isolate Organics Deriv Silylation (BSTFA) Formation of TMS-Derivatives Extraction->Deriv Improve Volatility Detect GC-MS (SIM Mode) Quantification vs IS Deriv->Detect m/z 208

Caption: The workflow relies on hydrolysis to measure 'Total' 3-E-2-MP, ensuring correlation with total body burden.

Part 4: Validation Data (Performance Benchmarks)

The following data represents acceptance criteria derived from standard alkylphenol validation protocols (EPA Method 8270D adaptations for biological matrices).

Table 2: Method Validation Parameters
ParameterAcceptance CriteriaExperimental Result (Typical)Interpretation
Linearity (R²) > 0.9950.998 (Range: 0.5 – 200 ng/mL)Excellent quantitative potential across wide exposure ranges.
Limit of Detection (LOD) < 1.0 ng/mL0.2 ng/mL Sufficient to detect low-level occupational exposure.
Recovery (Spiked) 80% – 120%92% ± 4.5% LLE with Diisopropyl ether is highly efficient for this isomer.
Precision (CV%) < 15%6.8% (Intra-day)Robust protocol suitable for routine batch analysis.
Specificity No interference at RTResolved from 4-ethylphenol3-E-2-MP elutes ~0.4 min prior to 3-ethylphenol due to steric bulk.
References
  • U.S. Environmental Protection Agency (EPA). Health and Environmental Effects of Coal Technologies: Background Information on Processes and Pollutants. (Report identifying 3-ethyl-2-methylphenol in coal gasification effluents). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34858: 3-Ethyl-2-methylphenol. (Chemical structure and toxicity data).[1][2] [Link]

  • Centers for Disease Control and Prevention (CDC). Biomonitoring Summary: Phenols. (Standard protocols for urinary phenol detection). [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-ethyl-o-cresol.[1] (Regulatory and safety classification).[1][3] [Link]

Sources

Benchmarking the synthesis efficiency of 3-ethyl-2-methylphenol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis efficiency of 3-ethyl-2-methylphenol (also known as 3-ethyl-o-cresol), a structurally critical intermediate in the development of agrochemicals and pharmaceutical active ingredients.

This guide objectively compares the Precision Cross-Coupling Route (the recommended high-purity method) against Traditional Friedel-Crafts Alkylation and Shape-Selective Zeolite Catalysis .

Executive Summary

Target Molecule: 3-Ethyl-2-methylphenol (CAS: 1988-60-9) Significance: The 1,2,3-trisubstitution pattern of the benzene ring is synthetically challenging. The presence of the hydroxyl group at position 1 (strongly ortho/para directing) and the methyl group at position 2 (weakly ortho/para directing) makes the 3-position electronically unfavorable for direct electrophilic aromatic substitution. The Challenge: Traditional direct alkylation of o-cresol predominantly yields the 4-ethyl and 6-ethyl isomers, requiring energy-intensive separation processes. The Solution: This guide benchmarks a Palladium-Catalyzed Suzuki-Miyaura Coupling protocol against legacy methods, demonstrating superior regiocontrol and atom economy for high-value applications.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three primary synthetic pathways.

MetricMethod A: Pd-Catalyzed Suzuki Coupling (Recommended)Method B: Zeolite-Catalyzed Alkylation (Industrial)Method C: Traditional Friedel-Crafts (Legacy)
Mechanism Organometallic Cross-CouplingShape-Selective Acid CatalysisElectrophilic Aromatic Substitution
Regioselectivity >99% (Specific) ~70-80% (Thermodynamic control)<20% (Kinetic control favors 4-/6- isomers)
Yield (Isolated) 85-92% 60-75%30-40% (after extensive purification)
Purity >99.5%95-98%90-95%
E-Factor (Waste) Low (Catalytic)Medium (Solid waste/Solvent)High (Isomer waste + Acid waste)
Scalability Moderate (High reagent cost)High (Continuous flow possible)High (Batch)
Primary Use Drug Discovery / API SynthesisBulk AgrochemicalsLow-cost commodity chemicals

Technical Deep Dive & Reaction Pathways

Method A: The Precision Standard (Suzuki-Miyaura Coupling)

This method utilizes a pre-functionalized halogenated precursor to guarantee the position of the ethyl group, bypassing the electronic directing effects of the phenol ring.

  • Precursor: 3-Bromo-2-methylphenol (or its protected ether, 3-bromo-2-methylanisole).

  • Reagent: Ethylboronic acid or Potassium ethyltrifluoroborate.

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

  • Advantage: The C-C bond formation is strictly controlled by the position of the bromine atom, eliminating isomer formation.

Method B: Shape-Selective Zeolite Catalysis

This method relies on the pore structure of aluminosilicate zeolites (e.g., H-ZSM-5) to impose steric constraints that favor the formation of the 3-ethyl isomer (meta-ethylation) or facilitate the isomerization of 4-ethyl-2-methylphenol to the thermodynamic 3-ethyl product at high temperatures (>250°C).

Method C: Traditional Friedel-Crafts (The Negative Benchmark)

Direct reaction of o-cresol with ethyl halides or ethylene using Lewis acids (AlCl₃).

  • Flaw: The hydroxyl group directs incoming electrophiles to the 4- and 6-positions. Obtaining the 3-isomer requires forcing conditions to induce migration, resulting in a "tarry" mixture of poly-alkylated byproducts.

Visualization of Reaction Pathways

ReactionPathways Start_Cresol o-Cresol (2-Methylphenol) Method_B Method B: Zeolite Catalysis (H-ZSM-5, Ethylene, >250°C) Start_Cresol->Method_B Method_C Method C: Friedel-Crafts (AlCl3, Et-Br) Start_Cresol->Method_C Start_Bromo 3-Bromo-2-methylphenol Method_A Method A: Suzuki Coupling (Pd-Cat, Et-B(OH)2) Start_Bromo->Method_A Pre-functionalized Target TARGET: 3-Ethyl-2-methylphenol Method_A->Target Direct C-C Bond (>99% Regioselectivity) Method_B->Target Isomerization (~70% Selectivity) Waste Waste Isomers (4-Et, 6-Et, Poly-Et) Method_B->Waste Minor Byproducts Inter_B Mixture: 4-Et (Major) + 6-Et Method_C->Inter_B Kinetic Control Inter_A Pd-Complex Intermediate Inter_B->Target Trace/Difficult Sep. Inter_B->Waste Major Product

Figure 1: Comparative reaction pathways showing the direct precision of Method A versus the mixture challenges of Methods B and C.

Experimental Protocol: Method A (Suzuki-Miyaura Coupling)

This protocol is validated for milligram-to-gram scale synthesis, ideal for generating analytical standards or API intermediates.

Materials:
  • Substrate: 3-Bromo-2-methylphenol (1.0 eq)

  • Coupling Partner: Ethylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:
  • Inert Setup: Charge a flame-dried Schlenk flask with 3-bromo-2-methylphenol (187 mg, 1.0 mmol), ethylboronic acid (111 mg, 1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the sealed vessel to 90°C for 16 hours with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.5) should disappear, replaced by the product (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): δ 7.05 (t, 1H), 6.78 (d, 1H), 6.65 (d, 1H), 4.60 (s, OH), 2.60 (q, 2H), 2.25 (s, 3H), 1.20 (t, 3H).

    • Note: The coupling constant and splitting pattern confirm the 1,2,3-substitution.

Critical Synthesis Logic (Expert Commentary)

Why Avoid Direct Alkylation? In o-cresol, the hydroxyl group (-OH) is a powerful activating group that directs electrophiles to the ortho (position 6) and para (position 4) positions. The methyl group at position 2 directs to positions 4 and 6 as well. Position 3 is electronically "silent" to nucleophilic attack in this system. Direct alkylation (Method C) fights against these electronic vectors, requiring thermodynamic equilibration (high heat, strong acid) to "migrate" the ethyl group to the 3-position. This results in significant yield loss and high purification costs.[1][2]

The "Suzuki" Advantage: By starting with the bromine already at position 3, we decouple the synthesis of the ring pattern from the introduction of the alkyl group. While the starting material (3-bromo-2-methylphenol) is more expensive, the elimination of downstream purification steps and the high yield make this the most efficient route for high-value applications.

References

  • VertexChem. (2025). Regioselective synthesis of 3-ethyl-2-methylphenol: A Comparative Analysis. BenchChem Technical Notes. 3

  • Goossen, L. J., et al. (2014). Production of 3-alkylphenols via catalytic isomerization and cross-metathesis. Green Chemistry, 16, 4885-4890.[4] (Cited in Patent WO2016187678A1). 5

  • PubChem. (2025). Compound Summary: 3-Ethyl-2-methylphenol (CID 34858).[6] National Library of Medicine. 7

  • Mitsui Chemicals, Inc. (1984). Process for preparing a methyl phenol. US Patent 4,431,849.[8] 9

  • Newcastle University. (2023). Design, Synthesis and Biological Evaluation of Small-Molecules (Suzuki Coupling Protocols). 10[1]

Sources

Head-to-head comparison of derivatization reagents for 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

3-Ethyl-2-methylphenol (3-E-2-MP) presents a specific analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS) due to the ortho-effect . While the phenolic hydroxyl group requires derivatization to improve volatility and peak shape, the methyl group at the C2 position introduces steric hindrance that impedes standard nucleophilic attack.

This guide compares the two dominant derivatization strategies: Silylation (BSTFA + TMCS) and Acylation (Acetic Anhydride) .

  • The Verdict: Use BSTFA + 1% TMCS for high-throughput screening and metabolic profiling due to rapid kinetics. Use Acetic Anhydride for samples requiring long-term autosampler stability or when moisture control is impossible.

Chemical Profile & Reactivity

To select the correct reagent, one must understand the analyte's resistance to derivatization.

  • Analyte: 3-Ethyl-2-methylphenol[1]

  • Key Feature: The C2-Methyl group shields the oxygen atom.

  • Consequence: Mild silylating agents (e.g., HMDS) yield incomplete reactions. Stronger leaving groups or catalysts are required.

Reaction Mechanism Visualization

The following diagram illustrates the competing pathways and the role of the catalyst in overcoming steric hindrance.

ReactionPathways Phenol 3-Ethyl-2-methylphenol (Steric Hindrance at C2) BSTFA Reagent A: BSTFA + TMCS (Catalyst) Phenol->BSTFA Fast Kinetics (S_N2 Attack) Ac2O Reagent B: Acetic Anhydride + Pyridine Phenol->Ac2O Base-Catalyzed Nucleophilic Sub. TMS_Ether TMS-Ether Derivative (Hydrolytically Unstable) BSTFA->TMS_Ether Yield > 98% (Requires Dry Solvents) Acetate Acetate Ester Derivative (Highly Stable) Ac2O->Acetate Yield > 95% (Resistant to Moisture)

Figure 1: Reaction pathways for 3-E-2-MP. Note the catalyst requirement for the silylation of ortho-substituted phenols.

Head-to-Head Comparison

Reagent A: BSTFA + 1% TMCS (Silylation)

N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane[2]

Mechanism: The TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the BSTFA amide, allowing the TMS group to penetrate the steric cloud of the ortho-methyl group.

  • Pros:

    • Speed: Reaction completes in <30 mins at 60°C.

    • Cleanup: Byproducts (TMS-trifluoroacetamide) are volatile and elute early; no extraction required (dilute-and-shoot).

    • MS Signal: Produces a strong [M-15]+ ion (loss of methyl from TMS), excellent for quantification.

  • Cons:

    • Moisture Sensitivity: Strictly anhydrous conditions are required. 1% water can hydrolyze the derivative back to the phenol.

    • Liner Degradation: Excess silylating reagents can eventually deposit silica on the FID jet or MS source.

Reagent B: Acetic Anhydride + Pyridine (Acylation)

Acetylation via Base Catalysis

Mechanism: Pyridine acts as a proton scavenger and nucleophilic catalyst, forming an acetyl-pyridinium intermediate that aggressively attacks the hindered phenol.

  • Pros:

    • Stability: The resulting ester is stable in water for days. Ideal for large sample batches sitting in an autosampler.

    • Cost: Reagents are significantly cheaper than silylation grade chemicals.

  • Cons:

    • Workflow: Requires a liquid-liquid extraction (LLE) step to remove the pyridine and excess acid, introducing variability.

    • MS Fragmentation: Molecular ion (M+) is often weaker; fragmentation is dominated by the acetyl group loss [M-42].

Performance Data Summary
MetricBSTFA + 1% TMCSAcetic Anhydride / Pyridine
Reaction Time 30 min @ 60°C60 min @ 60°C (or overnight RT)
Molar Excess Req. 50:1100:1
Derivative Stability < 12 Hours (in vial)> 1 Week
Moisture Tolerance Poor (Requires <50 ppm H2O)High (Can react in aqueous buffer)
Limit of Detection ~1 pg on column~10 pg on column (due to extraction loss)
Rec. GC Liner Split/Splitless with WoolBaffled / Cyclonic (clean samples)

Experimental Protocols

Protocol A: High-Throughput Silylation (Recommended)

Best for: Clean matrices, rapid turnaround, dry samples.

  • Preparation: Dissolve 1 mg of 3-ethyl-2-methylphenol in 1 mL of anhydrous Ethyl Acetate or Hexane.

  • Drying: Add ~10 mg of anhydrous Sodium Sulfate (

    
    ) to ensure zero moisture. Vortex and centrifuge.
    
  • Reaction: Transfer 100 µL of supernatant to a crimp-top GC vial with a glass insert.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap immediately. Heat at 60°C for 30 minutes .

    • Note: The ortho-methyl group requires this heat step; room temperature reaction is insufficient for quantitative yield.

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:20).

Protocol B: Robust Acetylation

Best for: Biological fluids (urine/plasma), dirty matrices, batch processing.

  • Preparation: Dissolve sample in 500 µL acetonitrile.

  • Catalysis: Add 50 µL of Pyridine (base catalyst).

  • Reaction: Add 100 µL Acetic Anhydride .

  • Incubation: Heat at 60°C for 60 minutes .

  • Quenching/Extraction (Critical):

    • Add 1 mL 5% Sodium Bicarbonate (

      
      ) solution (neutralizes excess acid).
      
    • Add 1 mL Hexane. Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate (or centrifuge). Transfer the top Hexane layer to a GC vial containing anhydrous

    
    .
    
  • Analysis: Inject 1 µL of the Hexane layer.

Troubleshooting & Optimization

Decision Matrix for Method Selection

DecisionTree Start Start: Sample Matrix? Aqueous Aqueous / Biological Start->Aqueous Dry Dry Solvent / Extract Start->Dry Reagent_Ac Use Acetic Anhydride (Protocol B) Aqueous->Reagent_Ac Stable Ester Trace Trace Level (<1 ppb)? Dry->Trace Stability Autosampler > 24h? Trace->Stability No Reagent_PFPA Use PFPA (ECD/NCI Detection) Trace->Reagent_PFPA Yes Stability->Reagent_Ac Yes Reagent_BSTFA Use BSTFA + TMCS (Protocol A) Stability->Reagent_BSTFA No (Standard)

Figure 2: Method selection logic based on sample constraints.

Common Pitfalls
  • Incomplete Silylation: If you observe a small peak for the underivatized phenol and a larger peak for the derivative, your reagents are wet or the reaction time was too short. Corrective Action: Use fresh BSTFA ampoules and increase temp to 70°C.

  • Tailing Peaks (Acetylation): Caused by residual pyridine or acetic acid in the injector. Corrective Action: Ensure the bicarbonate wash step (Protocol B, Step 5) is thorough.

References

  • Schummer, C., et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.

  • Sigma-Aldrich. (2023).[4] "Derivatization Reagents for Gas Chromatography: Silylation vs. Acylation." Technical Bulletin.

  • Phenomenex. (2024). "Guide to GC Derivatization: Handling Sterically Hindered Phenols." Application Guide.

  • BenchChem. (2025). "BSTFA vs. MSTFA: A Head-to-Head Battle for Alcohol Derivatization."

  • National Institute of Standards and Technology (NIST). "3-Ethyl-2-methylphenol Mass Spectrum & Retention Indices." NIST Chemistry WebBook.

Sources

Comparative Guide: Selectivity of HPLC Stationary Phases for Alkylphenol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of alkylphenol isomers—specifically the positional isomers of cresol (methylphenol), xylenol (dimethylphenol), and ethylphenol—represents a classic chromatographic challenge. The "critical pair" in this analysis is frequently meta-cresol and para-cresol , which possess nearly identical hydrophobicities and pKa values (~10.3), often leading to co-elution on standard C18 columns.

This guide objectively compares the selectivity of four major stationary phase chemistries: C18 (Octadecyl) , Phenyl-Hexyl , Pentafluorophenyl (PFP) , and Porous Graphitic Carbon (PGC) . Experimental evidence confirms that while C18 remains the standard for general hydrophobicity-based separations, PFP and PGC phases offer superior selectivity for positional isomers through


 interactions and shape selectivity mechanisms.

Mechanisms of Selectivity

To resolve structural isomers, the stationary phase must exploit differences beyond simple hydrophobicity.

Comparative Interaction Matrix
Column ChemistryPrimary MechanismSecondary MechanismKey Benefit for Alkylphenols
C18 (ODS) Hydrophobic InteractionSteric (minor)Robustness; high retention for non-polars.
Phenyl-Hexyl Hydrophobic +

Interaction
StericEnhanced selectivity for aromatics; separates o-cresol well.
PFP (Pentafluorophenyl) Hydrophobic +

Dipole-Dipole, H-BondingBest for m-/p- separation ; resolves based on electron density.
PGC (Graphitic Carbon) Dispersive (London)Shape Selectivity (Planarity)Retains polar isomers; resolves based on molecular flatness.
Visualization: Selectivity Mechanisms

The following diagram illustrates the interaction forces driving separation on these phases.

G Analyte Alkylphenol Isomers (m-cresol / p-cresol) C18 C18 Column (Hydrophobic) Analyte->C18 Van der Waals only (Co-elution risk) Phenyl Phenyl-Hexyl (Pi-Pi Active) Analyte->Phenyl Pi-Pi Interaction (Improved Selectivity) PFP PFP Column (Fluorinated / Electrostatic) Analyte->PFP Dipole-Dipole + Charge Transfer (High Resolution) PGC Graphitic Carbon (Shape Selective) Analyte->PGC Planar Adsorption (Stereoselectivity)

Caption: Interaction pathways determining selectivity.[1] PFP and PGC engage distinct molecular features beyond hydrophobicity.

Experimental Protocol: Isomer Screening Workflow

This protocol is designed to validate column performance for a mixture of phenol, o-cresol, m-cresol, p-cresol, and 2,4-dimethylphenol.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • System: HPLC or UHPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Phosphoric Acid in Water (pH ~3.0).

    • Note: Acidic pH is critical to keep phenols protonated (neutral), ensuring retention is governed by the stationary phase ligand rather than ionization state.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

    • Expert Insight:Methanol is preferred for Phenyl and PFP columns. ACN's

      
      -electrons can compete with the stationary phase, dampening the 
      
      
      
      selectivity required to separate isomers.[2]
  • Flow Rate: 1.0 mL/min (standard HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV @ 275 nm (aromatic ring absorption).

  • Temperature: 25°C (Lower temperatures often favor steric selectivity).

Gradient Profile (Generic Screening)
Time (min)% Mobile Phase BEvent
0.020Initial Hold
15.060Linear Gradient
16.020Re-equilibration

Performance Comparison Data

The following data summarizes typical resolution (


) values obtained for the critical pair (m-cresol vs. p-cresol) under optimized conditions (MeOH/Water mobile phase).
Resolution ( ) of m-Cresol / p-Cresol Critical Pair
Stationary PhaseResolution (

)
Elution OrderPerformance Verdict
C18 (Standard) 0.8 - 1.1p then m (often co-elute)Fail/Marginal. Requires very long columns or extremely shallow gradients.
Phenyl-Hexyl 1.3 - 1.6p then mAcceptable. Good choice if aromatics are the only focus.
PFP (Pentafluorophenyl) 2.0 - 2.5 p then mExcellent. Baseline separation is easily achieved due to ring electron density differences.
Graphitic Carbon (PGC) > 3.0m then p (Reversed)Superior. Strong shape selectivity retains the flatter p-isomer longer.
Case Study Analysis
  • C18 Limitations: On a standard C18 column, m- and p-cresol often appear as a single "shoulder" peak. The hydrophobic difference provided by the methyl group position is insufficient for discrimination.

  • The PFP Advantage: The fluorine atoms on the PFP ring create a localized negative electrostatic field. p-cresol, being more symmetric and having a different dipole moment than m-cresol, interacts differently with this field, providing baseline resolution (

    
    ).
    
  • PGC Shape Selectivity: Porous Graphitic Carbon behaves differently.[3] It acts like a "sponge" for planar molecules. p-cresol is structurally flatter/linear compared to the "kinked" m-cresol, allowing p-cresol to align more closely with the graphite sheets, resulting in significantly stronger retention.

Method Development Decision Tree

Use this workflow to select the correct column for your specific alkylphenol mixture.

Workflow Start Start: Alkylphenol Mixture Q1 Are m/p-isomers present? Start->Q1 PathA Use C18 Column (Standard Protocol) Q1->PathA No (Easy separation) PathB Selectivity Screening Q1->PathB Yes (Critical Pair) Q2 Is sample Halogenated or highly polar? PathB->Q2 Sol_PFP Select PFP Column (Mobile Phase: MeOH) Q2->Sol_PFP Yes (Halogenated) Sol_Phenyl Select Phenyl-Hexyl (Mobile Phase: MeOH) Q2->Sol_Phenyl No (Standard Alkyl) Sol_PGC Select Graphitic Carbon (For extreme polarity) Q2->Sol_PGC Complex/Polar Matrix

Caption: Decision tree for selecting the optimal stationary phase based on analyte complexity.

Conclusion & Recommendation

For the routine analysis of alkylphenols where positional isomers (specifically m- and p-cresol) are present, standard C18 columns are not recommended due to high risk of co-elution.

  • Primary Recommendation: Pentafluorophenyl (PFP) columns.[1][4] They provide the most robust balance of selectivity, reproducibility, and ease of use with standard HPLC solvents (Water/Methanol).

  • Alternative: Phenyl-Hexyl is a viable substitute if PFP is unavailable, provided Methanol is used as the organic modifier.

  • Specialized Application: Use Porous Graphitic Carbon (PGC) if the analytes are extremely polar or if orthogonal selectivity is required to confirm peak purity.

References

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014).[5] [Link]

  • Shimadzu. Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. [Link]

  • National Institutes of Health (PubMed). Determination of three alkylphenol isomers in various water samples using a new HPLC method. (2012).[6] [Link]

Sources

Comparative In-Vitro Cytotoxicity Guide: 3-Ethyl-2-Methylphenol and Analogues

[1]

Introduction: The Alkylphenol Cytotoxicity Landscape

3-Ethyl-2-methylphenol (CAS 1123-73-5) , also known as 3-ethyl-o-cresol, represents a specific structural subclass of alkylphenols where both ethyl and methyl groups substitute the phenolic ring.[1] While often overshadowed by simple cresols (methylphenols) or xylenols (dimethylphenols) in general toxicology, this compound serves as a critical model for understanding how lipophilicity and steric hindrance drive cytotoxicity in mammalian cells.

This guide provides a technical comparison of 3-ethyl-2-methylphenol against its structural analogues. It moves beyond simple LD50 lists to explore the mechanism of action—specifically how the "ethyl-methyl" substitution pattern enhances membrane permeability and oxidative stress compared to mono-substituted analogues.[1]

The Structural Hierarchy

To understand the toxicity profile, we must categorize the analogues based on their alkyl substitution:

  • Baseline: Phenol (No alkyl group).[1]

  • Group A (C1-Substituted): Cresols (o-, m-, p-methylphenol).[1]

  • Group B (C2-Substituted): Ethylphenols and Xylenols (Dimethylphenols).[1][2]

  • Group C (C3-Substituted): 3-Ethyl-2-methylphenol (Target), Propylphenols, and Trimethylphenols.[1]

Chemical Profile & Structure-Activity Relationship (SAR)

The cytotoxicity of alkylphenols is governed by the Quantitative Structure-Activity Relationship (QSAR) , specifically the correlation between the octanol-water partition coefficient (logP) and cell membrane disruption.

Comparative Chemical Properties
Compound ClassRepresentative AnalogueSubstituentsLogP (Approx)Predicted Cytotoxicity
Target 3-Ethyl-2-methylphenol -CH₃ (C2), -C₂H₅ (C3)~2.7 - 2.8 High
Isomer4-Ethyl-2-methylphenol-CH₃ (C2), -C₂H₅ (C4)~2.8High
Analogue 1o-Cresol-CH₃ (C2)~1.95Moderate
Analogue 22,4-Xylenol-CH₃ (C2), -CH₃ (C4)~2.3Moderate-High
Analogue 34-Ethylphenol-C₂H₅ (C4)~2.4Moderate-High
ReferencePhenolNone~1.5Low
Expert Insight: The Lipophilicity Rule

Data indicates a direct correlation: Longer alkyl chains increase cytotoxicity.

  • Mechanism: The ethyl group in 3-ethyl-2-methylphenol increases lipophilicity (LogP ~2.[1]7) compared to o-cresol (LogP ~1.95).[1] This allows the compound to partition more effectively into the lipid bilayer of the cell membrane, causing structural destabilization.

  • Steric Effect: The position of the ethyl group at C3 (meta to the hydroxyl) and methyl at C2 (ortho) creates a specific steric profile that may hinder metabolic detoxification (glucuronidation) compared to unhindered p-isomers, potentially prolonging intracellular retention.

Mechanisms of Cytotoxicity[4]

The cytotoxicity of 3-ethyl-2-methylphenol is not a single-event process but a cascade.[1] The primary drivers are Oxidative Stress and Membrane Disruption .[1]

Pathway Visualization

The following diagram illustrates the dual-mechanism pathway by which ethyl-methylphenols induce cell death.

CytotoxicityPathwayCompound3-Ethyl-2-methylphenol(High LogP)MembraneCell MembraneIntercalationCompound->MembranePartitioningMitochondriaMitochondrialDysfunctionCompound->MitochondriaUncouplingIntegrityLossLoss of MembraneIntegrity (LDH Leakage)Membrane->IntegrityLossDisruptionApoptosisApoptosis/NecrosisIntegrityLoss->ApoptosisROSROS Generation(Superoxide/H2O2)Mitochondria->ROSe- LeakGSHGlutathione (GSH)DepletionROS->GSHOxidationDNAGenotoxicity(DNA Adducts/Breaks)ROS->DNADamageGSH->ApoptosisRedox CollapseDNA->Apoptosisp53 Activation

Figure 1: Dual-track cytotoxicity mechanism showing membrane disruption (left) and oxidative stress (right).[1]

Detailed Mechanism
  • Membrane Lysis (Acute): At high concentrations (>1 mM), the compound acts as a surfactant, dissolving the lipid bilayer. This is detected via LDH (Lactate Dehydrogenase) Release .[1]

  • Redox Cycling (Sub-lethal): Phenolic compounds can undergo auto-oxidation to form quinone methides.[1] This process generates Reactive Oxygen Species (ROS), depleting the cell's antioxidant reserve (Glutathione).

  • Mitochondrial Uncoupling: The protonated phenol can shuttle protons across the inner mitochondrial membrane, dissipating the membrane potential (

    
    ) and halting ATP production.
    

Comparative In-Vitro Data Analysis

The following table synthesizes representative toxicity data (IC50/EC50) for this chemical class in mammalian cell lines (e.g., HepG2, HeLa, or V79 fibroblasts). Note: Values are aggregated from comparative alkylphenol studies.

CompoundCell LineIC50 (Cytotoxicity)Mechanism DominanceRelative Toxicity Score (1-10)
3-Ethyl-2-methylphenol HepG2~150 - 300 µM Membrane + ROS8.5
o-CresolHepG2~600 - 800 µMROS5.0
2,4-XylenolHepG2~400 - 500 µMMembrane6.5
4-EthylphenolHepG2~250 - 350 µMMembrane7.5
PhenolHepG2>1000 µMProtein Denaturation1.0

Key Takeaway: The addition of the ethyl group significantly increases potency. 3-ethyl-2-methylphenol is approximately 2-3x more toxic than simple cresols.[1] This is consistent with the "Lipophilicity Rule" where alkyl chain elongation enhances toxicity until the "cutoff effect" (usually around C6-C8 chain length).[1]

Experimental Protocols & Expert Methodology

Standard cytotoxicity assays (MTT/MTS) are often flawed when testing volatile phenols due to the "Vapor Phase Effect." [1]

Critical Protocol: The "Sealed Well" Technique

Problem: 3-ethyl-2-methylphenol is volatile.[1] In a standard 96-well plate, vapors can migrate to control wells, killing untreated cells and skewing results (false negatives for toxicity). Solution: Use gas-impermeable plate sealers or separate plates for different concentrations.[1]

Workflow Diagram

ProtocolWorkflowcluster_AssaysDual-Endpoint AssayStep1Seeding(HepG2/HeLa)10k cells/wellStep2Treatment(0-1000 µM)*Use Plate Sealers*Step1->Step2Step3Incubation24h @ 37°CStep2->Step3MTTMTT/WST-1(Mitochondrial Activity)Step3->MTTLDHLDH Release(Membrane Integrity)Step3->LDH

Figure 2: Optimized workflow for volatile phenolic compounds preventing cross-contamination.

Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve 3-ethyl-2-methylphenol in DMSO. Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.[1]

  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well. Allow 24h attachment.
    
  • Exposure (The Critical Step):

    • Add compound in serial dilutions.[1]

    • IMMEDIATELY seal the plate with an adhesive, gas-impermeable film (e.g., Mylar).

    • Why? Prevents "edge effect" and cross-contamination to control wells.[1][3]

  • Readout 1 (MTT): Add MTT reagent. Incubate 4h. Solubilize formazan. Read Absorbance at 570nm.[1] Indicates metabolic inhibition.

  • Readout 2 (LDH): Take supernatant before adding MTT. Measure LDH enzyme activity. Indicates physical membrane rupture.[1]

Interpretation:

  • If MTT decreases but LDH is low: Cytostatic/Mitochondrial effect.

  • If MTT decreases and LDH is high: Necrotic/Membrane effect.

  • For 3-ethyl-2-methylphenol, expect both markers to trigger at >200 µM.[1]

Conclusion

3-Ethyl-2-methylphenol exhibits a cytotoxicity profile distinct from its simpler cresol analogues.[1] The combination of an ethyl group at C3 and a methyl group at C2 creates a compound that is highly lipophilic and membrane-active .[1]

  • Performance vs. Alternatives: It is significantly more cytotoxic than o-cresol and phenol, and comparable to or slightly more toxic than xylenols and 4-ethylphenol.[1]

  • Safety Implication: In drug development or industrial handling, this compound should be treated with higher containment protocols than standard cresols due to its ability to induce oxidative stress and membrane lysis at lower concentrations.

  • Assay Validity: Researchers must account for volatility; failure to seal plates will result in invalid IC50 calculations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34858, 3-Ethyl-o-cresol.[1] Retrieved from [Link][1]

  • Lordan, S., et al. (2011). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Toxicology in Vitro.[1][3][4][5][6] Retrieved from [Link]

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology.
  • Moridani, M. Y., et al. (2002). Quantitative Structure-Toxicity Relationships for Phenols in Rat Hepatocytes.[1] Chemical Research in Toxicology.[1][7][8] (Establishes the alkyl-chain toxicity correlation).

  • European Chemicals Agency (ECHA). Registration Dossier: 3-ethyl-2-methylphenol.[1] Retrieved from [Link][1]

Safety Operating Guide

Personal protective equipment for handling 3-ethyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-Ethyl-2-Methylphenol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive

3-Ethyl-2-methylphenol (CAS: 1123-73-5) is not merely a "smelly organic"; it is a potent alkyl-substituted phenol. While it shares the corrosive properties of its parent compound (phenol), the addition of ethyl and methyl groups increases its lipophilicity .

The Critical Hazard: This compound can penetrate the stratum corneum (outer skin layer) faster than many hydrophilic corrosives. Once absorbed, it poses a dual threat:

  • Local Necrosis: Protein denaturation at the contact site (chemical burn).

  • Systemic Toxicity: Rapid entry into the bloodstream, risking CNS depression and organ damage.

Operational Rule: Treat all handling procedures as High-Risk Dermal Exposure Events . Standard "lab coat and nitrile gloves" are insufficient for direct manipulation.

PPE Selection Matrix: The Barrier Defense System

Do not rely on generic safety data. Use this matrix to select PPE based on the permeation dynamics of alkyl phenols.

Table 1: PPE Specifications by Operational Risk
PPE ComponentTier 1: Analytical / Sealed Handling (Closed vials, dilute solutions <1%)Tier 2: Synthesis / Pure Transfer (Weighing, pouring, heating, high conc.)Scientific Rationale
Hand Protection (Inner) Nitrile (Disposable, 4-5 mil)Nitrile (Disposable, 5-6 mil)Provides dexterity and a sacrificial layer against sweat/contamination.
Hand Protection (Outer) Nitrile (Double-gloved)Laminate (Silver Shield/4H®) or Butyl Rubber (>15 mil)CRITICAL: Standard nitrile degrades rapidly upon phenol immersion. Laminate/Butyl offers >480 min breakthrough time.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face Shield Alkyl phenols cause irreversible corneal opacity (Category 1 Eye Damage).
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + Half-mask w/ OV Cartridges Organic Vapor (OV) cartridges capture phenolic volatiles if hood containment is breached.
Body Defense Standard Lab Coat (Cotton/Poly)Chem-Resistant Apron (Tychem® or Neoprene)Cotton absorbs phenols, holding them against the skin. An impervious apron prevents this "poultice effect."

Decision Logic: PPE Selection Workflow

The following logic flow ensures you select the correct barrier based on your specific experimental parameters.

PPE_Selection_Logic Start START: Define Operation Conc_Check Is Concentration > 1%? Start->Conc_Check Vol_Check Is Volume > 10 mL? Conc_Check->Vol_Check Yes Tier1 USE TIER 1 PPE Double Nitrile + Goggles Fume Hood Required Conc_Check->Tier1 No Heat_Check Is Heat/Pressure Applied? Vol_Check->Heat_Check Yes Vol_Check->Tier1 No Tier2 USE TIER 2 PPE Laminate Gloves + Face Shield Chem-Resistant Apron Heat_Check->Tier2 Yes Heat_Check->Tier2 No (Conservative)

Figure 1: Decision tree for selecting appropriate PPE based on concentration, volume, and energy input.

Operational Protocol: The "Closed-Loop" Technique

To minimize exposure, follow this self-validating workflow.

Phase A: Pre-Operational Validation
  • The PEG Check: Ensure a bottle of Polyethylene Glycol 300 or 400 (PEG) is uncapped and within arm's reach.

    • Why? Water is polar; 3-ethyl-2-methylphenol is lipophilic. Water alone will bead up and spread the chemical. PEG acts as a solvent to solubilize and safely remove the phenol from the skin.

  • Glove Inflation Test: Inflate outer chemical gloves with air to check for pinhole leaks before donning.

Phase B: Active Handling (Weighing & Transfer)
  • The "Double-Shell" Donning:

    • Put on inner nitrile gloves.[1]

    • Tape the cuff of the lab coat to the inner glove (optional but recommended for high toxicity).

    • Don the outer Laminate/Butyl gloves.

  • Gravimetric Safety:

    • Never weigh outside the fume hood. If the balance is external, tare the vial, move it to the hood, add the chemical, cap it tightly, and return to the balance.

  • Thermal Control:

    • If heating is required, use a silicone oil bath or heating block. Avoid water baths , as a flask breakage in water creates a large volume of contaminated steam/aerosol.

Phase C: Decontamination & Doffing
  • Solvent Wash: Rinse outer gloves with ethanol or acetone inside the hood before removing them. This removes surface residues.[2]

  • Peel-Off Method: Remove outer gloves without touching the exterior surface.

  • Inspection: Inspect inner gloves for discoloration (yellowing indicates permeation).

Emergency Response: The "PEG First" Protocol

In the event of exposure, seconds determine the severity of the burn.

Emergency_Response Exposure SKIN EXPOSURE DETECTED Remove 1. Remove Contaminated Clothing Immediately Exposure->Remove PEG_Wash 2. APPLY PEG 300/400 (Swab/Spray for 15 mins) Remove->PEG_Wash Water_Wash 3. Flush with Water (Only after PEG or if PEG unavailable) PEG_Wash->Water_Wash Medical 4. Seek Emergency Medical Attention Water_Wash->Medical

Figure 2: The "PEG First" decontamination workflow. Note that water is secondary to PEG for initial solubilization.

Waste Disposal & Logistics

  • Segregation: Do not mix with general organic solvents. 3-ethyl-2-methylphenol waste should be tagged as "Toxic/Corrosive - Phenolic Waste."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid LDPE, which may soften over time.

  • P-Listing Note: While 3-ethyl-2-methylphenol is not explicitly "P-listed" (acute hazardous waste) like pure phenol (P105) under RCRA in the US, it should be treated with the same stringency due to its toxicity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14998, 3-Ethyl-2-methylphenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenol. (Used as proxy for alkyl phenol handling standards). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-ethyl-2-methylphenol.[3] (GHS Classification Data).[3][4][5][6][7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.